Diquat Dibromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPOAESBSUKMHD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2Br2, C12H12Br2N2 | |
| Record name | DIQUAT DIBROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024075 | |
| Record name | Diquat dibromide | |
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Molecular Weight |
344.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow crystals; [ICSC] Aqueous solution is dark reddish-brown; [CHEMINFO], COLOURLESS-TO-YELLOW CRYSTALS. | |
| Record name | Diquat dibromide | |
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| Record name | DIQUAT DIBROMIDE | |
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Solubility |
Slightly soluble in alcohols, hydroxylic solvents. Practically insoluble in nonpolar organic solvents., In water, 708,000 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 70 | |
| Record name | DIQUAT DIBROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIQUAT DIBROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.22 to 1.27 @ 20 °C/20 °C, 1.2 g/cm³ | |
| Record name | DIQUAT DIBROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIQUAT DIBROMIDE | |
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Vapor Pressure |
0.00000181 [mmHg], <<1X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: | |
| Record name | Diquat dibromide | |
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| Record name | DIQUAT DIBROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIQUAT DIBROMIDE | |
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Color/Form |
Colorless to yellow crystals | |
CAS No. |
85-00-7, 34417-68-0 | |
| Record name | Diquat dibromide [ISO] | |
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| Record name | Dipyrido(1,2-a:2',1'-c)pyrazinediium, 6,7-dihydro-, labeled with carbon-14, dibromide | |
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| Record name | Diquat dibromide | |
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| Record name | Diquat dibromide | |
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| Record name | DIQUAT DIBROMIDE | |
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| Record name | DIQUAT DIBROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIQUAT DIBROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |
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| Record name | Dipyrido(1,2-a;2',1'-c)pyrazinediium, 6,7-dihydro-, dibromide | |
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Melting Point |
337 °C | |
| Record name | DIQUAT DIBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diquat Dibromide in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diquat dibromide is a non-selective, fast-acting contact herbicide and desiccant belonging to the bipyridyl chemical class.[1][2][3][4] Its herbicidal efficacy stems from its ability to disrupt photosynthesis, specifically by intercepting electrons from Photosystem I (PSI).[5] This action initiates a catalytic cycle of reduction and oxidation, known as redox cycling, which generates vast quantities of reactive oxygen species (ROS). The subsequent oxidative stress leads to rapid lipid peroxidation, destruction of cell membranes, and ultimately, cell death, manifesting as swift desiccation and necrosis of plant tissues. This guide provides a detailed examination of the core biochemical pathways, summarizes key data, outlines relevant experimental protocols, and visualizes the mechanism for enhanced comprehension.
Core Mechanism of Action: Photosystem I Electron Diversion
The primary mode of action of Diquat is the diversion of electrons from the photosynthetic electron transport chain at Photosystem I (PSI). This process is light-dependent and requires the presence of molecular oxygen.
1.1 Interception of Electrons from Ferredoxin In a normally functioning photosynthetic system, light energy excites electrons in P700, the reaction-center chlorophyll of PSI. These high-energy electrons are transferred to ferredoxin (Fd). Ferredoxin then reduces NADP+ to NADPH, which is utilized in the Calvin cycle for CO₂ fixation.
Diquat, as a dication (DQ²⁺), possesses a suitable redox potential to compete with NADP+ and effectively accept electrons from ferredoxin. This results in the reduction of the Diquat dication to a monocation radical (DQ•⁺).
1.2 Redox Cycling and Generation of Reactive Oxygen Species (ROS) The Diquat radical (DQ•⁺) is unstable and is rapidly re-oxidized back to its dication form (DQ²⁺) by molecular oxygen (O₂). This electron transfer to oxygen produces the highly reactive superoxide anion radical (O₂•⁻).
The regeneration of the Diquat dication allows it to continuously accept electrons from PSI, creating a catalytic cycle that generates a massive flux of superoxide radicals. This process is often referred to as redox cycling.
The superoxide anion is the primary ROS produced, but it can lead to the formation of other, more damaging ROS through subsequent reactions:
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Hydrogen Peroxide (H₂O₂): Superoxide is dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide.
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Hydroxyl Radical (•OH): In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be converted into the extremely destructive hydroxyl radical via the Fenton reaction.
1.3 Lipid Peroxidation and Membrane Destruction The generated ROS, particularly the hydroxyl radical, are potent oxidizing agents that attack vital cellular components. They readily initiate the peroxidation of polyunsaturated fatty acids within the cellular and organellar membranes (plasmalemma, tonoplast, chloroplast envelope).
This process is a self-propagating chain reaction that leads to:
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Loss of membrane fluidity and integrity.
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Leakage of cellular contents and electrolytes.
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Disruption of cellular compartmentalization.
The widespread membrane damage causes rapid water loss, leading to the characteristic water-soaked appearance of tissues, followed by desiccation, wilting, and necrosis within hours of application, especially in bright sunlight.
Data Presentation
While precise quantitative values like IC50 can vary significantly based on plant species and experimental conditions, the following table summarizes the key biochemical events and measurable outcomes of Diquat's action.
| Parameter | Event/Effect | Typical Measurement Method | Expected Result After Diquat Application |
| Photosynthesis | Inhibition of NADP+ Reduction | Spectrophotometric assay measuring NADPH formation | Significant decrease |
| Oxygen Consumption | Clark-type electrode with an artificial electron donor | Significant increase (due to O₂ conversion to superoxide) | |
| Redox Cycling | Diquat Radical Formation | Electron Spin Resonance (ESR) Spectroscopy | Detection of the characteristic Diquat radical signal |
| Oxidative Stress | Superoxide (O₂•⁻) Production | Nitroblue Tetrazolium (NBT) staining | Formation of dark blue formazan precipitate |
| General ROS Levels | Fluorescent probes (e.g., H₂DCF-DA) | Increased fluorescence intensity | |
| Cellular Damage | Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) assay for Malondialdehyde (MDA) | Increased MDA concentration |
| Membrane Leakage | Electrolyte leakage measurement (Conductivity) | Increased conductivity of the external solution | |
| Pigment Degradation | Spectrophotometric quantification of Chlorophyll | Decrease in chlorophyll content |
Experimental Protocols
3.1 Protocol for Measuring Photosystem I Activity (Oxygen Consumption Method)
-
Preparation of Thylakoid Membranes: Isolate intact chloroplasts from the target plant species (e.g., spinach, pea) through differential centrifugation. Lyse the chloroplasts osmotically to obtain thylakoid membranes. Resuspend the thylakoids in a suitable buffer (e.g., HEPES-KOH, pH 7.6) and determine the chlorophyll concentration.
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Reaction Mixture: Prepare a reaction mixture in a temperature-controlled chamber containing a buffer, an electron donor system for PSI (e.g., 10 mM sodium ascorbate, 100 µM dichlorophenolindophenol - DCPIP), and an electron acceptor (e.g., 1 mM methyl viologen, as a proxy for Diquat's action). Include 10 µM DCMU to block electron flow from Photosystem II.
-
Measurement: Add thylakoid membranes (equivalent to 15-20 µg chlorophyll) to the reaction mixture. Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption upon illumination with saturating light.
-
Diquat Inhibition: To test the effect of Diquat, add varying concentrations of this compound to the reaction mixture in place of methyl viologen. The rate of light-induced oxygen consumption is directly proportional to the rate of electron flow through PSI that is diverted by Diquat.
3.2 Protocol for Quantifying Lipid Peroxidation (TBARS Assay)
-
Sample Preparation: Harvest plant tissue (e.g., leaf discs) at various time points after treatment with this compound and a control solution. Record the fresh weight and immediately freeze in liquid nitrogen.
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Homogenization: Grind the frozen tissue to a fine powder and homogenize in a solution of trichloroacetic acid (TCA), typically 0.1% (w/v).
-
Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes to pellet cell debris.
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Reaction: Take an aliquot of the supernatant and mix it with an equal volume of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes. Cool the reaction quickly on ice to stop the reaction.
-
Quantification: Centrifuge the samples again to clarify the solution. Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm. The concentration of the malondialdehyde (MDA)-TBA adduct can be calculated using its extinction coefficient (155 mM⁻¹ cm⁻¹). Results are typically expressed as nmol MDA per gram of fresh weight.
Visualizations
Caption: The biochemical pathway of Diquat's mechanism of action in plants.
Caption: A generalized experimental workflow for assessing Diquat's herbicidal effects.
References
Diquat Dibromide: A Technical Guide to its Redox Cycling and Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat dibromide, a widely utilized bipyridyl herbicide, is a potent inducer of oxidative stress. Its toxicity is primarily attributed to its ability to undergo redox cycling, a process that generates a continuous flux of reactive oxygen species (ROS). This document provides an in-depth technical overview of the mechanisms underlying Diquat-induced redox cycling and subsequent ROS generation. It details the key cellular players, the types of ROS produced, and the downstream signaling pathways activated in response to this oxidative insult. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing Diquat-induced oxidative stress, and visualizations of the core biochemical processes.
The Core Mechanism: Diquat Redox Cycling
Diquat's molecular structure enables it to accept an electron from a donor, typically NADPH, in a reaction catalyzed by NADPH-cytochrome P450 reductase. This one-electron reduction converts the Diquat dication (DQ²⁺) into a transient, unstable radical cation (DQ⁺•). In the presence of molecular oxygen (O₂), this radical cation rapidly donates the electron to O₂, regenerating the parent Diquat dication and forming a superoxide radical (O₂⁻•). This futile cycle, known as redox cycling, consumes cellular reducing equivalents (NADPH) and generates a continuous stream of superoxide radicals, initiating a cascade of oxidative damage.[1][2]
dot
Caption: The core redox cycling mechanism of this compound.
Generation of Reactive Oxygen Species (ROS)
The primary ROS generated through Diquat redox cycling is the superoxide anion (O₂⁻•).[1] Superoxide is a highly reactive molecule that can directly damage cellular components or be converted into other ROS. Superoxide dismutase (SOD) catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂).[1] While less reactive than superoxide, hydrogen peroxide can diffuse across membranes and, in the presence of transition metals like iron (Fe²⁺) via the Fenton reaction, can be converted into the highly damaging hydroxyl radical (•OH).[1]
dot
Caption: The cascade of reactive oxygen species generation initiated by Diquat.
Cellular Consequences of Diquat-Induced Oxidative Stress
The overproduction of ROS by Diquat overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance results in widespread damage to cellular macromolecules and disruption of normal cellular function.
Lipid Peroxidation
ROS, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process degrades membrane integrity, leading to increased membrane permeability and cellular dysfunction. A common marker for lipid peroxidation is the formation of malondialdehyde (MDA).
Protein Oxidation
ROS can also directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This oxidative damage can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling.
Mitochondrial Dysfunction
Mitochondria are both a major source and a primary target of ROS. Diquat-induced oxidative stress can impair mitochondrial function by damaging mitochondrial DNA, proteins of the electron transport chain, and mitochondrial membranes. This can lead to a decrease in ATP production, a loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.
Activation of Stress-Responsive Signaling Pathways
Cells respond to oxidative stress by activating complex signaling networks to mitigate damage and promote survival or, in cases of severe damage, initiate programmed cell death.
Reactive oxygen species are known to activate the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation, immunity, and cell survival.
dot
Caption: Activation of the NF-κB signaling pathway by Diquat-induced ROS.
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including oxidative stress. Depending on the severity of the oxidative insult, p53 can promote either cell survival through the induction of antioxidant genes or apoptosis by upregulating pro-apoptotic proteins like Bax. Diquat-induced ROS can lead to the accumulation and activation of p53.
dot
Caption: The dual role of the p53 pathway in response to Diquat-induced oxidative stress.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effects of Diquat on Cell Viability and Oxidative Stress Markers
| Cell Line | Diquat Concentration (µM) | Effect | Magnitude of Change | Reference |
| SH-SY5Y | 5, 10, 25 | Decrease in viable cell count | 26%, 51%, 87% decrease | |
| CHO-OR | 0-1 mM | H₂O₂ Generation | Kм = 15.1 µM | |
| CHO-WT | 0-1 mM | H₂O₂ Generation | Kм = 1.0 µM | |
| Rat Liver Slices | 1 mM | Lipid Peroxidation (TBARS) | Significant increase | |
| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa MDA | Increased |
Table 2: Effects of Diquat on Antioxidant Enzyme Activities
| Cell Line/Tissue | Diquat Concentration (µM) | Enzyme | Effect | Magnitude of Change | Reference |
| SH-SY5Y | 25 | Catalase (CAT) | Increase | 6-fold increase | |
| SH-SY5Y | 25 | Superoxide Dismutase (SOD) | Increase | 2-fold increase | |
| SH-SY5Y | 25 | Glutathione Reductase (GR) | Increase | 1.5-fold increase | |
| SH-SY5Y | 25 | Glutathione Peroxidase (GPX) | Decrease | 35% of control | |
| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa SOD | Decrease | Decreased | |
| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa GSH-Px | Decrease | Decreased |
Experimental Protocols
Measurement of Superoxide Production
Method 1: Acetylated Cytochrome c Reduction Assay
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Principle: Superoxide anion reduces acetylated cytochrome c, which can be measured spectrophotometrically.
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Reagents:
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Phosphate-buffered saline (PBS)
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NADPH
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This compound
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Acetylated cytochrome c
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Cell or tissue lysate
-
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Procedure:
-
Prepare a reaction mixture containing NADPH (e.g., 100 µM), Diquat (at desired concentrations), and acetylated cytochrome c (e.g., 625 µg/ml) in PBS.
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Add cell or tissue lysate (e.g., 100 µg/ml protein) to initiate the reaction.
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Monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of superoxide production can be calculated using the extinction coefficient for reduced cytochrome c.
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Method 2: Dihydroethidium (DHE) Fluorescence Assay
-
Principle: DHE is oxidized by superoxide to form a fluorescent product, 2-hydroxyethidium, which can be detected by fluorescence microscopy or a plate reader.
-
Reagents:
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Cell culture medium
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This compound
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Dihydroethidium (DHE)
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Hoechst 33342 or DAPI (for nuclear staining)
-
-
Procedure:
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Culture cells to the desired confluency.
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Treat cells with various concentrations of Diquat for the desired time.
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Incubate the cells with DHE (e.g., 10 µM) for 30 minutes at 37°C.
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Wash the cells with PBS.
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Counterstain with a nuclear dye if desired.
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Visualize and quantify the red fluorescence using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.
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Measurement of Lipid Peroxidation (TBARS Assay)
-
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
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Reagents:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
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Cell or tissue homogenate
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MDA standard
-
-
Procedure:
-
Homogenize the cell or tissue sample.
-
Add TCA to the homogenate to precipitate proteins and acidify the sample.
-
Centrifuge to pellet the precipitate.
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Add TBA reagent to the supernatant.
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Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
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Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
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Measurement of Antioxidant Enzyme Activities
Catalase (CAT) Activity Assay
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Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance is monitored spectrophotometrically.
-
Reagents:
-
Potassium phosphate buffer (pH 7.0)
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Hydrogen peroxide (H₂O₂)
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Cell or tissue homogenate
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the sample homogenate.
-
Initiate the reaction by adding H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).
-
Calculate CAT activity based on the rate of H₂O₂ decomposition using its molar extinction coefficient.
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Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide. SOD in the sample will compete for superoxide, thus inhibiting the colorimetric reaction.
-
Reagents:
-
Reaction buffer (e.g., phosphate buffer)
-
Xanthine
-
Xanthine oxidase (to generate superoxide)
-
Nitroblue tetrazolium (NBT)
-
Cell or tissue homogenate
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, xanthine, and NBT.
-
Add the sample homogenate.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a set time (e.g., 20 minutes).
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 560 nm).
-
The percentage of inhibition of NBT reduction is proportional to the SOD activity.
-
Glutathione Peroxidase (GPX) Activity Assay
-
Principle: GPX catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) or H₂O₂ by reduced glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored spectrophotometrically.
-
Reagents:
-
Phosphate buffer
-
Reduced glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
tert-butyl hydroperoxide or H₂O₂
-
Cell or tissue homogenate
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, GSH, glutathione reductase, and NADPH.
-
Add the sample homogenate and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate GPX activity based on the rate of NADPH consumption.
-
Experimental Workflow Visualization
dot
Caption: A generalized experimental workflow for investigating Diquat-induced oxidative stress in vitro.
Conclusion
This compound serves as a potent tool for studying the mechanisms of oxidative stress due to its efficient redox cycling capabilities. The continuous generation of superoxide and other ROS leads to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and mitochondrial dysfunction. The activation of stress-responsive signaling pathways like NF-κB and p53 highlights the complex cellular machinery that responds to such insults. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the multifaceted toxicological profile of Diquat and for the development of potential therapeutic strategies against oxidative stress-related pathologies.
References
Chemical and physical properties of Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat dibromide (chemical name: 1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a non-selective contact herbicide and desiccant.[1][2] It is a quaternary ammonium compound widely utilized in agriculture for weed control and crop desiccation prior to harvest.[2] Its rapid action and broad-spectrum efficacy make it a significant compound of interest. This guide provides an in-depth overview of the chemical and physical properties of this compound, details on experimental methodologies for their determination, and an exploration of its mechanism of action.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods and formulations. A summary of these properties is presented in the tables below.
Identification and Structure
| Property | Value | Reference |
| Chemical Name | 1,1'-ethylene-2,2'-bipyridyldiylium dibromide | [1] |
| CAS Number | 85-00-7 | [1] |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | |
| Molecular Weight | 344.05 g/mol | |
| Appearance | Colorless to yellow crystals or a pale yellow crystalline solid. The aqueous solution is dark reddish-brown. | |
| Canonical SMILES | C1[N+]2=CC=CC=C2C3=CC=C[N+]3=C1.[Br-].[Br-] | |
| InChI Key | ODPOAESBSUKMHD-UHFFFAOYSA-L |
Physicochemical Properties
| Property | Value | Conditions | Reference |
| Melting Point | Decomposes above 300 °C; reported as 335-340 °C or 337 °C. | ||
| Boiling Point | Decomposes. | ||
| Water Solubility | 700,000 mg/L | 20 °C | |
| Solubility in Organic Solvents | Slightly soluble in alcohols and hydroxylic solvents. Practically insoluble in nonpolar organic solvents. | 20 °C | |
| Vapor Pressure | <0.00001 mmHg (<<1.0 x 10⁻⁷ mm Hg) | 20 °C | |
| Octanol-Water Partition Coefficient (log P) | -4.60 | ||
| Density | 1.22 - 1.27 g/cm³ | 20 °C | |
| pKa | Not applicable (quaternary ammonium salt) |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound follows standardized and internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability.
Determination of Melting Point (OECD 102)
The melting point of this compound, which is reported as a decomposition temperature, is determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. For substances that decompose, the temperature at which decomposition is observed is noted.
Determination of Water Solubility (OECD 105)
The flask method is suitable for highly soluble substances like this compound. An excess amount of the solid is equilibrated with water at a constant temperature with agitation for a defined period. The saturated solution is then filtered or centrifuged, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of Vapor Pressure (OECD 104)
The gas saturation method is appropriate for substances with very low vapor pressures. A stream of inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then trapped and quantified. The vapor pressure can be calculated from the volume of gas and the mass of the substance collected.
Determination of Octanol-Water Partition Coefficient (log P) (OECD 107 & 117)
The shake flask method (OECD 107) is a common technique for determining the octanol-water partition coefficient. A solution of this compound in either water or octanol is placed in a vessel with the other immiscible solvent. The mixture is shaken until equilibrium is reached. The concentrations of the analyte in both the water and octanol phases are then measured to calculate the partition coefficient. For compounds with very low or high log P values, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the log P values of known standards.
Analytical Determination Workflow
A general workflow for the quantitative analysis of this compound in environmental or biological samples using HPLC is outlined below.
Mechanism of Action and Signaling Pathway
This compound exerts its herbicidal effect by interfering with photosynthesis, specifically by acting as a Photosystem I (PSI) electron acceptor. This leads to a cascade of events resulting in the generation of reactive oxygen species (ROS) and subsequent cell death.
Redox Cycling and ROS Generation
The mechanism involves a process known as redox cycling. In the presence of light and the photosynthetic electron transport chain, the diquat dication (DQ²⁺) is reduced by accepting an electron from Photosystem I, forming a radical cation (DQ•⁺). This radical cation is then rapidly re-oxidized by molecular oxygen (O₂) back to the diquat dication, while concurrently producing a superoxide radical (O₂•⁻). This cyclical process generates a large amount of superoxide radicals, which can then be converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Stability and Decomposition
This compound is chemically stable under standard ambient conditions and in neutral or acidic solutions. However, it undergoes hydrolysis in alkaline waters. When heated to decomposition at high temperatures (around 335 °C), it emits toxic fumes, including nitrogen oxides and hydrogen bromide. It is also sensitive to UV light, which can cause photochemical decomposition.
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of this compound, referencing standardized methodologies for their determination. The elucidation of its mechanism of action through redox cycling and the generation of reactive oxygen species highlights the biochemical basis for its potent herbicidal activity. This comprehensive information serves as a valuable resource for researchers, scientists, and professionals in drug development and agrochemical industries, facilitating a deeper understanding of this important compound.
References
Diquat Dibromide (CAS No. 85-00-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diquat Dibromide (CAS No. 85-00-7), a widely used non-selective contact herbicide and desiccant. This document collates critical physicochemical data, toxicological information, and detailed experimental methodologies relevant to researchers and professionals in the fields of environmental science, toxicology, and agricultural science.
Physicochemical Properties
This compound is a quaternary ammonium compound. Its technical form appears as white to yellow crystals.[1] The herbicidal activity is attributed to the diquat dication.[2]
| Property | Value | Reference |
| CAS Number | 85-00-7 | [1] |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | [3] |
| Molecular Weight | 344.04 g/mol | [4] |
| Appearance | White to yellow crystals | |
| Melting Point | Decomposes above 300 °C | |
| Boiling Point | Decomposes | |
| Water Solubility | 700,000 mg/L at 20 °C | |
| Vapor Pressure | Negligible at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | -4.60 | |
| Specific Gravity | 1.22 to 1.27 at 20°C |
Toxicological Data
This compound exhibits moderate acute toxicity. The primary toxicological concerns are related to its effects on the eyes, skin, and respiratory tract upon acute exposure, and potential for cataract formation and developmental effects with chronic exposure.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 120 - 235 mg/kg | |
| LD₅₀ | Mouse | Oral | 233 mg/kg | |
| LD₅₀ | Rabbit | Oral | 188 mg/kg | |
| LD₅₀ | Guinea Pig | Oral | 187 mg/kg | |
| LD₅₀ | Dog | Oral | 187 mg/kg | |
| LD₅₀ | Cow | Oral | 30 - 56 mg/kg | |
| LD₅₀ | Rabbit | Dermal | 400 - 500 mg/kg | |
| LC₅₀ (4-hour) | Rat | Inhalation | 0.62 mg/L |
Chronic and Other Toxicological Endpoints
| Endpoint | Species | Effect | NOEL (No-Observed-Effect-Level) | Reference |
| Subchronic (4-week) | Rat | Increased relative liver weight | 7.2 mg/kg-day | |
| Subchronic (14-week) | Rat | Cataracts and lenticular opacity | 9.5 mg/kg-day | |
| Developmental | Rabbit | Increased rate of malformations | < 1.0 mg/kg | |
| Developmental | Rabbit | Delayed ossification | 0.33 mg/kg | |
| Neurotoxicity (single dose) | Rat | Clinical signs | 25 mg/kg |
Mechanism of Action: Photosystem I Inhibition and Oxidative Stress
Diquat acts as a non-selective contact herbicide by interfering with photosynthesis. In the presence of light, it accepts an electron from Photosystem I (PSI) within the chloroplasts of plant cells. This process forms a radical cation. The diquat radical then rapidly reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions. This continuous cycle of reduction and re-oxidation, known as redox cycling, leads to a massive production of ROS, which causes lipid peroxidation, membrane damage, and ultimately rapid cell death and desiccation of the plant tissue.
Caption: this compound's mechanism of action, involving the generation of reactive oxygen species.
Experimental Protocols
The following are representative experimental protocols for key toxicological assessments of this compound, based on internationally recognized OECD guidelines.
Acute Oral Toxicity Study (Based on OECD Guideline 425)
Objective: To determine the acute oral toxicity of this compound, expressed as an LD₅₀ (median lethal dose).
Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to achieve a statistically reliable LD₅₀ value. Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
Methodology:
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Females are generally more sensitive. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle, such as water or corn oil. The concentration is adjusted to allow for a constant dosage volume.
-
Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted (food, but not water) overnight before dosing.
-
Dosing Procedure (UDP):
-
A preliminary estimate of the LD₅₀ is made based on existing data. The first animal is dosed at a level just below this estimate.
-
Subsequent animals are dosed at intervals of 48 hours.
-
If an animal survives, the dose for the next animal is increased by a factor (e.g., 1.5). If an animal dies, the dose for the next animal is decreased by the same factor.
-
This continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
Caption: A simplified workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Developmental Toxicity Study (Based on OECD Guideline 414)
Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the development of the embryo and fetus.
Principle: The test substance is administered to pregnant female animals during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Methodology:
-
Test Animals: Pregnant rabbits are often used for developmental toxicity studies of this compound. Groups of at least 20 pregnant females per dose group are typical.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: this compound is prepared in a suitable vehicle.
-
Administration of Doses: The test substance is administered daily by gavage from day 6 to day 19 of gestation. A control group receives the vehicle only. At least three dose levels are used.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.
-
Terminal Examination: On day 29 of gestation (one day prior to expected parturition), the dams are humanely euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations:
-
Each fetus is weighed and examined for external abnormalities.
-
Approximately half of the fetuses from each litter are examined for soft tissue (visceral) abnormalities.
-
The remaining fetuses are processed for skeletal examination.
-
-
Data Analysis: Maternal and fetal data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.
In Vitro Reactive Oxygen Species (ROS) Generation Assay
Objective: To determine if this compound induces the production of ROS in a cellular model.
Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence is proportional to the amount of ROS generated.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human epithelial cells) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Loading with DCFH-DA: The culture medium is removed, and the cells are incubated with a solution of DCFH-DA in a serum-free medium for a specified time (e.g., 30 minutes) in the dark.
-
Treatment with this compound: The DCFH-DA solution is removed, and the cells are washed with a buffer. Cells are then treated with various concentrations of this compound. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are included.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader at different time points.
-
Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the extent of ROS production.
Caption: A general workflow for an in vitro assay to measure reactive oxygen species generation.
References
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Diquat Dibromide (1,1’-ethylene-2,2’-bipyridinediylium dibromide), a widely used non-selective contact herbicide. This document details the underlying chemical principles, experimental protocols, and analytical methods for characterization and quality control.
Introduction
This compound is a quaternary ammonium compound belonging to the bipyridyl class of herbicides.[1][2] Its herbicidal activity stems from its ability to accept electrons from photosystem I in plants, leading to the production of reactive oxygen species that cause rapid cell damage and desiccation.[2] For laboratory use, particularly in toxicological studies, agricultural research, and as a reference standard, the synthesis of high-purity this compound is essential.
The primary and most established method for the synthesis of this compound is the quaternization of 2,2'-bipyridine with 1,2-dibromoethane.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atoms of the 2,2'-bipyridine act as nucleophiles, attacking the electrophilic carbon atoms of 1,2-dibromoethane to form the cyclic diquaternary ammonium salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior during synthesis, purification, and in various experimental applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | |
| Molecular Weight | 344.05 g/mol | |
| Appearance | Colorless to yellow crystals | |
| Melting Point | Decomposes above 300 °C | |
| Solubility in Water | Highly soluble | |
| Solubility in Organic Solvents | Slightly soluble in alcohols; practically insoluble in nonpolar organic solvents. | |
| log Kow | -4.60 |
Synthesis of this compound
The synthesis of this compound is achieved through the cyclization reaction of 2,2'-bipyridine and 1,2-dibromoethane. The workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,2'-Bipyridine
-
1,2-Dibromoethane
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-bipyridine in a minimal amount of anhydrous acetonitrile.
-
Addition of Reagent: While stirring, add a stoichiometric excess of 1,2-dibromoethane to the solution. A typical molar ratio of 2,2'-bipyridine to 1,2-dibromoethane is in the range of 1:10 to 1:12 to ensure complete conversion of the bipyridine.
-
Reaction: Heat the reaction mixture to reflux at a temperature of 110-130 °C for 15-20 hours. As the reaction progresses, the this compound product will precipitate out of the solution as a solid.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials and solvent residue.
-
Drying: Dry the crude this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Purification of this compound
The crude this compound obtained from the synthesis can be further purified by recrystallization to remove any remaining impurities.
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocol for Recrystallization
Solvent Selection: this compound is highly soluble in water and slightly soluble in alcohols. A suitable solvent system for recrystallization would be a mixed solvent system, such as ethanol/water or methanol/water, or simply water, given its high solubility at elevated temperatures and lower solubility at cooler temperatures. The ideal solvent should dissolve the compound when hot but not when cold.
Procedure:
-
Dissolution: In a beaker, add the crude this compound and the chosen solvent (e.g., a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. To maximize the yield, the beaker can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 2: Analytical Methods for this compound Characterization
| Technique | Purpose | Expected Results | Reference |
| UV-Visible Spectroscopy | Qualitative identification and quantitative analysis | An absorption maximum in the UV spectrum. | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound. | |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Detection of the diquat dication at m/z corresponding to C₁₂H₁₂N₂²⁺. | |
| Ion Chromatography (IC) | Analysis of the bromide counter-ion | Detection and quantification of bromide ions. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity confirmation | Characteristic proton (¹H) and carbon (¹³C) chemical shifts and coupling patterns. |
Expected ¹H and ¹³C NMR Data
While a definitive, published spectrum for pure this compound can be elusive, data from analogous bipyridinium compounds and general principles of NMR spectroscopy allow for the prediction of expected chemical shifts. The highly deshielded aromatic protons and carbons due to the positive charges on the nitrogen atoms would be characteristic.
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound in a laboratory setting. By following the outlined protocols and employing the recommended analytical techniques, researchers can produce and verify the purity of this important compound for their scientific investigations. Adherence to strict safety protocols is paramount throughout all stages of handling this compound.
References
Spectroscopic Properties of Diquat Dibromide Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Diquat Dibromide solutions, a widely used non-selective contact herbicide. Understanding these properties is crucial for its detection, quantification, and for elucidating its mechanism of action and interaction with biological systems. This document details its characteristics in UV-Visible absorption, fluorescence, and Raman spectroscopy, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visualizations of key processes.
UV-Visible Absorption Spectroscopy
This compound exhibits a characteristic UV-Visible absorption spectrum with multiple absorption maxima. The primary absorption peak, which is most commonly used for quantitative analysis, is observed around 310 nm.
Quantitative UV-Visible Absorption Data
The following table summarizes the key quantitative parameters of the UV-Visible absorption spectrum of this compound in aqueous solutions.
| Parameter | Value | Notes |
| Absorption Maxima (λmax) | 204 nm, 272 nm, 310 nm[1] | The peak at 310 nm is the most prominent and is typically used for quantification.[2][3] |
| Molar Extinction Coefficient (ε) | 1.82 x 104 M-1 cm-1 at 309 nm | In a solution of 0.1 M NaCl, 2.5 mM NaCac, pH 7.0. |
Experimental Protocol for UV-Visible Spectrophotometry
This protocol outlines a standard procedure for the quantitative analysis of this compound using UV-Visible spectrophotometry, based on established methods.
1.2.1. Instrumentation:
-
A dual-beam UV-Visible spectrophotometer capable of scanning in the range of 190-400 nm, such as a Shimadzu UV-2450.
-
1 cm path length quartz cuvettes.
1.2.2. Reagents and Sample Preparation:
-
This compound Monohydrate: (Purity ≥ 98%)
-
Solvent: Deionized water is a suitable solvent. For specific applications, buffered solutions (e.g., acetate buffer, or as specified in the quantitative data table) may be used.[3] Diquat is stable in acidic and neutral solutions but degrades in alkaline conditions.
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh the required amount of this compound standard, dissolve it in the chosen solvent in a volumetric flask, and dilute to the mark.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).
1.2.3. Measurement Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm to 190 nm.[4]
-
Use the solvent as a reference (blank) to zero the instrument.
-
Measure the absorbance of each working standard and the unknown sample at the primary absorption maximum (310 nm).
-
Record the full absorption spectrum for qualitative analysis if required.
1.2.4. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the working standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Ensure the linearity of the calibration curve (R² > 0.99).
Experimental workflow for quantitative UV-Vis analysis of this compound.
Fluorescence Spectroscopy
This compound is generally considered a poor intrinsic fluorophore. However, it is a potent fluorescence quencher. This property is often exploited in the development of fluorescent sensors for its detection. The quenching mechanism typically involves photoinduced electron transfer or the formation of a non-emissive host-guest complex.
Fluorescence Quenching Properties
-
Mechanism: Diquat acts as a quencher for various fluorescent molecules, particularly aromatic compounds and specific fluorescent probes like calixarenes. The quenching process is often dynamic (collisional) or static (formation of a non-fluorescent complex).
-
Application: This quenching effect is the basis for sensitive and selective detection methods for Diquat. The decrease in fluorescence intensity of a probe is proportional to the concentration of Diquat.
Experimental Protocol for Fluorescence Quenching Analysis
This protocol describes a general method for characterizing the fluorescence quenching of a fluorophore by this compound.
2.2.1. Instrumentation:
-
A spectrofluorometer with a pulsed Xenon lamp or a similar excitation source, such as a Perkin Elmer LS55.
-
Standard 1 cm path length quartz cuvettes.
2.2.2. Reagents and Sample Preparation:
-
Fluorophore Solution: Prepare a dilute solution of a suitable fluorophore (e.g., a calixarene derivative or an aromatic hydrocarbon) in an appropriate solvent. The concentration should be adjusted to give a fluorescence intensity within the linear range of the instrument.
-
This compound Quencher Stock Solution: Prepare a concentrated stock solution of this compound.
-
Solvent: The choice of solvent will depend on the solubility of both the fluorophore and Diquat. Methanol-chloroform mixtures are sometimes used.
2.2.3. Measurement Procedure:
-
Turn on the spectrofluorometer and allow it to stabilize.
-
Determine the optimal excitation and emission wavelengths for the fluorophore.
-
Record the fluorescence emission spectrum of the fluorophore solution alone (F0).
-
Titrate the fluorophore solution with small aliquots of the this compound stock solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum (F).
2.2.4. Data Analysis:
-
Correct the fluorescence data for inner-filter effects if necessary.
-
Analyze the quenching data using the Stern-Volmer equation: F0 / F = 1 + KSV[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (Diquat), respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot indicates a single type of quenching mechanism (dynamic or static).
Principle of fluorescence quenching by this compound.
Raman Spectroscopy
Raman spectroscopy provides detailed structural information about this compound through its vibrational modes. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique for its detection at low concentrations.
Quantitative Raman Spectral Data
The following table lists the characteristic Raman peaks of this compound and their corresponding vibrational assignments.
| Raman Shift (cm-1) | Vibrational Assignment | Intensity |
| 1176 | C=C bending | - |
| 1370 | C-H bending | - |
| 1524 | C-C bending | - |
| 1573 | C=N stretching | - |
Intensity data is often relative and depends on experimental conditions.
Experimental Protocol for Raman Spectroscopy
This protocol provides a general guideline for obtaining a Raman spectrum of a this compound solution.
3.2.1. Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
-
A microscope for sample focusing (for micro-Raman).
-
Appropriate sample holders (e.g., cuvette, capillary tube, or microscope slide).
3.2.2. Reagents and Sample Preparation:
-
This compound Solution: Prepare a solution of known concentration in a suitable solvent (e.g., water). The concentration may need to be higher than for UV-Vis analysis, depending on the Raman scattering cross-section of the molecule and the sensitivity of the instrument.
-
For SERS: A colloidal solution of gold or silver nanoparticles is required as the SERS substrate.
3.2.3. Measurement Procedure:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Place the sample in the sample holder and focus the laser onto the sample.
-
Set the acquisition parameters:
-
Laser Power: Use a power level that provides a good signal-to-noise ratio without causing sample degradation.
-
Integration Time: Typically a few seconds to several minutes.
-
Number of Accumulations: Averaging multiple spectra can improve the signal-to-noise ratio.
-
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200 - 2000 cm-1).
-
Acquire a spectrum of the solvent for background subtraction.
3.2.4. Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Perform baseline correction to remove any broad background fluorescence.
-
Identify and assign the characteristic Raman peaks of this compound.
Herbicidal Mode of Action: A Spectroscopic Perspective
The herbicidal activity of Diquat is intrinsically linked to its redox properties, which can be studied using spectroscopic techniques. Diquat acts by accepting an electron from Photosystem I in plants, forming a radical cation. This radical then reacts with molecular oxygen to produce reactive oxygen species (ROS), which cause rapid cell damage and desiccation.
Herbicidal mode of action of Diquat involving the generation of Reactive Oxygen Species (ROS).
References
The Journey of a Herbicide: An In-depth Technical Guide to Diquat Dibromide Uptake and Translocation in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat dibromide, a non-selective, fast-acting contact herbicide, has been a critical tool in agricultural and aquatic weed management for decades.[1] Its efficacy lies in its rapid absorption by plant foliage and its potent disruption of photosynthesis.[2][3] This technical guide provides a comprehensive overview of the uptake and translocation of this compound in plant tissues, offering valuable insights for researchers in plant science, herbicide development, and environmental studies.
Diquat's primary mode of action is the inhibition of photosynthesis.[4] Upon entering the plant, it accepts an electron from photosystem I (PSI), a key component of the photosynthetic electron transport chain. This process generates a free radical that reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions.[5] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to the characteristic desiccation and necrosis of treated tissues.
This guide delves into the quantitative aspects of this compound's interaction with plants, details the experimental protocols used to study these processes, and explores the signaling pathways triggered by its application.
Data Presentation: Quantitative Analysis of this compound Uptake and Translocation
The uptake and translocation of this compound can vary significantly depending on the plant species, environmental conditions, and application method. The following tables summarize key quantitative data from various studies.
| Plant Species | Application Method | Exposure Time | Uptake/Accumulation | Translocation | Reference |
| Spirodela polyrhiza (Giant Duckweed) | Hydroponic | 24 hours | Resistant genotype (SP050) accumulated significantly less Diquat than the sensitive genotype (SP011). | Roots showed approximately a three-fold higher concentration of Diquat compared to fronds in both genotypes. | |
| Spirodela polyrhiza (Giant Duckweed) | Hydroponic | 48 hours | Resistant genotype (SP050) continued to show significantly lower accumulation compared to the sensitive genotype (SP011). | Consistent higher accumulation in roots versus fronds. | |
| Elodea canadensis (Canadian waterweed) | Hydroponic | Not Specified | Initial very rapid uptake followed by a slower accumulation. Part of the uptake was reversible. | Slight basipetal and acropetal movement with accumulation in nodes and axillary buds. | |
| Leguminous Plants (Broad bean, French bean, Soybean) | Foliar | Not Specified | Entry interfered by cuticular wax. | Predominantly in the xylem, associated with the transpiration stream. | |
| Hydrilla verticillata (Hydrilla) | Aquatic | 2 days | 80% control at 0.25 mg/L. | Not specified. | |
| Elodea canadensis (Canadian waterweed) | Aquatic | 2 weeks | Killed at 500 µg/L. | Not specified. |
Experimental Protocols
Accurate assessment of this compound's behavior in plants relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Protocol 1: Radiolabeling Study for Uptake and Translocation Analysis
This protocol outlines the use of radiolabeled Diquat (e.g., with ¹⁴C) to trace its movement within a plant.
1. Plant Material and Growth Conditions:
-
Select healthy, uniform plants of the desired species and growth stage.
-
Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.
-
For root uptake studies, hydroponic systems are often used.
2. Preparation of Radiolabeled Diquat Solution:
-
Obtain commercially available ¹⁴C-labeled this compound.
-
Prepare a treatment solution containing a known concentration of the radiolabeled compound, often mixed with a commercial formulation of non-labeled Diquat to simulate field application rates.
3. Application of Radiolabeled Diquat:
-
Foliar Application: Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the radiolabeled solution to a specific leaf of the plant.
-
Root Application: Introduce the radiolabeled Diquat solution into the hydroponic medium at a known concentration.
4. Incubation and Sampling:
-
Harvest plants at predetermined time points after application (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.
-
At each time point, carefully separate the plant into different parts: treated leaf, other leaves, stem, and roots.
5. Sample Processing and Analysis:
-
Washing: Thoroughly wash the surface of the treated leaf with a mild detergent solution to remove any unabsorbed Diquat. The radioactivity in the wash solution represents the amount of herbicide that was not taken up by the plant.
-
Combustion and Liquid Scintillation Counting (LSC): Dry and combust the different plant parts in a sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter. This provides a quantitative measure of the amount of Diquat in each plant part.
-
Autoradiography: Press and dry the whole plant and expose it to X-ray film or a phosphor imager screen. The resulting image will show the qualitative distribution of the radiolabeled Diquat throughout the plant.
Protocol 2: Quantification of this compound in Plant Tissues using LC-MS/MS
This protocol details the extraction and analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Sample Preparation:
-
Harvest plant tissues (leaves, stems, roots) and immediately freeze them in liquid nitrogen to halt metabolic processes.
-
Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Weigh a precise amount of the homogenized plant tissue (e.g., 1-5 grams) into a centrifuge tube.
-
Add an extraction solvent. A common solvent for Diquat is an acidified methanol-water mixture (e.g., 50:50 methanol/0.1 M HCl in water). For some matrices, heating the sample during extraction (e.g., at 80°C for 15 minutes) can improve recovery.
-
Vortex or shake the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid plant material.
3. Sample Cleanup (if necessary):
-
Depending on the complexity of the plant matrix, a cleanup step may be required to remove interfering compounds. This can involve solid-phase extraction (SPE) with a suitable sorbent.
4. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Separate Diquat from other sample components using a suitable chromatography column. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for polar compounds like Diquat.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Diquat.
-
Quantification: Create a calibration curve using standards of known Diquat concentrations. The concentration of Diquat in the plant extract is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Diquat-Induced Oxidative Stress and Signaling
The primary herbicidal action of this compound is the generation of reactive oxygen species (ROS), which leads to rapid cell death. This process, however, also triggers a cascade of stress signaling events within the plant.
References
- 1. mass.gov [mass.gov]
- 2. Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noaa.gov [noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatments with Diquat Reveal the Relationship between Protein Phosphatases (PP2A) and Oxidative Stress during Mitosis in Arabidopsis thaliana Root Meristems - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Diquat Dibromide Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat dibromide, a non-selective bipyridyl herbicide, exerts its toxicity primarily through the induction of oxidative stress. This guide provides a comprehensive overview of the cellular and molecular targets of diquat, detailing the signaling pathways implicated in its toxic effects and providing standardized protocols for key experimental assessments. The primary mechanism of diquat toxicity involves intracellular redox cycling, leading to the generation of reactive oxygen species (ROS), which subsequently damage cellular macromolecules and disrupt organelle function. Mitochondria and the endoplasmic reticulum are principal sites of diquat-induced cellular injury. The ensuing oxidative stress activates complex signaling networks, including the NF-κB, p53, Nrf2, and MAPK pathways, which ultimately determine cell fate. This document aims to serve as a technical resource for researchers investigating the mechanisms of diquat toxicity and developing potential therapeutic interventions.
Core Mechanism of this compound Toxicity: Redox Cycling and Oxidative Stress
The cornerstone of diquat's toxicity is its ability to undergo redox cycling within cells.[1] This process involves the enzymatic one-electron reduction of the diquat dication (DQ²⁺) to a radical cation (DQ⁺•). This reduction is primarily mediated by NADPH-cytochrome P450 reductase.[2] Under aerobic conditions, the diquat radical rapidly reacts with molecular oxygen to regenerate the parent dication and produce a superoxide anion (O₂⁻•).[2] This futile cycle consumes cellular reducing equivalents, primarily NADPH, and continuously generates superoxide radicals.[3]
The superoxide anion is a primary ROS that can be dismutated to hydrogen peroxide (H₂O₂). In the presence of transition metals, H₂O₂ can be further converted to the highly reactive hydroxyl radical (•OH).[1] These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to widespread cellular dysfunction and eventual cell death.
Primary Cellular Organelles Targeted by this compound
Mitochondria
Mitochondria are a primary target of diquat-induced toxicity. The continuous generation of ROS by diquat's redox cycling overwhelms the mitochondrial antioxidant defense systems. This leads to:
-
Mitochondrial Dysfunction: Diquat impairs mitochondrial function, as evidenced by decreased mitochondrial membrane potential (ΔΨm) and increased mitochondrial ROS production.
-
Inhibition of Mitochondrial Respiratory Chain: Diquat has been shown to inhibit the activity of mitochondrial complex I.
-
Induction of Mitophagy: To counteract the damage, cells can initiate mitophagy, a selective form of autophagy to remove damaged mitochondria. This process is often mediated by the PINK1/Parkin pathway.
Endoplasmic Reticulum (ER)
The endoplasmic reticulum is another key organelle affected by diquat-induced oxidative stress. The accumulation of misfolded proteins due to oxidative damage can trigger the unfolded protein response (UPR), leading to ER stress. Chronic ER stress can activate pro-apoptotic signaling pathways.
Key Signaling Pathways in this compound Toxicity
The cellular response to diquat-induced oxidative stress involves the activation of several critical signaling pathways that regulate inflammation, cell death, and antioxidant defenses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pro-inflammatory signaling cascade activated by oxidative stress. Diquat exposure leads to the nuclear accumulation of NF-κB. This transcription factor then promotes the expression of pro-inflammatory cytokines such as TNF-α and cyclooxygenase-2 (COX-2), contributing to the inflammatory response and subsequent cell damage.
Diquat-induced NF-κB signaling pathway.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Diquat treatment can lead to the nuclear accumulation of p53. Interestingly, the activation of p53 by diquat appears to be mediated by NF-κB, as inhibitors of NF-κB nuclear translocation can block the increase in p53. Activated p53 can then trigger apoptosis, contributing to diquat-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox cycling and increased oxygen utilization contribute to diquat-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Diquat Dibromide: Unraveling its Impact on Chloroplast Structure and Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diquat Dibromide, a non-selective contact herbicide, exerts its phytotoxic effects primarily through the disruption of chloroplast function. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts chloroplast structure and function. It details the herbicidal mode of action, presents quantitative data on its effects, outlines experimental protocols for investigation, and provides visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide development and plant physiology research.
Introduction
This compound (1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a quaternary ammonium compound widely used for broadleaf weed control and as a crop desiccant.[1][2][3] Its rapid herbicidal action is intrinsically linked to its interference with the photosynthetic processes within the chloroplasts of plant cells.[4] Understanding the precise effects of this compound on chloroplast ultrastructure and function is crucial for developing more effective and selective herbicides, as well as for assessing its environmental impact. This guide synthesizes current knowledge on the topic, offering a detailed examination of this compound's interaction with the photosynthetic machinery.
Mechanism of Action: A Cascade of Destruction
The primary mode of action of this compound is the interception of electrons from Photosystem I (PSI) of the photosynthetic electron transport chain.[1] This initiates a destructive cascade of events, leading to rapid cell death.
In the presence of light, Diquat dication ([diquat]²⁺) is reduced by electrons from ferredoxin, a component of the PSI complex, to form a radical cation. This radical cation then rapidly reacts with molecular oxygen (O₂) to produce superoxide radicals (O₂⁻), regenerating the Diquat dication, which can then repeat the cycle. The accumulation of superoxide radicals and other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, leads to severe oxidative stress within the chloroplast. This oxidative stress causes lipid peroxidation of chloroplast membranes, leading to their breakdown, leakage of cellular contents, and ultimately, cell death.
Effects on Chloroplast Structure and Function: Quantitative Insights
The oxidative damage induced by this compound leads to significant and measurable changes in both the structure and function of chloroplasts.
Structural Alterations
Electron microscopy studies have revealed that Diquat treatment causes severe disruption of the chloroplast ultrastructure. The highly organized internal membrane system, consisting of grana and stroma lamellae, breaks down. This includes the swelling and distortion of thylakoids and the disorganization of grana stacking. These structural changes are a direct consequence of the lipid peroxidation of the thylakoid membranes.
Functional Impairment
The primary functional consequence of this compound action is the inhibition of photosynthesis. This is manifested through several key parameters:
-
Reduced Chlorophyll Content: The destruction of chloroplast membranes leads to the degradation of chlorophyll pigments, resulting in visible chlorosis (yellowing) of the plant tissue.
-
Inhibition of Electron Transport: By diverting electrons from PSI, Diquat disrupts the linear electron flow, thereby inhibiting the production of NADPH and ATP, which are essential for carbon fixation.
-
Decreased Photosystem II Efficiency: Although PSI is the primary target, the overall damage to the thylakoid membrane and the accumulation of ROS also indirectly affect the functioning of Photosystem II (PSII). This can be measured as a decrease in the maximum quantum yield of PSII (Fv/Fm).
Table 1: Quantitative Effects of this compound on Chloroplast-Related Parameters
| Parameter | Organism | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Chlorophyll-a | Microcystis aeruginosa | 0.5 mg/L | 48 hours | >95% reduction | |
| Chlorophyll-a | Microcystis aeruginosa | 1.0 mg/L | 48 hours | >95% reduction | |
| Chlorophyll-a | Aphanizomenon flos-aquae | 0.5 mg/L | 48-72 hours | 95-99% reduction | |
| Chlorophyll-a | Aphanizomenon flos-aquae | 1.0 mg/L | 48-72 hours | 95-99% reduction | |
| Photosystem II Efficiency (Fv/Fm) | Wheat | 300 µM | Not specified | Significant decrease | |
| Photosystem II Efficiency (Fv/Fm) | Wheat | 600 µM | Not specified | Significant decrease | |
| Electron Transport | Spinach Chloroplasts | < 50 µM | Not specified | >90% inhibition of noncyclic electron transport |
Experimental Protocols
Investigating the effects of this compound on chloroplasts requires a combination of biochemical, biophysical, and microscopic techniques.
Chloroplast Isolation
A standard method for isolating intact chloroplasts from plant tissues like spinach is essential for in vitro studies.
Materials:
-
Fresh spinach leaves
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA
-
Blender or mortar and pestle
-
Cheesecloth or Miracloth
-
Centrifuge and centrifuge tubes
-
Percoll gradient (e.g., 40% and 80% layers)
Procedure:
-
Homogenize fresh, deveined spinach leaves in ice-cold CIB.
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
Gently resuspend the crude chloroplast pellet in a small volume of CIB.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient and centrifuge to separate intact chloroplasts from broken ones.
-
Carefully collect the band of intact chloroplasts.
-
Wash the intact chloroplasts by resuspending them in CIB and centrifuging to remove the Percoll.
Measurement of Photosynthetic Activity
4.2.1. Chlorophyll Fluorescence: Chlorophyll fluorescence provides a rapid and non-invasive way to assess the efficiency of PSII.
Materials:
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Diquat-treated plant leaves or isolated chloroplasts
Procedure:
-
Dark-adapt the plant leaves for at least 20-30 minutes.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
For light-adapted leaves, the effective quantum yield of PSII (ΦPSII) can be measured.
4.2.2. Electron Transport Rate: The rate of electron transport can be measured using artificial electron acceptors.
Materials:
-
Isolated chloroplasts
-
Spectrophotometer
-
Reaction buffer
-
Artificial electron acceptors (e.g., DCPIP or Ferricyanide)
Procedure:
-
Prepare a reaction mixture containing isolated chloroplasts in a suitable buffer.
-
Add the artificial electron acceptor.
-
Expose the mixture to light and monitor the change in absorbance of the electron acceptor over time at a specific wavelength.
-
The rate of absorbance change is proportional to the rate of electron transport.
Quantification of Reactive Oxygen Species (ROS)
Materials:
-
Isolated chloroplasts or leaf discs
-
Fluorescent probes for ROS (e.g., H2DCFDA for general ROS, specific probes for superoxide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Incubate the chloroplasts or leaf discs with the fluorescent probe in the dark.
-
Treat the samples with different concentrations of this compound.
-
Expose the samples to light to initiate the herbicidal action.
-
Measure the increase in fluorescence, which is proportional to the amount of ROS produced.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in chloroplasts.
Materials:
-
Diquat-treated plant tissue
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fix small pieces of the plant tissue in glutaraldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol or acetone.
-
Infiltrate and embed the tissue in resin.
-
Cut ultra-thin sections using an ultramicrotome.
-
Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate).
-
Observe the sections under a transmission electron microscope.
Conclusion
This compound is a potent herbicide that rapidly disrupts chloroplast structure and function. Its mode of action, centered on the generation of reactive oxygen species through the interception of electrons from Photosystem I, leads to widespread cellular damage and the inhibition of photosynthesis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate details of its phytotoxicity. A thorough understanding of these mechanisms is paramount for the development of novel herbicides with improved efficacy and environmental safety profiles.
References
- 1. Measuring the dynamic response of the thylakoid architecture in plant leaves by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the dynamic response of the thylakoid architecture in plant leaves by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Herbicidal Mode of Action of Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat dibromide, a non-selective contact herbicide, is recognized for its rapid desiccant action on plant tissues. Its herbicidal efficacy stems from its ability to intercept the photosynthetic electron transport chain, leading to the generation of cytotoxic reactive oxygen species (ROS). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Introduction
This compound (1,1'-ethylene-2,2'-bipyridylium dibromide) belongs to the bipyridylium class of herbicides. It is widely used for broad-spectrum weed control and as a pre-harvest desiccant.[1][2] Its primary mode of action is the disruption of photosynthesis at Photosystem I (PSI), a mechanism that is dependent on light and oxygen.[1] Diquat is classified under the Herbicide Resistance Action Committee (HRAC) Group D and the Weed Science Society of America (WSSA) Group 22.[3] This guide delves into the core biochemical and physiological processes that are disrupted by this compound, providing a detailed resource for researchers in plant science, herbicide development, and related fields.
Molecular Mechanism of Action
The herbicidal activity of this compound is a multi-step process initiated by its interception of the photosynthetic electron transport chain.
Diversion of Electrons from Photosystem I
In the presence of light, diquat, a dication (DQ²⁺), readily accepts electrons from the early electron acceptors of Photosystem I (PSI), likely from ferredoxin (Fd).[4] This diverts the normal flow of electrons, which would typically be used to reduce NADP⁺ to NADPH by the enzyme Ferredoxin-NADP⁺ reductase (FNR). The reduction of the diquat dication produces a monocation radical (DQ⁺•).
Generation of Reactive Oxygen Species (ROS)
The diquat radical (DQ⁺•) is highly unstable and rapidly auto-oxidizes in the presence of molecular oxygen (O₂), transferring its electron to form the superoxide radical (O₂⁻•). This reaction regenerates the diquat dication (DQ²⁺), allowing it to participate in another cycle of electron diversion. This catalytic cycle leads to the rapid and continuous production of superoxide radicals.
The superoxide radicals are then converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). While H₂O₂ is less reactive than the superoxide radical, its accumulation is still toxic to the cell. Furthermore, in the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical (•OH).
Lipid Peroxidation and Cellular Damage
The accumulation of ROS, particularly the hydroxyl radical, initiates a chain reaction of lipid peroxidation in cellular membranes. This process involves the abstraction of hydrogen atoms from polyunsaturated fatty acids, leading to the formation of lipid radicals and a cascade of oxidative damage. The integrity of vital membranes, such as the tonoplast and plasma membrane, is compromised, resulting in leakage of cellular contents, rapid desiccation, and ultimately, cell death. The visible symptoms of this damage include wilting, chlorosis, and necrosis, which typically appear within hours of application.
Quantitative Data
The efficacy of this compound varies depending on the plant species and environmental conditions. The following tables summarize key quantitative data related to its herbicidal activity.
Table 1: EC₅₀ Values of this compound for Various Plant Species
| Plant Species | Common Name | EC₅₀ (mg a.i./L) | Exposure Duration | Tissue/Endpoint | Reference |
| Lemna minor | Common Duckweed | 0.034 | 7 days | Growth Inhibition | |
| Myriophyllum spicatum | Eurasian Watermilfoil | 0.23 | 21 days | Biomass Reduction | |
| Zea mays | Corn | 50-100 | 14 days | Visual Injury | |
| Glycine max | Soybean | 25-50 | 14 days | Visual Injury | |
| Amaranthus retroflexus | Redroot Pigweed | 10-25 | 14 days | Visual Injury |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured endpoint (e.g., growth, biomass) after a specific exposure time.
Table 2: Quantitative Effects of this compound on Plant Physiology
| Parameter | Plant Species | Diquat Concentration | Effect | Reference |
| Superoxide Production | Lemna minor | 10 µM | 5-fold increase in 1 hour | |
| Hydrogen Peroxide Levels | Pisum sativum | 50 µM | 3-fold increase in 4 hours | |
| Malondialdehyde (MDA) Content | Triticum aestivum | 100 µM | 2.5-fold increase in 24 hours | |
| Photosystem I Electron Transport | Spinacia oleracea | 10 µM | 80% inhibition of NADP⁺ reduction |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mode of action of this compound.
Measurement of Photosystem I Activity
Objective: To determine the effect of this compound on the rate of Photosystem I-mediated electron transport.
Principle: The rate of NADP⁺ photoreduction by isolated chloroplasts is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.
Protocol:
-
Chloroplast Isolation: Isolate intact chloroplasts from the leaves of the target plant species (e.g., spinach, pea) using differential centrifugation in an isotonic buffer.
-
Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., HEPES-KOH, pH 7.6), an electron donor system for PSI (e.g., DCPIP/ascorbate), ferredoxin, and NADP⁺.
-
Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a control with no diquat.
-
Assay: Illuminate the samples with actinic light and monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). Determine the IC₅₀ value (the concentration of diquat that inhibits 50% of PSI activity).
Quantification of Reactive Oxygen Species (ROS)
Objective: To measure the production of superoxide (O₂⁻•) and hydrogen peroxide (H₂O₂) in plant tissues treated with this compound.
Principle:
-
Superoxide: Nitroblue tetrazolium (NBT) is reduced by superoxide to form a dark-blue, insoluble formazan precipitate, which can be quantified spectrophotometrically.
-
Hydrogen Peroxide: 3,3'-diaminobenzidine (DAB) is oxidized by H₂O₂ in the presence of peroxidases to form a reddish-brown polymer.
Protocol:
-
Plant Treatment: Treat plant leaves or seedlings with a solution of this compound. Include a control group treated with a mock solution.
-
Staining:
-
For Superoxide: Infiltrate the leaves with a solution of NBT in a suitable buffer (e.g., potassium phosphate buffer, pH 7.8).
-
For Hydrogen Peroxide: Infiltrate the leaves with a solution of DAB (pH 3.8).
-
-
Incubation: Incubate the stained leaves in the dark for a specified period.
-
Destaining: Bleach the chlorophyll from the leaves using ethanol to visualize the colored precipitates.
-
Quantification:
-
NBT: Homogenize the stained leaves, extract the formazan precipitate with a suitable solvent (e.g., dimethylformamide), and measure the absorbance at a specific wavelength (e.g., 560 nm).
-
DAB: Image the leaves and quantify the intensity of the brown precipitate using image analysis software.
-
Measurement of Lipid Peroxidation (TBARS Assay)
Objective: To quantify the extent of lipid peroxidation in plant tissues exposed to this compound.
Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize diquat-treated and control plant tissues in a suitable buffer (e.g., trichloroacetic acid solution).
-
Reaction: Add TBA reagent to the homogenate and incubate the mixture in a boiling water bath for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by placing the samples on ice.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculation: Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹).
Conclusion
The herbicidal mode of action of this compound is a well-defined process centered on the disruption of Photosystem I and the subsequent generation of destructive reactive oxygen species. This leads to rapid lipid peroxidation, loss of membrane integrity, and ultimately, cell death. The information and protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of diquat's phytotoxicity and to explore potential mechanisms of resistance or the development of novel herbicides with similar modes of action. Further research focusing on the precise kinetics of diquat's interaction with PSI components will continue to refine our understanding of this potent herbicide.
References
Methodological & Application
Application Notes and Protocols for Inducing Oxidative Stress with Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat Dibromide (DQ) is a widely used non-selective herbicide that effectively induces oxidative stress in biological systems.[1][2] Its mechanism of action involves redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide anions, leading to cellular damage.[3][4][5] This property makes this compound a valuable tool in research settings to study the mechanisms of oxidative stress and to evaluate the efficacy of potential antioxidant therapies. These application notes provide detailed protocols for inducing oxidative stress using this compound in both in vitro and in vivo models, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Diquat's toxicity is primarily attributed to the generation of ROS, which can overwhelm the cell's antioxidant defense systems. This leads to damage to cellular components, including lipids, proteins, and DNA. Studies have shown that DQ exposure can lead to mitochondrial dysfunction, activation of apoptotic pathways, and inflammation. The liver is a primary target organ for Diquat-induced toxicity.
Data Presentation
The following tables summarize quantitative data from studies using this compound to induce oxidative stress.
Table 1: In Vitro Dose-Response of this compound on SH-SY5Y Human Neuroblastoma Cells after 48 hours
| Diquat Concentration (µM) | Viable Cell Count Decrease (%) | Glutathione (GSH) Level (Fold Increase) | Catalase (CAT) Activity (Fold Increase) | Superoxide Dismutase (SOD) Activity (Fold Increase) | Glutathione Reductase (GR) Activity (Fold Increase) | Glutathione Peroxidase (GPX) Activity (% of Control) |
| 5 | 26 | - | - | - | - | - |
| 10 | 51 | - | - | - | - | 86 |
| 25 | 87 | 3 | 6 | 2 | 1.5 | 35 |
Table 2: In Vivo Effects of this compound on Piglets
| Treatment | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Malondialdehyde (MDA) Concentration |
| Control | Decreased (P < 0.05) | Decreased (P < 0.05) | Increased (P < 0.05) |
| Diquat (10 mg/kg BW, single i.p. injection) | Decreased (P < 0.05) | Decreased (P < 0.05) | Increased (P < 0.05) |
Table 3: In Vivo Effects of this compound on Allium cepa
| Diquat Concentration (mg/L) | Mitotic Index (MI) | Micronucleus (MN) and Chromosomal Abnormalities (CAs) | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (GSH) Level |
| 30 (½ x EC50) | Decreased | Increased | Increased | Increased | Increased | Decreased |
| 60 (EC50) | Decreased | Increased | Increased | Increased | Increased | Decreased |
| 120 (2 x EC50) | Decreased | Increased | Increased | Increased | Increased | Decreased |
Experimental Protocols
Protocol 1: In Vitro Induction of Oxidative Stress in SH-SY5Y Cells
This protocol describes how to induce oxidative stress in the human neuroblastoma cell line SH-SY5Y using this compound.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound monohydrate (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Reagents for measuring ROS, GSH, and antioxidant enzyme activities (e.g., DCFDA, Glutathione Assay Kit, SOD Assay Kit, Catalase Assay Kit)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Diquat Treatment: Prepare fresh solutions of this compound in sterile PBS. Dilute the stock solution in cell culture medium to final concentrations of 5, 10, and 25 µM. Remove the old medium from the wells and add 100 µL of the Diquat-containing medium to the respective wells. Include a vehicle control group treated with medium containing PBS alone.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Measurement of Oxidative Stress Markers:
-
For the measurement of ROS, GSH, and antioxidant enzyme activities, seed cells in larger plates (e.g., 6-well plates) and treat with Diquat as described above.
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's instructions for the specific assay kits.
-
Measure ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Quantify GSH levels and the activities of CAT, SOD, GR, and GPX using commercially available assay kits.
-
Protocol 2: In Vivo Induction of Oxidative Stress in Mice
This protocol describes the induction of oxidative stress in mice via intraperitoneal injection of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound monohydrate
-
Sterile 0.9% NaCl (saline) solution
-
Animal housing and handling equipment
-
Syringes and needles for injection
-
Tissue homogenization buffer
-
Reagents for measuring oxidative stress markers (e.g., MDA assay kit, SOD assay kit, Catalase assay kit)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment, with free access to food and water.
-
Diquat Administration: Prepare a fresh solution of this compound in sterile saline. A study used a dose of 25 mg/kg body weight administered to mice. Administer the Diquat solution via a single intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of sterile saline.
-
Observation and Sample Collection: Monitor the animals for any signs of toxicity. After a predetermined time point (e.g., 24 or 48 hours), euthanize the mice according to approved institutional guidelines.
-
Tissue Collection: Promptly dissect the target organs (e.g., liver, kidney, brain) and wash them with ice-cold PBS.
-
Tissue Homogenization: Homogenize the tissues in an appropriate buffer on ice.
-
Measurement of Oxidative Stress Markers:
-
Centrifuge the homogenates to obtain the supernatant.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Determine the activities of antioxidant enzymes such as SOD and CAT in the tissue supernatants using commercially available assay kits.
-
Mandatory Visualization
Caption: this compound induced oxidative stress signaling pathway.
Caption: Experimental workflow for in vitro induction of oxidative stress.
Caption: Experimental workflow for in vivo induction of oxidative stress.
References
- 1. Diquat exacerbates oxidative stress and neuroinflammation by blocking the autophagic flux of microglia in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox cycling and increased oxygen utilization contribute to diquat-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Diquat Dibromide: A Tool for Investigating Photosynthesis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat Dibromide (1,1’-ethylene-2,2’-bipyridyldiylium dibromide) is a fast-acting, non-selective contact herbicide widely utilized in agricultural and aquatic weed control.[1] Its primary mode of action is the disruption of photosynthesis, making it a valuable tool for researchers studying photosynthetic mechanisms and the effects of oxidative stress in plants.[2][3] Diquat acts by intercepting electrons from Photosystem I (PSI), the final electron acceptor in the photosynthetic electron transport chain.[2][3] This diversion of electrons leads to the production of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately lead to plant death. These characteristics make this compound an effective model compound for inducing and studying the inhibition of photosynthesis and its downstream consequences.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study photosynthesis inhibition. It is intended for researchers in plant biology, herbicide development, and related fields.
Mechanism of Action
This compound's inhibitory effect on photosynthesis is a multi-step process initiated by its interaction with Photosystem I.
-
Electron Diversion from Photosystem I: Diquat has a redox potential that allows it to accept electrons from the early electron acceptors of PSI, such as ferredoxin. This effectively short-circuits the photosynthetic electron transport chain, preventing the reduction of NADP+ to NADPH, a crucial step for carbon fixation.
-
Generation of Reactive Oxygen Species (ROS): The reduced Diquat radical rapidly reacts with molecular oxygen (O₂) to regenerate the Diquat cation and produce a superoxide radical (O₂⁻). This cyclical process, known as redox cycling, leads to the continuous generation of superoxide.
-
Oxidative Stress and Cellular Damage: Superoxide radicals are highly reactive and can be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS cause widespread damage to cellular components, including lipid peroxidation of membranes, protein denaturation, and DNA damage, leading to the rapid desiccation and death of plant tissues.
Quantitative Data on Photosynthesis Inhibition
| Parameter | Organism | Concentration/Dosage | Result | Reference |
| Inhibition Rate | Aphanizomenon flos-aquae | 0.5 and 1 mg/L | High inhibition rates | |
| Half-life | Aphanizomenon flos-aquae | 0.5 and 1 mg/L | 0.48 days | |
| Inhibition Rate | Microcystis aeruginosa | 0.5 mg/L | >95% reduction after 48 hrs | |
| Net Regrowth Suppression | Microcystis aeruginosa | Not specified | Up to 70 hours |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on photosynthesis.
Measuring Photosynthesis Inhibition via Oxygen Evolution
This protocol describes how to measure the rate of photosynthetic oxygen evolution in isolated chloroplasts using a Clark-type oxygen electrode.
Materials:
-
Fresh spinach leaves
-
Isolation Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 1 mM MgCl₂, 2 mM EDTA, 0.1% BSA)
-
Assay Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 1 mM MgCl₂, 2 mM EDTA, 10 mM NaHCO₃, 0.5 mM KH₂PO₄)
-
This compound stock solution (in water)
-
Clark-type oxygen electrode system
-
Light source
-
Water bath for temperature control
Protocol:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 7 minutes to pellet intact chloroplasts.
-
Gently resuspend the chloroplast pellet in a minimal volume of isolation buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
-
-
Oxygen Electrode Setup and Calibration:
-
Set up the Clark-type oxygen electrode according to the manufacturer's instructions.
-
Calibrate the electrode using air-saturated assay buffer (100% O₂) and a zero-oxygen solution (e.g., by adding a small amount of sodium dithionite).
-
-
Measurement of Oxygen Evolution:
-
Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the isolated chloroplasts to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
-
Add the desired concentration of this compound to the chamber (a concentration range of 1-100 µM is a good starting point). For control experiments, add an equal volume of water.
-
Incubate in the dark for a short period (e.g., 2-5 minutes).
-
Turn on the light source and record the rate of oxygen evolution. The rate will be proportional to the change in oxygen concentration over time.
-
Calculate the rate of oxygen evolution as µmol O₂ / mg chlorophyll / hour.
-
Compare the rates of oxygen evolution in the presence and absence of this compound to determine the percent inhibition.
-
Assessing Photosystem II Efficiency using Chlorophyll Fluorescence
This protocol outlines the measurement of chlorophyll fluorescence parameters in leaf discs to assess the impact of this compound on Photosystem II (PSII) efficiency. While Diquat primarily targets PSI, downstream effects can influence PSII.
Materials:
-
Healthy, dark-adapted plant leaves (e.g., spinach, Arabidopsis)
-
This compound solutions of varying concentrations
-
Surfactant (e.g., Tween 20)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf discs punch
-
Petri dishes
Protocol:
-
Sample Preparation:
-
Excise leaf discs from healthy, dark-adapted (at least 30 minutes) plants.
-
Prepare a series of this compound solutions in water with a small amount of surfactant (e.g., 0.01% Tween 20) to aid in leaf penetration. A concentration range of 10-500 µM is a suggested starting point.
-
Float the leaf discs, abaxial side down, on the Diquat solutions in petri dishes. Use water with surfactant as a control.
-
Incubate the leaf discs under low light or dark conditions for a specified time (e.g., 1-4 hours).
-
-
Chlorophyll Fluorescence Measurement:
-
Use a PAM fluorometer to measure key chlorophyll fluorescence parameters.
-
Fv/Fm (Maximum Quantum Yield of PSII): This parameter is a measure of the potential efficiency of PSII.
-
After the incubation period, ensure the leaf discs are dark-adapted for at least 30 minutes.
-
Measure the minimal fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate Fv/Fm as (Fm - Fo) / Fm.
-
-
ETR (Electron Transport Rate): This parameter estimates the rate of electrons moving through PSII.
-
Expose the leaf disc to a constant actinic light.
-
Apply saturating pulses at regular intervals to determine the maximal fluorescence in the light-adapted state (Fm') and the steady-state fluorescence (Fs).
-
Calculate the quantum yield of PSII (ΦPSII) as (Fm' - Fs) / Fm'.
-
Calculate ETR as ΦPSII x PAR x 0.84 x 0.5, where PAR is the photosynthetically active radiation.
-
-
-
Data Analysis:
-
Compare the Fv/Fm and ETR values of Diquat-treated leaf discs to the control. A decrease in these parameters indicates an inhibition of photosynthetic efficiency.
-
Detection of Superoxide Production
This protocol provides a method for the qualitative or semi-quantitative detection of superoxide production in isolated chloroplasts using Nitroblue Tetrazolium (NBT).
Materials:
-
Isolated chloroplasts (as prepared in Protocol 1)
-
Assay Buffer (as in Protocol 1)
-
This compound stock solution
-
Nitroblue Tetrazolium (NBT) solution (e.g., 1 mg/mL in buffer)
-
Superoxide dismutase (SOD) (optional, as a control)
-
Spectrophotometer or microscope
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine isolated chloroplasts (to a final chlorophyll concentration of ~50 µg/mL), assay buffer, and NBT solution.
-
Add this compound to the desired final concentration (e.g., 50-100 µM). For a control, add water.
-
For a negative control to confirm superoxide-specific staining, pre-incubate a sample with SOD before adding NBT and Diquat.
-
-
Incubation and Observation:
-
Expose the tubes to light for a set period (e.g., 15-30 minutes).
-
Superoxide radicals will reduce the yellow, water-soluble NBT to a dark-blue, insoluble formazan precipitate.
-
The formation of a blue precipitate indicates the production of superoxide.
-
-
Quantification (Optional):
-
Centrifuge the tubes to pellet the chloroplasts and formazan.
-
The formazan precipitate can be solubilized in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and potassium hydroxide).
-
The absorbance of the solubilized formazan can be measured spectrophotometrically at a specific wavelength (e.g., ~560 nm) to provide a semi-quantitative measure of superoxide production.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound-induced photosynthesis inhibition.
Experimental Workflow: Measuring Oxygen Evolution
Caption: Workflow for measuring photosynthetic oxygen evolution.
Conclusion
This compound serves as a potent and effective tool for studying the inhibition of photosynthesis, particularly the processes related to Photosystem I and the generation of reactive oxygen species. The protocols provided herein offer standardized methods for quantifying its effects on photosynthetic activity. By employing these techniques, researchers can gain valuable insights into the mechanisms of photosynthesis, the impact of oxidative stress on plant cells, and the mode of action of herbicides. Careful experimental design and adherence to these protocols will ensure the generation of reliable and reproducible data for advancing our understanding of plant biology and for the development of new agricultural technologies.
References
- 1. The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 2. Measurements of Oxygen Evolution in Photosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Diquat (I,I'-ethylene-2,2'-dipyridylium dibromide) in photo-reactions of isolated chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Diquat Dibromide in water samples by HPLC
Anexos de aplicación y protocolos detallados para la cuantificación del dibromuro de diquat en muestras de agua mediante HPLC
Para: Investigadores, científicos y profesionales del desarrollo de fármacos
Asunto: Cuantificación de dibromuro de diquat en muestras de agua mediante cromatografía líquida de alto rendimiento (HPLC)
Introducción
El dibromuro de diquat es un herbicida de amonio cuaternario no selectivo de acción rápida que se utiliza ampliamente en la agricultura para el control de las malas hierbas acuáticas y de hoja ancha.[1][2] Su presencia en las masas de agua es una preocupación medioambiental y para la salud pública debido a su toxicidad para los seres humanos y la vida acuática, lo que hace necesaria una cuantificación precisa y sensible en las muestras de agua.[2][3] La Agencia de Protección Medioambiental de EE. UU. (EPA) ha establecido un Nivel Máximo de Contaminantes (MCL) para el diquat en el agua potable, lo que subraya la importancia de unos métodos de análisis fiables.[4]
Este documento proporciona notas de aplicación y protocolos detallados para la cuantificación del dibromuro de diquat en muestras de agua mediante cromatografía líquida de alto rendimiento (HPLC) con detección ultravioleta (UV), basados principalmente en el método 549.2 de la EPA de EE. UU.
Presentación de datos cuantitativos
A continuación se resumen los datos cuantitativos clave de varios métodos para facilitar la comparación.
Tabla 1: Límites de detección del método (MDL) y datos de recuperación
| Parámetro | Método EPA 549.2 | Método SPE-HPLC mejorado | UPLC-MS/MS |
| Matriz de muestra | Agua potable | Agua potable | Agua potable y embotellada |
| Límite de detección del método (MDL) | 0,44 µg/l | 0,03 µg/l | 0,05 µg/l (50 ppt) |
| Recuperación | ± 30 % del valor de enriquecimiento | 99,0 ± 0,89 % | 75 % a 107 % |
| Desviación estándar relativa (RSD) | < 30 % | No especificado | < 8 % |
Tabla 2: Parámetros cromatográficos
| Parámetro | Método EPA 549.2 (condiciones sugeridas) | Método alternativo de HPLC |
| Columna | Polímero de estireno-divinilbenceno con intercambio catiónico | Ultra Quat (150 x 4,6 mm, 5 µm) |
| Fase móvil | Solución acuosa de ácido ortofosfórico, dietilamina y sal sódica del ácido 1-hexanosulfónico | Agua:Acetonitrilo (95:5 v/v) con reactivo Ultra Quat |
| Caudal | 1,0 ml/min | 1,0 ml/min |
| Longitud de onda de detección (UV) | 308 nm | 308 nm |
| Tiempo de retención | ~7,8 min | No especificado |
Protocolos experimentales
A continuación se detallan los protocolos para la preparación de muestras y el análisis por HPLC.
Consideraciones importantes antes de empezar
Desactivación de la cristalería: Los cationes de diquat tienden a adsorberse en las superficies de vidrio. Para evitar la pérdida de analitos, toda la cristalería (matraces aforados, viales, etc.) utilizada para la preparación de patrones y muestras debe desactivarse. Esto se puede lograr remojando la cristalería durante al menos 8 horas en una mezcla de acetonitrilo y dimetildiclorosilano (DMDCS) (9:1, v/v). Alternativamente, se recomienda el uso de material de laboratorio de plástico (p. ej., polipropileno) para minimizar la adsorción.
Preparación de la muestra: extracción en fase sólida (SPE)
La SPE se utiliza para extraer, limpiar y concentrar el diquat de las muestras de agua antes del análisis por HPLC. Este protocolo se basa en el método 549.2 de la EPA.
-
Preparación de la muestra: Mida un volumen de 250 ml de la muestra de agua. Si la muestra contiene partículas, fíltrela a través de un filtro de membrana de nailon de 0,45 µm. Ajuste el pH de la muestra entre 8 y 10,5 con NaOH al 10 % o HCl al 10 %.
-
Acondicionamiento del cartucho de SPE: Utilice un cartucho de sorbente sólido C8. Acondicione el cartucho pasando secuencialmente las siguientes soluciones:
-
5,0 ml de metanol
-
5,0 ml de agua desionizada
-
5,0 ml de solución de acondicionamiento A (solución de par iónico)
-
5,0 ml de agua desionizada
-
-
Carga de la muestra: Cargue la muestra de agua preparada en el cartucho de SPE a un caudal de 10-20 ml/min.
-
Lavado del cartucho: Lave el cartucho con 5 ml de metanol para eliminar las interferencias.
-
Elución del analito: Eluya el diquat del cartucho con 4,5 ml de una solución de elución ácida (p. ej., DES - Disk Eluting Solution). Recoja el eluido en un vial de recogida desactivado o de polipropileno.
-
Preparación de la muestra final: Añada 200 µl del concentrado de par iónico al eluido y ajuste el volumen final a 5,0 ml con la solución de elución. La muestra ya está lista para el análisis por HPLC.
Protocolo de análisis por HPLC
-
Configuración del sistema de HPLC: Configure un sistema de HPLC con un detector UV o de matriz de fotodiodos.
-
Condiciones cromatográficas:
-
Columna: Columna de HPLC C8 o C18 (p. ej., SUPELCOSIL™ LC-18).
-
Fase móvil: Una mezcla de agua, ácido ortofosfórico, dietilamina y un reactivo de par iónico como el ácido hexanosulfónico. Una composición típica es: 13,5 ml de ácido ortofosfórico, 10,3 ml de dietilamina y 3,0 g de sal sódica del ácido 1-hexanosulfónico en 1 litro de agua desionizada.
-
Caudal: 1,0 ml/min.
-
Volumen de inyección: 100 µl.
-
Temperatura de la columna: Ambiente.
-
Detección: Supervise la absorbancia a 308 nm para el diquat.
-
-
Calibración:
-
Prepare una serie de patrones de calibración de dibromuro de diquat en agua desionizada. Se recomienda procesar los patrones a través del mismo procedimiento de SPE que las muestras para que coincidan con la matriz.
-
Las concentraciones de los patrones deben abarcar el intervalo de concentración esperado de las muestras.
-
Genere una curva de calibración representando el área del pico frente a la concentración. La relación debe ser lineal con un coeficiente de correlación (R²) ≥ 0,99.
-
-
Análisis de la muestra:
-
Inyecte las muestras preparadas en el sistema de HPLC.
-
Identifique el pico de diquat comparando su tiempo de retención con el de los patrones de calibración.
-
Cuantifique la concentración de diquat en las muestras utilizando la curva de calibración.
-
Visualización del flujo de trabajo
A continuación se presentan diagramas que ilustran los flujos de trabajo experimentales.
Leyenda: Flujo de trabajo general para el análisis de diquat.
Leyenda: Protocolo detallado de SPE.
References
Application Note: Analysis of Diquat Dibromide Residues in Crops by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat dibromide is a widely utilized broad-spectrum herbicide for weed control in agriculture and aquatic environments.[1][2] Its frequent use raises concerns about potential residues in food crops, necessitating sensitive and reliable analytical methods for monitoring and ensuring food safety. Diquat, a dicationic quaternary ammonium compound, presents analytical challenges due to its high polarity and poor retention on conventional reversed-phase liquid chromatography columns.[1] This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of diquat residues in various crop matrices.
The described method employs a straightforward extraction procedure, followed by analysis using an LC-MS/MS system. The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column enhances the retention of the polar diquat molecule, eliminating the need for ion-pairing reagents that can suppress the MS signal.[1] The method is highly selective and sensitive, making it suitable for routine monitoring of diquat residues in compliance with regulatory limits.
Principle of the Method
The method is based on the extraction of diquat residues from a homogenized crop sample using an acidified methanol-water mixture.[3] The extraction process is sometimes enhanced by heating to improve recovery. An isotopically labeled internal standard (Diquat-d4) is added prior to extraction to compensate for matrix effects and variations in recovery. After extraction and centrifugation, the supernatant is filtered and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a HILIC column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a matrix-matched calibration curve to ensure accuracy.
Experimental Workflow
References
Application Notes and Protocols for Studying Plant Senescence and Cell Death Using Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat Dibromide (1,1’-ethylene-2,2’-bipyridyldiylium dibromide) is a fast-acting, non-selective contact herbicide widely utilized in agricultural practices as a desiccant. Its mechanism of action, which involves the rapid induction of oxidative stress, makes it a valuable tool for laboratory studies on plant senescence and programmed cell death (PCD). By disrupting cellular processes and generating reactive oxygen species (ROS), this compound provides a reliable and reproducible method to induce and study the molecular and physiological pathways governing these fundamental plant processes. These application notes provide detailed protocols for using this compound to investigate plant senescence and cell death in model organisms such as Arabidopsis thaliana.
Mechanism of Action
This compound acts by intercepting electrons from Photosystem I (PSI) in the chloroplasts. This process generates highly reactive superoxide radicals (O₂⁻). These radicals are then converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The massive accumulation of ROS leads to rapid lipid peroxidation, disruption of cell membrane integrity, degradation of chlorophyll, and ultimately, cell death. This cascade of events mimics the natural processes of senescence and PCD, allowing for controlled investigation of the underlying signaling pathways.
Applications in Research
-
Induction of Synchronous Senescence: this compound treatment allows for the induction of senescence in a controlled and synchronous manner across a population of plants or tissues, facilitating time-course studies of gene expression and metabolic changes.
-
Screening for Stress-Tolerant Genotypes: By applying this compound, researchers can screen for plant mutants or varieties with enhanced tolerance to oxidative stress.
-
Dissecting Signaling Pathways: The well-defined trigger of ROS production by this compound enables the study of downstream signaling components, such as mitogen-activated protein kinase (MAPK) cascades and transcription factors involved in the senescence and cell death response.
-
Evaluating Protective Compounds: this compound-induced cell death can be used as a model system to test the efficacy of compounds that may protect plant cells from oxidative damage.
Experimental Protocols
Protocol 1: Induction of Senescence and Cell Death in Arabidopsis thaliana Leaf Discs
This protocol describes how to induce senescence and cell death in Arabidopsis thaliana leaf discs using various concentrations of this compound.
Materials:
-
4-week-old Arabidopsis thaliana plants (grown under a 16-h light/8-h dark cycle)
-
This compound stock solution (10 mM in sterile water)
-
Sterile deionized water
-
12-well cell culture plates
-
Cork borer (5-7 mm diameter)
-
Forceps
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Prepare working solutions of this compound at concentrations of 1 µM, 5 µM, 10 µM, and 20 µM by diluting the 10 mM stock solution in sterile deionized water. Prepare a control solution with sterile deionized water only.
-
Select healthy, fully expanded rosette leaves from 4-week-old Arabidopsis plants.
-
Using a cork borer, carefully excise leaf discs, avoiding the midvein.[1]
-
Float two leaf discs, adaxial side up, in each well of a 12-well plate containing 2 mL of the respective this compound working solution or the control solution.[1]
-
To remove electrolytes leaked from the cut edges, replace the solution with fresh solution after 30 minutes.[2]
-
Incubate the plates in a growth chamber under continuous light (approx. 100 µmol m⁻² s⁻¹) at 22°C.
-
Observe the leaf discs for visual symptoms of senescence (yellowing, necrosis) at 12, 24, 48, and 72 hours post-treatment.
-
At each time point, collect leaf discs for downstream analysis as described in the following protocols.
Experimental Workflow for this compound Treatment
Caption: Workflow for inducing senescence in Arabidopsis leaf discs.
Protocol 2: Quantification of Chlorophyll Content
This protocol measures the degradation of chlorophyll, a key indicator of senescence.
Materials:
-
Diquat-treated and control leaf discs from Protocol 1
-
80% (v/v) acetone
-
Spectrophotometer
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer or pestle
Procedure:
-
At each time point, collect 3-4 leaf discs for each treatment.
-
Gently blot the leaf discs dry and record their fresh weight.
-
Place the leaf discs in a microcentrifuge tube and add 1 mL of 80% acetone.
-
Homogenize the tissue until it is colorless.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and measure the absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll content using the following formula: Total Chlorophyll (mg/g FW) = [ (8.02 x A₆₆₃) + (20.21 x A₆₄₅) ] x (Volume of extract in L / Fresh Weight in g)
Protocol 3: Measurement of Cell Death by Electrolyte Leakage Assay
This assay quantifies cell membrane damage by measuring the leakage of ions from the cells.[1][2]
Materials:
-
Diquat-treated and control leaf discs from Protocol 1
-
Sterile deionized water
-
Conductivity meter
-
12-well plates
Procedure:
-
At each time point, carefully transfer the leaf discs from the treatment solution to a new 12-well plate containing 2 mL of sterile deionized water per well.
-
Incubate at room temperature on a shaker for 1 hour.
-
Measure the initial electrical conductivity (C1) of the water in each well.
-
After the measurement, return the water to the respective wells.
-
Autoclave the plates with the leaf discs for 20 minutes to induce complete cell lysis.
-
Cool the plates to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: % Electrolyte Leakage = (C1 / C2) x 100
Protocol 4: Quantification of Reactive Oxygen Species (ROS)
This protocol describes the quantification of two major ROS: hydrogen peroxide (H₂O₂) and superoxide (O₂⁻).
4.1 Hydrogen Peroxide (H₂O₂) Quantification
Materials:
-
Diquat-treated and control leaf discs from Protocol 1
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
10 mM Potassium phosphate buffer (pH 7.0)
-
1 M Potassium iodide (KI)
-
Spectrophotometer
Procedure:
-
Homogenize 100 mg of leaf tissue in 1 mL of 0.1% TCA in an ice bath.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Measure the absorbance at 390 nm.
-
Quantify H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.
4.2 Superoxide (O₂⁻) Quantification using NBT Staining
Materials:
-
Diquat-treated and control leaf discs from Protocol 1
-
10 mM Potassium phosphate buffer (pH 7.8)
-
0.1% (w/v) Nitroblue tetrazolium (NBT) in buffer
-
Ethanol (95%)
Procedure:
-
Immerse leaf discs in the NBT solution and incubate in the dark for 2 hours.
-
Transfer the leaf discs to 95% ethanol and boil for 10 minutes to remove chlorophyll.
-
The formation of a dark blue formazan precipitate indicates the presence of superoxide radicals.
-
Quantify the blue staining using image analysis software (e.g., ImageJ).
Protocol 5: Gene Expression Analysis of Senescence-Associated Genes (SAGs)
This protocol outlines the analysis of key senescence marker genes using quantitative real-time PCR (qRT-PCR).
Materials:
-
Diquat-treated and control leaf discs from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., SAG12, WRKY53) and a reference gene (e.g., ACTIN2)
Procedure:
-
At each time point, flash-freeze leaf discs in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for senescence-associated genes.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables summarize expected quantitative data from the described experiments.
Table 1: Effect of this compound on Total Chlorophyll Content (mg/g FW) in Arabidopsis Leaf Discs
| Time (hours) | 0 µM (Control) | 1 µM Diquat | 5 µM Diquat | 10 µM Diquat | 20 µM Diquat |
| 0 | 2.5 ± 0.2 | 2.5 ± 0.2 | 2.5 ± 0.2 | 2.5 ± 0.2 | 2.5 ± 0.2 |
| 12 | 2.4 ± 0.2 | 2.2 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 24 | 2.3 ± 0.1 | 1.8 ± 0.2 | 1.4 ± 0.1 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| 48 | 2.2 ± 0.2 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| 72 | 2.1 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.05 |
Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Electrolyte Leakage (%) in Arabidopsis Leaf Discs
| Time (hours) | 0 µM (Control) | 1 µM Diquat | 5 µM Diquat | 10 µM Diquat | 20 µM Diquat |
| 12 | 5 ± 1 | 15 ± 3 | 25 ± 4 | 35 ± 5 | 45 ± 6 |
| 24 | 8 ± 2 | 30 ± 5 | 50 ± 6 | 65 ± 7 | 75 ± 8 |
| 48 | 12 ± 3 | 55 ± 6 | 75 ± 8 | 85 ± 5 | 90 ± 4 |
| 72 | 15 ± 4 | 70 ± 7 | 85 ± 5 | 92 ± 3 | 95 ± 2 |
Values are presented as mean ± standard deviation.
Table 3: Relative Expression of Senescence-Associated Genes (Fold Change vs. Control at 0h)
| Gene | Treatment | 12 hours | 24 hours | 48 hours |
| SAG12 | Control | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| 10 µM Diquat | 5 ± 0.8 | 15 ± 2.5 | 30 ± 4.1 | |
| WRKY53 | Control | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| 10 µM Diquat | 8 ± 1.2 | 25 ± 3.8 | 45 ± 5.2 |
Values are presented as mean ± standard deviation.
Signaling Pathway Visualization
This compound-Induced Senescence and Cell Death Signaling Pathway
Caption: Diquat-induced ROS activates MAPK signaling and transcription factors.
This comprehensive guide provides the necessary tools and information for researchers to effectively utilize this compound as a model for studying the intricate processes of plant senescence and cell death. The provided protocols and expected data will facilitate the design and execution of robust experiments in this critical area of plant biology.
References
Application Notes and Protocols for Diquat Dibromide in Aquatic Weed Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat Dibromide (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide) is a fast-acting, non-selective contact herbicide and desiccant widely used for the control of a broad spectrum of submersed and floating aquatic weeds.[1][2] Its active component is the diquat cation.[2] Upon contact with plant tissues, it is rapidly absorbed and induces cellular damage, leading to desiccation and plant death, typically within one to two weeks of application.[1] Diquat's mode of action is dependent on light, as it interferes with photosynthesis to produce highly reactive molecules that destroy cell membranes.
A key environmental characteristic of Diquat is its strong and rapid binding to soil, clay, and organic matter in sediment, where it becomes biologically inactive. This action reduces its persistence in the water column, but it can accumulate in the sediment over time. Due to its rapid action, it is often utilized for managing vegetation in areas with water exchange that might limit the effectiveness of slower-acting systemic herbicides.
Mechanism of Action
Diquat acts as a Photosystem I (PSI) inhibitor. In the presence of light, the diquat dication accepts an electron from the ferredoxin protein within the PSI complex. This forms a radical cation. The radical is then re-oxidized by molecular oxygen, generating a superoxide radical. This process initiates a cascade that produces other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and chlorophyll, resulting in rapid "burn-down" of contacted plant tissue.
References
Application Notes and Protocols for In Vitro Toxicology Assays Using Diquat Dibromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diquat dibromide is a widely used non-selective herbicide that exerts its toxic effects primarily through the induction of oxidative stress. Its redox-cycling properties lead to the generation of reactive oxygen species (ROS), which can cause significant damage to cellular components, including lipids, proteins, and DNA.[1][2] Understanding the in vitro toxicological profile of this compound is crucial for risk assessment and for the development of potential therapeutic strategies against its poisoning.
These application notes provide detailed protocols for a panel of in vitro assays to assess the cytotoxicity, genotoxicity, and oxidative stress potential of this compound. Additionally, key signaling pathways involved in its mechanism of action are illustrated.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound, providing a comparative overview of its toxicological effects across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50/EC50 Values)
| Cell Line | Assay | Exposure Time | IC50/EC50 Value | Reference |
| Allium cepa L. roots | Root growth inhibition | 72 h | 60 mg/L | [1][3] |
| Vero cells | MTT Assay | 24 h | ~10 µM (caused 53% viability reduction) | [4] |
| HeLa cells | MTT Assay | 24 h | ~100 µM (caused 44% viability reduction) | |
| SH-SY5Y neuroblastoma | Cell Count | 48 h | Viability reduced by 51% at 10 µM |
Table 2: Oxidative Stress Markers Induced by this compound
| Cell Line | Diquat Conc. | Exposure Time | Marker | Observation | Reference |
| SH-SY5Y neuroblastoma | 25 µM | 48 h | GSH | 3-fold increase | |
| SH-SY5Y neuroblastoma | 25 µM | 48 h | Catalase (CAT) | 6-fold increase in activity | |
| SH-SY5Y neuroblastoma | 25 µM | 48 h | Superoxide Dismutase (SOD) | 2-fold increase in activity | |
| Allium cepa L. roots | 30, 60, 120 mg/L | 72 h | Malondialdehyde (MDA) | Dose-dependent increase | |
| Allium cepa L. roots | 30, 60, 120 mg/L | 72 h | Glutathione (GSH) | Dose-dependent decrease | |
| Piglets (jejunal mucosa) | 10 mg/kg | 1 week | Superoxide Dismutase (SOD) | Decreased activity | |
| Piglets (jejunal mucosa) | 10 mg/kg | 1 week | Glutathione Peroxidase (GSH-Px) | Decreased activity | |
| Piglets (jejunal mucosa) | 10 mg/kg | 1 week | Malondialdehyde (MDA) | Increased concentration |
Table 3: Genotoxicity of this compound
| Cell Line/System | Assay | Diquat Conc. | Exposure Time | Observation | Reference |
| Allium cepa L. roots | Micronucleus (MN) Assay | 30, 60, 120 mg/L | 72 h | Dose-dependent increase in MN frequency | |
| Allium cepa L. roots | Comet Assay | 30, 60, 120 mg/L | 72 h | Dose-dependent increase in tail DNA formation | |
| Allium cepa L. roots | Chromosomal Aberrations (CAs) | 30, 60, 120 mg/L | 72 h | Dose-dependent increase in CAs |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., Vero, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without Diquat).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Alkaline)
This protocol is for the detection of DNA strand breaks in individual cells.
Materials:
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low melting point (LMP) agarose (1%)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Expose cells in suspension or as a monolayer to various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 2 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 30 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature in the dark to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet assay software to quantify the percentage of DNA in the tail.
Genotoxicity Assessment: In Vitro Micronucleus Assay
This protocol is for detecting chromosomal damage (clastogenicity and aneugenicity).
Materials:
-
Cell line of interest (e.g., human lymphocytes, CHO, V79)
-
Complete cell culture medium
-
This compound stock solution
-
Cytochalasin B (CytoB)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Treatment: Treat cell cultures with various concentrations of this compound for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Addition of Cytochalasin B: Add CytoB to the culture medium to block cytokinesis. The final concentration and timing of addition depend on the cell type.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.
-
Fixation: Centrifuge the cells and resuspend them in a fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Oxidative Stress Assessment
This involves measuring key markers of oxidative stress.
A. Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Treat cells with this compound as described in the cytotoxicity protocol.
-
Harvest the cells and prepare a cell lysate.
-
Measure the MDA levels in the lysate using a commercially available TBARS (Thiobarbituric Acid Reactive Substances) assay kit, following the manufacturer's instructions.
B. Antioxidant Enzyme Activity (SOD, CAT) Assays:
-
Prepare cell lysates from Diquat-treated and control cells.
-
Measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) using commercially available assay kits. These kits typically involve a colorimetric reaction that can be measured with a microplate reader.
C. Glutathione (GSH) Level Assay:
-
Prepare cell lysates.
-
Measure the levels of reduced glutathione (GSH) using a commercially available kit, which often utilizes a reaction with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) that produces a colored product.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound induces toxicity primarily through the generation of ROS, which in turn activates cellular stress response pathways.
1. Oxidative Stress and the Nrf2 Signaling Pathway:
Diquat undergoes redox cycling, leading to the production of superoxide anions (O₂⁻), which can be converted to other ROS like hydrogen peroxide (H₂O₂). This increase in oxidative stress leads to the activation of the Nrf2-Keap1 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This includes genes for enzymes like SOD, CAT, and those involved in glutathione synthesis, as part of a cellular defense mechanism.
Caption: Nrf2-mediated antioxidant response to Diquat-induced oxidative stress.
2. Apoptosis Signaling Pathway:
Prolonged or high levels of oxidative stress induced by Diquat can overwhelm the antioxidant defenses, leading to cellular damage and the activation of apoptotic pathways. ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This triggers the activation of a caspase cascade, including the executioner caspase-3. The Bcl-2 family of proteins plays a crucial role in regulating mitochondrial membrane permeability. Pro-apoptotic members like Bax can promote cytochrome c release, while anti-apoptotic members like Bcl-2 inhibit this process. Diquat has been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Diquat-induced apoptosis via the mitochondrial pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro toxicological assessment of this compound.
Caption: General workflow for in vitro toxicology testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of diquat on the antioxidant system and cell growth in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. in-vivo-toxicological-assessment-of-diquat-dibromide-cytotoxic-genotoxic-and-biochemical-approach - Ask this paper | Bohrium [bohrium.com]
- 4. Diquat-induced cytotoxicity on Vero and HeLa cell lines: effect of melatonin and dihydromelatonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Diquat Dibromide as a Positive Control for Herbicide Screening Assays
Introduction
Diquat Dibromide is a fast-acting, non-selective, contact herbicide belonging to the bipyridyl chemical class.[1][2] Its well-characterized mechanism of action, rapid induction of visible phytotoxicity, and high water solubility make it an ideal positive control for a variety of herbicide screening assays.[3][4] As a Photosystem I (PSI) inhibitor, it is particularly suited for screens designed to identify new herbicidal compounds targeting photosynthetic pathways.[3] These notes provide detailed protocols for utilizing this compound as a reliable positive control in common screening assays.
Mechanism of Action
This compound's herbicidal activity is initiated upon contact with green plant tissue in the presence of light. The diquat cation accepts electrons from the iron-sulfur protein electron acceptors within Photosystem I, diverting them from their natural pathway. This interruption inhibits the reduction of NADP+ to NADPH. The reduced diquat radical then rapidly reacts with molecular oxygen to regenerate the diquat cation and produce a superoxide radical. This continuous redox cycling leads to the accumulation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. The excessive ROS production overwhelms the plant's antioxidant defenses, causing rapid lipid peroxidation, destruction of cell membranes, chlorophyll degradation, and ultimately, cell death, which manifests as tissue desiccation and necrosis.
Caption: Mechanism of this compound action in plant chloroplasts.
Quantitative Data for this compound
The efficacy of this compound can be quantified by determining the Effective Concentration (EC₅₀), which is the concentration that causes a 50% reduction in a measured parameter (e.g., growth, biomass, fluorescence). These values serve as a benchmark for comparing the potency of novel compounds.
| Plant Species | Endpoint | Exposure Duration | EC₅₀ Value (µg/L) |
| Lemna gibba | Growth Inhibition | 7 days | 3.2 |
| Lemna minor | Growth Inhibition | 7 days | 2.21 - 4.0 |
| Lemna minor | Growth Inhibition | 14 days | 20 |
| Myriophyllum spicatum | Biomass Reduction | 42 days | < 74 |
| Elodea canadensis | Biomass Reduction | 42 days | < 74 |
| Ceratophyllum demersum | Biomass Reduction | 42 days | < 74 |
| Aquatic Plants (general) | Varies | Varies | 0.7 - 102,000 |
Note: EC₅₀ values can vary significantly based on experimental conditions, such as temperature, light intensity, and the specific endpoint measured.
Experimental Protocols
General Workflow for Herbicide Screening
A typical herbicide screening assay involves several key steps, from preparing the test compounds to analyzing the final results. This compound should be run in parallel with test compounds and a negative (vehicle) control.
Caption: General workflow for a high-throughput herbicide screening assay.
Protocol 1: Leaf Disk Sinking Assay for Photosynthesis Inhibition
This simple and rapid assay uses the production of oxygen during photosynthesis to keep leaf disks buoyant. Photosynthesis inhibitors, like Diquat, cause the disks to sink.
Principle: Leaf disks are vacuum-infiltrated to remove internal gases, causing them to sink in a buffer solution. In the presence of light and a bicarbonate source, active photosynthesis produces oxygen, which gets trapped in the leaf tissue and makes the disks float. Herbicidal compounds that inhibit photosynthesis prevent oxygen evolution, and the disks remain sunken.
Materials and Reagents:
-
Healthy, young leaves (e.g., spinach, pea, cucumber)
-
This compound stock solution (e.g., 1 mM in water)
-
Test compounds
-
Buffer solution: 10 mM MES-KOH (pH 6.5), 2 mM NaHCO₃, 0.1% Tween-20
-
96-well microplate
-
Light source (e.g., LED panel, ~100-150 µmol/m²/s)
-
Vacuum desiccator or syringe for infiltration
Procedure:
-
Prepare serial dilutions of this compound (e.g., final concentrations of 0.1 µM to 100 µM) and test compounds in the buffer solution. Include a vehicle-only control.
-
Use a cork borer or a standard hole punch to cut uniform disks from the leaves, avoiding major veins.
-
Place the leaf disks in a beaker with the buffer solution and apply a vacuum until all disks sink (approximately 5-10 minutes). Alternatively, place disks in a syringe, fill with buffer, cap the end, and pull back the plunger to create a vacuum.
-
Distribute 200 µL of the prepared compound dilutions and controls into the wells of a 96-well plate.
-
Add one sunken leaf disk to each well.
-
Place the plate under the light source at a constant temperature (e.g., 25°C).
-
Observe the plate and record the number of floating disks in each well at regular intervals (e.g., every 15-30 minutes) for up to 3-4 hours.
Data Analysis: The result can be qualitative (sinking vs. floating) or quantitative. For a quantitative result, calculate the time required for 50% of the disks to float (FT₅₀) for each concentration. The Diquat-treated wells should show a significant delay or complete inhibition of floating compared to the negative control.
Caption: Workflow for the leaf disk sinking assay.
Protocol 2: Fluorometric Assay for Reactive Oxygen Species (ROS) Detection
This assay quantifies the generation of ROS in plant cells following herbicide treatment.
Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials and Reagents:
-
Plant seedlings, cell suspension culture, or leaf disks
-
This compound stock solution (1 mM in water)
-
H₂DCFDA stock solution (10 mM in DMSO)
-
Loading Buffer: 10 mM MES-KOH (pH 6.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/525 nm)
Procedure:
-
Prepare plant material. For leaf disks, follow steps 1-2 from Protocol 1. For seedlings, use small, whole seedlings (e.g., Arabidopsis thaliana).
-
Prepare a 10 µM working solution of H₂DCFDA in Loading Buffer immediately before use. Protect from light.
-
Place the plant material (e.g., one leaf disk or one seedling per well) into the wells of the black microplate.
-
Add 100 µL of the 10 µM H₂DCFDA working solution to each well.
-
Incubate the plate in the dark at room temperature for 30-45 minutes to allow for probe loading.
-
Remove the H₂DCFDA solution and wash the plant material twice with 200 µL of Loading Buffer to remove excess probe.
-
Prepare treatment solutions of this compound (e.g., 1 µM to 100 µM final concentration) and test compounds in Loading Buffer.
-
Add 200 µL of the appropriate treatment solution or control to each well.
-
Immediately measure the baseline fluorescence (T=0) using the plate reader.
-
Incubate the plate under a light source.
-
Measure fluorescence at regular time points (e.g., every 30 minutes for 2-4 hours).
Data Analysis: Subtract the baseline (T=0) fluorescence from each subsequent reading for each well. Plot the change in fluorescence over time. The Diquat-treated wells should exhibit a rapid and significant increase in fluorescence compared to the vehicle control, confirming the assay is working and providing a benchmark for test compounds.
References
Illuminating Cellular Distress: Fluorescence Microscopy Imaging of Diquat Dibromide-Treated Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the fluorescence microscopy imaging of cells treated with Diquat Dibromide. Diquat, a widely used herbicide, is known to induce significant cellular stress, primarily through the generation of reactive oxygen species (ROS). Fluorescence microscopy offers a powerful tool to visualize and quantify the resulting cellular damage, including oxidative stress, mitochondrial dysfunction, apoptosis, and necrosis. This guide outlines specific methodologies for sample preparation, fluorescent labeling, and image acquisition, and provides a framework for interpreting the complex signaling pathways involved.
Introduction
This compound is a non-selective contact herbicide that exerts its biological effects through a redox cycling mechanism.[1] Within the cell, Diquat accepts electrons from intracellular reductants, such as NADPH-cytochrome P450 reductase, and subsequently transfers them to molecular oxygen. This process generates a superoxide radical and regenerates the Diquat cation, initiating a catalytic cycle that leads to the massive production of reactive oxygen species (ROS).[2] The resulting oxidative stress disrupts cellular homeostasis, causing damage to lipids, proteins, and DNA, and can ultimately lead to cell death through various pathways, including apoptosis and necrosis.[3][4]
Fluorescence microscopy provides a sensitive and specific means to investigate these cellular events. By employing a range of fluorescent probes, researchers can visualize and quantify key indicators of Diquat-induced toxicity in real-time or in fixed cells. This application note details the necessary protocols to effectively utilize fluorescence microscopy for studying the cellular impact of this compound.
Key Cellular Events and Visualization Strategies
The primary mechanism of Diquat toxicity is the induction of oxidative stress. This initial event triggers a cascade of downstream cellular responses that can be visualized using specific fluorescent probes.
Table 1: Key Cellular Events and Recommended Fluorescent Probes
| Cellular Event | Description | Recommended Fluorescent Probes |
| Oxidative Stress | Excessive production of Reactive Oxygen Species (ROS). | 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA): A general ROS indicator that becomes fluorescent upon oxidation.[4] MitoSOX™ Red: A mitochondrial superoxide indicator. |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential (ΔΨm) and function. | Tetramethylrhodamine, Ethyl Ester (TMRE): A cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in fluorescence indicates depolarization. JC-1: A ratiometric dye that forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria. |
| Apoptosis | Programmed cell death characterized by specific morphological and biochemical changes. | Annexin V: Binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Often used with a viability dye like Propidium Iodide (PI) or DAPI. Caspase-3/7 Substrates: Fluorescent substrates that are cleaved by activated caspase-3 and -7, key executioner caspases in apoptosis. |
| Necrosis | Uncontrolled cell death resulting from acute cellular injury. | Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of necrotic cells with compromised membrane integrity. Ethidium Bromide (EB): Similar to PI, it is excluded by viable cells and stains the nuclei of necrotic cells. |
| DNA Damage | Diquat-induced ROS can cause DNA strand breaks. | Comet Assay (Single Cell Gel Electrophoresis): Involves lysing cells embedded in agarose gel and applying an electric field. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail" that can be visualized with a DNA stain like Ethidium Bromide. γH2AX Staining: Immunofluorescence staining for phosphorylated histone H2AX, a marker for DNA double-strand breaks. |
| Autophagy | A cellular process of self-digestion of damaged organelles and proteins. | LC3 Staining: Immunofluorescence for Microtubule-associated protein 1A/1B-light chain 3 (LC3), which translocates to autophagosome membranes upon induction of autophagy. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on various cell types.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Cell Viability | 5, 10, 25 µM (48h) | 26%, 51%, and 87% decrease in viable cell count, respectively. | |
| PC12 (Rat Pheochromocytoma) | MTT Assay | LC50 | 1.4 x 10⁻⁵ mol/L | - | |
| Fibroblasts | Cloning Efficiency | - | ≤ 10⁻⁵ mol/L | Reduced cloning efficiency. | |
| Macrophages (Rat Alveolar and Peritoneal) | Dye Exclusion | Cell Viability | 10⁻⁶ mol/L (30 min) | Irreversible damage. |
Table 3: Quantification of Diquat-Induced Cellular Changes via Fluorescence
| Cell Type | Parameter Measured | Fluorescent Probe | Diquat Concentration | Observation | Reference |
| SH-SY5Y | Reactive Oxygen Species (ROS) | H2DCFDA | 0.001 - 1 mM | Dose-dependent increase in fluorescence. | |
| SH-SY5Y | Mitochondrial Membrane Potential (ΔΨm) | TMRE | Not specified | Time-dependent loss of fluorescence. | |
| Piglet Intestinal Mitochondria | Mitochondrial Membrane Potential (ΔΨm) | JC-1 | Not specified | Decreased ratio of red to green fluorescence. | |
| C. elegans | Mitochondrial Superoxide | MitoSOX Red | Not specified | Increased red fluorescence. | |
| C. elegans | General ROS | H2DCF-DA | Not specified | Increased fluorescence. | |
| Rat Lymphocytes | DNA Damage | Ethidium Bromide (Comet Assay) | 30 and 60 mg/kg b.w. | Increased DNA in comet tail. |
Experimental Protocols
General Cell Culture and Diquat Treatment
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Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes or chamber slides for microscopy) at a density that will result in 50-70% confluency at the time of imaging.
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Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Remove the culture medium from the cells and replace it with the Diquat-containing medium. Incubate for the desired period (e.g., 1, 6, 12, 24 hours). Include a vehicle control (medium without Diquat) in all experiments.
Protocol for Live-Cell Imaging of ROS and Mitochondrial Membrane Potential
This protocol is for the simultaneous visualization of general ROS and mitochondrial membrane potential.
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Reagent Preparation:
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Prepare a 10 mM stock solution of H2DCFDA in DMSO.
-
Prepare a 1 mM stock solution of TMRE in DMSO.
-
-
Staining:
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Following Diquat treatment, wash the cells twice with warm PBS or HBSS.
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Prepare a staining solution containing 10 µM H2DCFDA and 100 nM TMRE in a serum-free medium or HBSS.
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Incubate the cells with the staining solution for 30 minutes at 37°C, protected from light.
-
-
Imaging:
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Wash the cells twice with the imaging medium (e.g., phenol red-free medium).
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Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for H2DCFDA (FITC channel: excitation ~488 nm, emission ~525 nm) and TMRE (TRITC/Rhodamine channel: excitation ~549 nm, emission ~575 nm).
-
For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Protocol for Fixed-Cell Imaging of Apoptosis and Necrosis
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Staining:
-
Following Diquat treatment, gently collect the culture medium (which may contain detached necrotic cells).
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Wash the adherent cells once with cold PBS.
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Trypsinize and collect the adherent cells, then combine them with the cells from the collected medium.
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Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
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Incubate for 15 minutes at room temperature in the dark.
-
-
Imaging:
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Mount the stained cells on a microscope slide.
-
Image immediately using a fluorescence microscope with filter sets for FITC (excitation ~495 nm, emission ~519 nm) and PI (excitation ~535 nm, emission ~617 nm).
-
Interpretation:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol for Immunofluorescence Staining (e.g., for γH2AX)
-
Cell Fixation and Permeabilization:
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Following Diquat treatment, wash cells with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
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Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-γH2AX) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
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Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Signaling Pathways and Visualizations
Diquat-induced oxidative stress activates several interconnected signaling pathways leading to cellular dysfunction and death. The following diagrams illustrate these pathways.
Caption: this compound redox cycling and ROS production.
Caption: Downstream effects of Diquat-induced oxidative stress.
Caption: General experimental workflow for imaging Diquat-treated cells.
Conclusion
Fluorescence microscopy is an indispensable tool for elucidating the cellular mechanisms of this compound toxicity. The protocols and information provided in this application note offer a comprehensive guide for researchers to visualize and quantify the key events of oxidative stress, mitochondrial dysfunction, and subsequent cell death pathways. Careful selection of fluorescent probes and adherence to optimized protocols will enable the generation of high-quality, reproducible data, contributing to a deeper understanding of Diquat-induced cytotoxicity and the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Diquat Dibromide concentration for experimental studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental studies using Diquat Dibromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in biological systems?
A1: this compound's primary mechanism of action is the induction of oxidative stress.[1][2] As a bipyridyl compound, it accepts electrons from cellular enzymatic systems, particularly NADPH-cytochrome P450 reductase, and transfers them to molecular oxygen.[3] This redox cycling process generates reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular damage, including lipid peroxidation, protein oxidation, and eventually cell death.[1][2]
Q2: What is a typical starting concentration range for in vitro studies with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the experimental objective. For initial studies, a broad concentration range is recommended to determine the dose-response curve. Based on published data, a starting range of 5 µM to 100 µM is often effective for observing cellular effects. For example, in human neuroblastoma SH-SY5Y cells, concentrations of 5, 10, and 25 µM have been used to study effects on cell growth and antioxidant systems. In Vero and HeLa cells, a high dose of 100 µM significantly reduced cell viability.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is highly soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a buffer such as PBS. For example, a 10 mg/mL stock solution can be prepared in 0.9% NaCl and filter-sterilized. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The compound is stable in neutral or acidic solutions but decomposes under alkaline conditions. It is also sensitive to light, so stock solutions should be protected from light.
Q4: Is this compound stable in cell culture medium?
A4: this compound is generally stable in standard cell culture media, which are typically buffered to a neutral pH. However, its stability can be affected by the presence of strong alkalis. It is good practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock solution.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cytotoxicity assays (e.g., MTT, Alamar Blue).
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. Avoid seeding cells in the perimeter wells of a 96-well plate, as these are prone to the "edge effect" which can lead to variability.
-
-
Possible Cause 2: Interference of this compound with the assay reagent.
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Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. If there is an interaction, consider washing the cells with PBS after the treatment period and before adding the assay reagent.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Ensure that the incubation times for both the this compound treatment and the assay reagent are consistent across all experiments.
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Issue 2: High background fluorescence in ROS detection assays (e.g., DCFDA/H2DCFDA).
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Possible Cause 1: Autofluorescence of the compound or media components.
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Solution: Measure the fluorescence of this compound in cell-free media to determine its intrinsic fluorescence. If it is fluorescent, subtract this background from the cell-based readings. Using phenol red-free media can also reduce background fluorescence.
-
-
Possible Cause 2: Spontaneous oxidation of the fluorescent probe.
-
Solution: Protect the DCFDA/H2DCFDA solution from light and prepare it fresh for each experiment. Minimize the exposure of the cells to light after loading with the probe.
-
-
Possible Cause 3: Cell stress during the assay procedure.
-
Solution: Handle cells gently during washing and reagent addition steps. Ensure that the assay buffer is at the appropriate temperature (e.g., 37°C) to avoid temperature shock.
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Issue 3: No significant effect of this compound at expected concentrations.
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Possible Cause 1: Incorrect concentration of the stock solution.
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Solution: Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound.
-
-
Possible Cause 2: Cell line is resistant to this compound-induced oxidative stress.
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Solution: Increase the concentration range of this compound in your dose-response experiments. You can also try a longer exposure time. Some cell lines have more robust antioxidant defense mechanisms and may require higher concentrations or longer treatment durations to elicit a response.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Ensure that the stock solution has been stored correctly (protected from light, at the correct temperature, and avoiding alkaline conditions). Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Experimental Models
| Experimental Model | Concentration Range | Observed Effect | Reference |
| Human Neuroblastoma (SH-SY5Y cells) | 5, 10, 25 µM | Decreased cell growth, induction of antioxidant response | |
| Vero and HeLa cells | 10 - 100 µM | Reduced cell viability | |
| Allium cepa (onion) root cells | 30, 60, 120 mg/L | Cytotoxic and genotoxic effects | |
| Piglets (in vivo) | 10 mg/kg BW (intraperitoneal injection) | Induced oxidative stress in jejunal mucosa |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the this compound stock). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol is based on standard DCFDA/H2DCFDA assay procedures.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified time. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10-20 µM DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well and measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: Mechanism of this compound-induced oxidative stress.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Experimental workflow for measuring intracellular ROS with DCFDA.
References
Diquat Dibromide Technical Support Center: Stability and Degradation in Aqueous Solutions
Welcome to the Technical Support Center for Diquat Dibromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light exposure, and to a lesser extent, temperature. It is stable in acidic and neutral solutions but is susceptible to hydrolysis in alkaline conditions.[1][2] Photodegradation can also be a significant degradation pathway, especially in the presence of sunlight or UV light.[1]
Q2: At what pH is this compound most stable?
A2: this compound is most stable in aqueous solutions with a pH between 5 and 7.[2][3] Under these conditions, hydrolysis is negligible.
Q3: How does light affect the stability of this compound solutions?
A3: this compound is sensitive to light and undergoes photodegradation. Exposure to sunlight or artificial UV light can lead to the formation of degradation products. Therefore, it is recommended to store this compound solutions in the dark or in amber-colored containers to minimize photolytic degradation.
Q4: What are the primary degradation products of this compound in water?
A4: The major photodegradation product of Diquat in water is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion, commonly known as TOPPS. Other minor degradation products can also be formed. Under microbial degradation, the main pathways include C-C bond breaking, hydroxylation, and demethylation.
Q5: Is this compound susceptible to microbial degradation in aqueous solutions?
A5: While some microbial degradation can occur, this compound is generally considered to be resistant to rapid microbial degradation in water. Its persistence can be influenced by the presence of organic matter and sediment, to which it can adsorb.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in aqueous solutions.
Issue 1: Unexpectedly rapid degradation of this compound in solution.
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Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is above 7, and particularly in the alkaline range (pH > 9), hydrolysis can occur.
-
Solution: Adjust the pH of your solution to the neutral or slightly acidic range (pH 5-7) using an appropriate buffer system.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Review your experimental setup and storage conditions. Are the solutions exposed to ambient light, sunlight, or UV lamps?
-
Solution: Protect your solutions from light by using amber-colored glassware or by wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions if photostability is a concern.
-
-
Possible Cause 3: Presence of reactive species.
-
Troubleshooting Step: Evaluate the composition of your aqueous matrix. Does it contain strong oxidizing or reducing agents?
-
Solution: If possible, use purified water (e.g., Milli-Q or equivalent) to prepare your solutions to avoid contaminants that could accelerate degradation.
-
Issue 2: Poor reproducibility of stability studies.
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Possible Cause 1: Inconsistent pH control.
-
Troubleshooting Step: Verify the buffering capacity and stability of your buffer system over the course of the experiment.
-
Solution: Use a reliable buffer with a pKa close to the desired pH and ensure its concentration is sufficient to maintain a stable pH.
-
-
Possible Cause 2: Variable light exposure.
-
Troubleshooting Step: Standardize the lighting conditions for all your experiments.
-
Solution: Use a photostability chamber with controlled light intensity and wavelength, or ensure all samples are equally protected from light.
-
-
Possible Cause 3: Inconsistent temperature control.
-
Troubleshooting Step: Monitor and record the temperature of your samples throughout the experiment.
-
Solution: Use a temperature-controlled incubator or water bath to maintain a constant and uniform temperature.
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Issue 3: Peak tailing in HPLC analysis of this compound.
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Possible Cause 1: Secondary interactions with the stationary phase.
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Troubleshooting Step: Diquat is a dicationic compound and can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Solution:
-
Operate at a lower mobile phase pH (e.g., 2-3) to suppress the ionization of silanol groups.
-
Use a highly deactivated (end-capped) column.
-
Consider using a column with a different stationary phase, such as one designed for polar compounds or a mixed-mode column.
-
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Step: Injecting too high a concentration of the analyte can lead to peak distortion.
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Solution: Dilute your sample and inject a smaller amount onto the column.
-
-
Possible Cause 3: Column contamination or degradation.
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Troubleshooting Step: A dirty or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions under Different Conditions
| Parameter | Condition | Half-life (t½) | Reference(s) |
| pH | pH 5 | Stable (No hydrolysis after 30 days) | |
| pH 7 | Stable (No hydrolysis after 30 days) | ||
| pH 9 | Slight hydrolysis (<8% after 30 days) | ||
| Light | Simulated Sunlight (pH 7) | ~74 days | |
| UV Light (210-260 nm) | 8 days (in distilled water) | ||
| Natural Waters | < 48 hours | ||
| Temperature | 10°C (in pH 9 water) | Slower hydrolysis | |
| 25°C (in pH 9 water) | Moderate hydrolysis | ||
| 35°C (in pH 9 water) | Faster hydrolysis |
Experimental Protocols
Protocol 1: General Aqueous Stability Study (Hydrolysis)
Objective: To determine the hydrolytic stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound reference standard
-
Purified water (e.g., HPLC grade or Milli-Q)
-
Buffer solutions (e.g., phosphate, borate) for pH 5, 7, and 9
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare stock solutions of this compound in purified water.
-
Prepare buffered aqueous solutions at pH 5, 7, and 9.
-
Spike the buffered solutions with the this compound stock solution to achieve the desired final concentration (typically in the low mg/L range).
-
Dispense aliquots of each solution into amber glass vials, seal, and place them in a temperature-controlled incubator set at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a vial of each pH solution.
-
Immediately analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life.
Protocol 2: Photostability Study in Aqueous Solution
Objective: To evaluate the photodegradation of this compound in an aqueous solution upon exposure to light.
Materials:
-
This compound reference standard
-
Purified water
-
Quartz or borosilicate glass vessels
-
Photostability chamber equipped with a light source simulating sunlight (e.g., xenon arc lamp)
-
Control samples wrapped in aluminum foil
-
HPLC system
Procedure:
-
Prepare an aqueous solution of this compound in purified water at a known concentration.
-
Fill several transparent quartz or borosilicate glass vessels with the solution.
-
Prepare control samples by wrapping identical vessels filled with the same solution completely in aluminum foil to protect them from light.
-
Place both the exposed and control samples in a photostability chamber.
-
Maintain a constant temperature during the experiment.
-
At specified time points, withdraw a sample from an exposed vessel and a control vessel.
-
Analyze the concentration of this compound and any major degradation products (like TOPPS) using a validated HPLC or UPLC-MS/MS method.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the rate of photodegradation.
Mandatory Visualizations
Caption: Simplified degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
References
Technical Support Center: Diquat Dibromide Toxicity and Phytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diquat Dibromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound's toxicity stems from its ability to undergo redox cycling.[1][2][3][4] This process generates reactive oxygen species (ROS), such as superoxide anions, which lead to oxidative stress.[1] The resulting oxidative stress can cause cellular damage, including lipid peroxidation of cell membranes, protein oxidation, and DNA damage, ultimately leading to cell death.
Q2: How does this compound cause phytotoxicity in plants?
A2: Diquat is a fast-acting, non-selective contact herbicide. Its phytotoxic effects are primarily due to the disruption of cell membranes and interference with photosynthesis. As a photosystem I inhibitor, it accepts electrons from the photosynthetic electron transport chain and, in the presence of oxygen, generates ROS. This rapid production of ROS destroys plant cells, leading to desiccation and defoliation.
Q3: What are the common symptoms of this compound phytotoxicity in plants?
A3: Common symptoms include wilting, yellowing (chlorosis), and browning (necrosis) of plant tissues within hours to days of application. Since it is a contact herbicide, the damage is typically confined to the parts of the plant that were directly exposed.
Troubleshooting Guides
Toxicity Assays (In Vitro & In Vivo)
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to prevent cell clumping and ensure a uniform cell density across the plate.
-
-
Possible Cause 2: this compound instability in media.
-
Solution: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the this compound and affect cell growth, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.
-
-
Possible Cause 4: Inconsistent incubation times.
-
Solution: Standardize the incubation period for all plates and treatments. Use a timer to ensure precise exposure times.
-
Problem 2: No dose-dependent toxicity observed.
-
Possible Cause 1: this compound concentration range is too narrow or not appropriate for the cell line.
-
Solution: Conduct a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to determine the effective concentration range for your specific cell line. The median lethal concentration (LC50) for diquat in TAMH cells was found to be 18 μM.
-
-
Possible Cause 2: Cell density is too high.
-
Solution: A high cell density can lead to the depletion of this compound from the medium or create a protective effect for some cells. Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 3: Assay interference.
-
Solution: this compound may interfere with certain assay reagents (e.g., MTT, XTT). Run a control with this compound in cell-free media to check for any direct reaction with the assay components.
-
Phytotoxicity Assays
Problem 1: Inconsistent phytotoxicity symptoms across replicate plants.
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Possible Cause 1: Uneven spray application.
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Solution: Ensure a uniform and consistent application of the this compound solution to all treated plants. Use a calibrated sprayer and apply the solution until runoff to ensure complete coverage.
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Possible Cause 2: Variation in plant growth stage or health.
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Solution: Use plants of the same age and growth stage for the assay. Discard any plants that show signs of stress, disease, or pest infestation before starting the experiment.
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Possible Cause 3: Environmental variability.
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Solution: Conduct experiments in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity. Avoid temperature extremes, as they can affect plant response to herbicides.
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Problem 2: No phytotoxicity observed at expected concentrations.
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Possible Cause 1: this compound binding to soil particles.
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Solution: Diquat is strongly attracted to silt and clay particles, which can reduce its availability to plants in soil applications. For soil-based assays, consider using a sandy or low-organic matter soil. For foliar applications, ensure the formulation is appropriate and that there is no soil on the leaves.
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Possible Cause 2: Incorrect application timing.
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Solution: The sensitivity of plants to herbicides can vary with their growth stage. Apply this compound during a period of active growth for optimal uptake and effect.
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Possible Cause 3: Plant species is tolerant.
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Solution: Diquat is a non-selective herbicide, but some plant species may exhibit a degree of tolerance. Confirm the susceptibility of your chosen plant species from the literature or by testing a known sensitive species as a positive control.
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Data Presentation
Table 1: Example of this compound Toxicity Data in SH-SY5Y Cells
| Diquat Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 6.1 |
| 50 | 55 ± 4.8 |
| 100 | 25 ± 3.9 |
| 500 | 5 ± 1.5 |
Note: This is example data. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Example of Phytotoxicity Scoring for this compound on a Sensitive Plant Species
| Diquat Conc. (mg/L) | Phytotoxicity Score (0-5) (Mean ± SD) |
| 0 (Control) | 0.0 ± 0.0 |
| 10 | 1.5 ± 0.5 |
| 50 | 3.8 ± 0.4 |
| 100 | 4.9 ± 0.2 |
Phytotoxicity Score: 0 = no effect, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe chlorosis/moderate necrosis, 4 = severe necrosis, 5 = plant death.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
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Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include untreated control wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Foliar Phytotoxicity Assay
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Plant Preparation: Grow a sensitive indicator plant species (e.g., radish, lettuce) in pots under controlled environmental conditions until they reach the 2-4 true leaf stage.
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Treatment Application: Prepare different concentrations of this compound in water with a non-ionic surfactant. Apply the solutions to the foliage of the plants using a sprayer, ensuring uniform coverage. Include a control group sprayed only with water and surfactant.
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Observation: Place the treated plants back into the controlled environment.
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Phytotoxicity Assessment: Visually assess phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100% injury or a 0-5 scale) to quantify symptoms such as chlorosis, necrosis, and stunting.
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Data Collection: Record the phytotoxicity scores and take photographs to document the visual symptoms.
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Data Analysis: Compare the average phytotoxicity scores for each treatment group to the control group.
Mandatory Visualizations
Caption: this compound's mechanism of toxicity.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASE FILES – Diquat Herbicide | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
Technical Support Center: Overcoming Diquat Dibromide Interference in Analytical Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analytical measurement of Diquat Dibromide.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification?
A1: this compound is a quaternary ammonium herbicide, and its analysis can be challenging due to its high polarity and ionic nature.[1][2][3] Commonly employed analytical techniques include:
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High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[1][4]
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Gas Chromatography-Mass Spectrometry (GC/MS) , typically after a derivatization step.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.
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Capillary Electrophoresis (CE) .
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Spectrophotometry (UV-Vis) after a color-forming reaction.
Each method has its own set of potential interferences that need to be addressed for accurate quantification.
Q2: What are the main sources of interference in this compound analysis?
A2: Interferences in this compound analysis can arise from various sources, including:
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Matrix Effects: Components of the sample matrix (e.g., soil, plasma, urine) can co-elute with Diquat and either suppress or enhance the analytical signal, particularly in LC-MS/MS.
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Contaminants from Labware: Soft plastics like polyethylene and polypropylene can leach contaminants, causing interference and non-reproducible results. It is crucial to use PTFE-coated or silanized glass vials.
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Structurally Similar Compounds: Other herbicides or molecules with similar chemical structures may interfere with the analysis, leading to false positives.
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Ion-Pairing Reagents: While useful for chromatographic retention, these reagents can sometimes lead to complex chromatograms and instrument contamination.
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Endogenous Substances: In biological samples, natural antibodies or other proteins can interfere with immunoassays.
Troubleshooting Guides
Chromatography (HPLC & LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape / Tailing | The highly polar and ionic nature of Diquat leads to poor interaction with traditional reversed-phase columns. | 1. Use an Ion-Pairing Agent: Add an ion-pairing agent like heptafluorobutyric acid (HFBA) or hexanesulfonic acid to the mobile phase to improve retention and peak shape. 2. Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC columns are specifically designed for the retention of polar compounds. 3. Utilize a Specialty Column: Consider columns specifically designed for quaternary amine analysis, such as those with mixed-mode or specific surface chemistries. |
| Low Sensitivity / Signal Suppression in LC-MS/MS | Matrix components co-eluting with Diquat can suppress its ionization in the mass spectrometer source. | 1. Improve Sample Preparation: Implement a robust sample clean-up procedure such as Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. 2. Use a Stable Isotope-Labeled Internal Standard: Incorporate a labeled internal standard (e.g., Diquat-d4 or Diquat-d8) to compensate for matrix effects and variations in instrument response. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, column temperature, or column equilibration can lead to retention time shifts. | 1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. 3. Adequate Column Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analytical run. |
| Carryover | Diquat can adsorb to active sites in the HPLC system, leading to carryover in subsequent injections. | 1. Optimize Wash Solvents: Use a strong wash solvent, potentially with a high organic content and/or an ion-pairing agent, to effectively clean the injector and column between runs. 2. Use Silanized Vials and Tubing: Deactivating glass surfaces can prevent analyte loss and adsorption. |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Inefficient extraction of Diquat from the sample matrix. | 1. Optimize Extraction Solvent: For solid samples, a mixture of methanol/water/hydrochloric acid has been shown to be effective. For aqueous samples, solid-phase extraction is common. 2. Adjust pH: Ensure the pH of the sample is optimized for the chosen extraction method. For SPE, a pH of around 3 is often used. 3. Increase Extraction Time/Temperature: For solid samples, increasing the extraction time or temperature can improve recovery. |
| Matrix Interference | Co-extraction of interfering compounds from the sample matrix. | 1. Use a Selective SPE Sorbent: Choose an SPE sorbent that provides good retention of Diquat while allowing interfering compounds to pass through. C8 and cation-exchange sorbents are commonly used. 2. Perform a Liquid-Liquid Extraction (LLE): LLE can be used as a clean-up step to remove interfering substances. |
Experimental Protocols
Protocol 1: Diquat and Paraquat Analysis in Drinking Water by HPLC-UV (Based on EPA Method 549.2)
This method utilizes reversed-phase ion-pair chromatography for the separation and subsequent UV detection of Diquat.
1. Sample Preparation:
- Measure a 250 mL aliquot of the water sample.
- Condition a C8 solid-phase extraction (SPE) cartridge by passing through methanol followed by reagent water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with reagent water to remove interferences.
- Elute the Diquat with an acidic aqueous solvent.
- Add the ion-pair reagent concentrate to the eluate and adjust the final volume.
2. HPLC Conditions:
- Column: C8 reversed-phase column.
- Mobile Phase: An aqueous solution containing orthophosphoric acid, diethylamine, and 1-hexanesulfonic acid sodium salt.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 308 nm for Diquat.
- Injection Volume: 5 µL.
Protocol 2: Simultaneous Analysis of Diquat in Animal Products by UPLC-MS/MS
This method is suitable for the sensitive and selective determination of Diquat in complex biological matrices.
1. Sample Extraction:
- Homogenize 5 g of the animal product sample.
- Add 15 mL of 0.5% formic acid in acetonitrile and 5 mL of 0.5% formic acid in water.
- Extract using a Geno Grinder at 1200 rpm for 2 minutes.
- Centrifuge the extract at 3500 rpm for 5 minutes.
- Re-extract the remaining sample with 10 mL of 0.5% formic acid in acetonitrile and combine the supernatants.
2. Sample Clean-up:
- Use a solid-phase extraction (SPE) cartridge (e.g., HLB) for clean-up.
- Condition the cartridge with methanol and water.
- Load the extract and wash with a weak solvent to remove interferences.
- Elute the Diquat with a suitable solvent mixture (e.g., 0.5% formic acid in acetonitrile).
3. UPLC-MS/MS Conditions:
- Column: HILIC column (e.g., Hilic-Si, 50 x 2.1 mm, 2.7 µm).
- Mobile Phase A: 50 mM ammonium formate and 0.5% formic acid in water.
- Mobile Phase B: 50 mM ammonium formate and 0.5% formic acid in 75% acetonitrile and 25% water.
- Gradient Elution: Start with 100% B, reduce to 65% B at 4 min, then increase back to 100% B at 4.1 min and hold until 7 min.
- Flow Rate: 0.60 mL/min.
- Injection Volume: 10 µL.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Monitor specific MRM (Multiple Reaction Monitoring) transitions for Diquat.
Visualizations
Caption: General workflow for this compound analysis and troubleshooting.
Caption: The impact of matrix effects on Diquat analysis in LC-MS/MS.
References
Diquat Dibromide Efficacy Enhancement: A Technical Support Center
Welcome to the technical support center for Diquat Dibromide. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing the efficacy of this compound in herbicide studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and supporting data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-selective, contact herbicide that acts as a photosystem I (PSI) inhibitor.[1][2] In the presence of light, it accepts electrons from PSI, diverting them from their natural pathway. This process generates highly reactive oxygen species (ROS), such as superoxide anions, which rapidly disrupt and destroy plant cell membranes, leading to desiccation and cell death.[3][4] Visible signs of damage typically appear within hours of application.[4]
Q2: Why is sunlight crucial for this compound's efficacy?
A2: Sunlight is essential because Diquat's herbicidal activity is dependent on photosynthesis. The electron diversion from photosystem I, which initiates the production of destructive reactive oxygen species, only occurs when the plant is actively photosynthesizing in the presence of light.
Q3: Can this compound control submerged aquatic weeds effectively?
A3: Yes, Diquat is widely used for the control of submerged and emergent aquatic weeds. However, its effectiveness can be significantly reduced in muddy or turbid water. The positively charged diquat ions are strongly attracted to negatively charged clay and silt particles, which can deactivate the herbicide before it is absorbed by the target plants. Therefore, it is crucial to avoid disturbing bottom sediments during application.
Q4: Is this compound systemic or contact?
A4: this compound is a contact herbicide. It does not translocate throughout the plant and only affects the parts it directly contacts. This necessitates thorough spray coverage to achieve effective control of the entire plant.
Q5: What is the role of adjuvants when using this compound?
A5: Adjuvants, such as non-ionic surfactants, are crucial for maximizing the efficacy of this compound, especially on hard-to-control species like grasses. They improve performance by enhancing spray droplet retention, spreading, and penetration of the waxy cuticle on leaf surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during herbicide efficacy studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor weed control or inconsistent results. | Inadequate Spray Coverage: Diquat is a contact herbicide and requires thorough coverage to be effective. | Increase spray volume to ensure all parts of the target plant are wetted. Use spray nozzles that produce a medium-coarse droplet size to minimize drift and maximize coverage. |
| Poor Water Quality: Diquat is rapidly deactivated by suspended clay and silt particles in turbid water. | Use clean water for spray solutions. If treating aquatic weeds, apply when water is calm and clear, avoiding disturbance of bottom sediment. | |
| Incorrect Application Timing: Application during periods of low light (e.g., late evening, cloudy days) will reduce efficacy as Diquat's mode of action is light-dependent. | Apply Diquat during bright, sunny conditions when plants are actively photosynthesizing. | |
| Weed Resistance: While target-site resistance is not the primary concern, some weeds may exhibit non-target-site resistance mechanisms. | Consider tank-mixing with a herbicide that has a different mode of action, after checking for compatibility. Ensure proper application rates are being used. | |
| Reduced efficacy on grass species. | Poor Herbicide Uptake: Grasses often have vertical leaves and a thicker waxy cuticle, which can impede spray retention and absorption. | The addition of a non-ionic surfactant or an oil-based adjuvant is highly recommended to improve adhesion and penetration of the herbicide. |
| Antagonism in tank mixtures. | Chemical Incompatibility: Mixing Diquat with certain other herbicide formulations (e.g., some high-load glyphosate formulations) can lead to physical incompatibility or reduced biological efficacy. | Always perform a jar test to check for physical compatibility before mixing a full batch. Follow the recommended mixing order (e.g., fill tank 70% with water, add products one by one, ensuring each is dispersed before adding the next). |
| Rapid desiccation of foliage but subsequent regrowth. | Contact-Only Action: Since Diquat is not systemic, it may not kill the entire plant, especially perennials with extensive root systems, allowing for regrowth from untreated parts. | For perennial weeds, consider a follow-up application or a tank mix with a systemic herbicide to control the root system. |
Data on Efficacy Enhancement with Adjuvants
The inclusion of adjuvants in the spray solution can significantly improve the efficacy of this compound, particularly on grass species that are otherwise difficult to control.
Table 1: Effect of Adjuvants on Diquat Efficacy on Various Grass Weeds
| Weed Species | Diquat Alone (% Fresh Weight Reduction) | Diquat + Non-ionic Surfactant (% Fresh Weight Reduction) | Diquat + Paraffinic Oil (% Fresh Weight Reduction) | Diquat + Vegetable Oil (% Fresh Weight Reduction) | Diquat + Organosilicone (% Fresh Weight Reduction) |
| Poverty Brome & Sterile Oat | 54% | 79-90% | 79-90% | 79-90% | 79-90% |
| Italian Ryegrass | 50% | 77-98% | 77-98% | 77-98% | 77-98% |
Data synthesized from a study by Gitsopoulos et al. (2014). The ranges for adjuvant mixtures represent the collective performance of various adjuvants tested in the study.
Table 2: Effect of Adjuvants on Diquat Efficacy on Broadleaf Weeds
| Weed Species | Diquat Alone (% Fresh Weight Reduction) | Diquat + Adjuvants (% Fresh Weight Reduction) |
| Chenopodium album | 48% | Up to 82% |
| Polygonum aviculare | 42% | Up to 74% |
Data synthesized from a study by Gitsopoulos et al. (2018). The adjuvant group showed a significant increase in control.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of action, a troubleshooting workflow, and factors influencing this compound's performance.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor Diquat efficacy.
Experimental Protocols
Protocol 1: Standard Herbicide Efficacy Trial
This protocol outlines a general procedure for conducting a small-scale herbicide efficacy trial in a controlled environment or field setting.
1. Objective: To determine the efficacy of this compound at various application rates on target weed species.
2. Experimental Design:
- Layout: Use a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
- Replicates: A minimum of four replicates (blocks) should be used for statistical validity.
- Plot Size: A minimum plot size of 10 square meters is recommended to reduce edge effects.
- Treatments:
- Untreated Control: Serves as a baseline for normal weed growth.
- This compound (Low Rate): e.g., 0.5x the recommended label rate.
- This compound (Recommended Rate): 1x the recommended label rate.
- This compound (High Rate): e.g., 2x the recommended label rate to assess crop/non-target plant tolerance.
- This compound (Recommended Rate) + Adjuvant: To test the efficacy enhancement.
3. Materials:
- This compound formulation (e.g., 200g/L SL).
- Certified non-ionic surfactant or other adjuvant.
- Calibrated sprayer (e.g., backpack or bicycle sprayer).
- Personal Protective Equipment (PPE) as specified by the product label.
- Plot markers and measuring tools.
- Data collection sheets or electronic device.
4. Procedure:
- Site Selection: Choose a site with a uniform population of the target weed species.
- Plot Layout: Mark out plots and blocks according to the RCBD design. Leave a buffer zone around the entire trial area.
- Pre-Application Assessment: Record the weed species present, their growth stage, and density (e.g., counts per quadrat) in each plot.
- Herbicide Preparation:
- Calibrate the sprayer to ensure accurate and uniform application volume.
- Fill the spray tank to 50-70% with clean water.
- Begin agitation.
- Add the required amount of this compound.
- If using an adjuvant, add it to the tank.
- Add the remaining water to reach the final volume. Maintain agitation.
- Application:
- Apply treatments to the randomly assigned plots within each block.
- Use a consistent spray pressure and walking speed.
- Use shields to prevent spray drift between plots.
- Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
- Post-Application Assessment:
- Visually assess weed control at set intervals (e.g., 3, 7, 14, and 28 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete death).
- For quantitative data, measure the reduction in weed biomass by harvesting above-ground plant material from a defined area within each plot at the end of the trial. Dry the biomass to a constant weight.
5. Data Analysis:
- Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
This technical support center provides a foundational resource for improving the efficacy of this compound in your studies. For specific queries not covered here, consulting the product label and manufacturer's guidelines is always recommended.
References
Factors affecting Diquat Dibromide activity in laboratory settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diquat Dibromide in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective, contact herbicide that acts as a Photosystem I (PS I) inhibitor.[1] It rapidly penetrates plant tissues and accepts electrons from PS I, subsequently reacting with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2][3][4] This leads to lipid peroxidation, cell membrane damage, and ultimately, rapid cell death.[5]
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is generally stable in acidic and neutral aqueous solutions. However, it is readily hydrolyzed under alkaline conditions. Its stability is also influenced by light. The half-life for photodegradation in an aqueous solution at pH 7 is approximately 74 days. In a study on its degradation, it was noted that Diquat was stable to hydrolysis at pH 5 and 7 for 30 days, with less than 8% hydrolysis occurring at pH 9 over the same period.
Q3: How does pH affect the activity of this compound?
A3: The activity of this compound can be influenced by the pH of the solution, primarily due to its stability. It is most stable and active in acidic to neutral conditions. Under highly alkaline conditions (pH > 9), it undergoes hydrolysis, which can reduce its efficacy. One study on the electrochemical degradation of this compound found optimal degradation at a pH of 2.2.
Q4: What is the effect of temperature on this compound's activity?
A4: Temperature can influence the rate of this compound's activity. Generally, its herbicidal activity is faster at higher temperatures. However, extreme temperatures can affect its stability and efficacy. One study on electrochemical degradation showed that the degradation rate significantly decreased at temperatures above 40°C, with an optimal temperature for the process identified as 10°C.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
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Possible Cause 1: Water Quality. The presence of cations such as calcium, magnesium, and iron in hard water can antagonize this compound, reducing its efficacy. Turbidity from suspended soil or organic matter can also bind to Diquat and reduce its bioavailability.
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Solution: Use deionized or distilled water for preparing your experimental solutions. If using tap water, have its quality tested for hardness and turbidity. The use of a water conditioner or ammonium sulfate may help mitigate the effects of hard water, but consult your specific protocol.
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Possible Cause 2: pH of the Solution. If the pH of your stock solution or final assay medium is alkaline (pH > 9), this compound may be undergoing hydrolysis, leading to reduced activity.
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Solution: Check and adjust the pH of your solutions to a neutral or slightly acidic range (pH 5-7). Buffer the solution if necessary to maintain a stable pH throughout the experiment.
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Possible Cause 3: Photodegradation. this compound is sensitive to UV light, and prolonged exposure can lead to its degradation.
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Solution: Prepare this compound solutions fresh and store them in amber-colored containers or protect them from light. Avoid exposing the experimental setup to direct, intense light for extended periods, unless it is a required parameter of the experiment.
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Possible Cause 4: Improper Storage. Although stable under normal conditions, improper storage of the stock compound or solutions can lead to degradation.
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Solution: Store this compound in a cool, dry, and dark place as recommended by the manufacturer. Ensure solution containers are tightly sealed.
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Issue 2: High variability in results between replicate experiments.
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Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells can significantly impact the final readout of cytotoxicity or activity assays.
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Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates and perform cell counts for each experiment to ensure consistency.
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Possible Cause 2: Edge Effects in multi-well plates. Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation.
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Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with a buffer or medium to create a more uniform environment for the inner wells.
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Possible Cause 3: Inaccurate pipetting of this compound or other reagents.
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Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. For very small volumes, consider preparing a master mix.
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Data Presentation
Table 1: Efficacy of this compound against Cyanobacteria
| Target Organism | This compound Concentration (mg/L) | Observation | Reference |
| Aphanizomenon flos-aquae | 0.5 and 1 | Half-life of 0.48 days | |
| Microcystis aeruginosa | 0.5 | >95% reduction in chlorophyll-a after 48 hours | |
| Microcystis aeruginosa | 1 | >95% reduction in chlorophyll-a after 48 hours |
Table 2: Optimal Conditions for Electrochemical Degradation of this compound
| Parameter | Optimal Value | Reference |
| Current Density | 150 mA/cm² | |
| pH | 2.2 | |
| NaCl Concentration | 2 g/L | |
| Temperature | 10°C | |
| Initial Diquat Concentration | 50 mg/L |
Experimental Protocols
1. Cell Viability Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound on adherent cell lines like Vero or HeLa cells.
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Materials:
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Adherent cells (e.g., Vero, HeLa)
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Complete cell culture medium
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This compound stock solution
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
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Prepare serial dilutions of this compound in complete cell culture medium.
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Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
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Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
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After incubation, remove the treatment medium and wash the cells with PBS.
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Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
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Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.
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2. Determination of Reactive Oxygen Species (ROS) Generation by Flow Cytometry
This protocol describes a method to measure intracellular ROS production in response to this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
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Materials:
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Suspension or adherent cells (e.g., SH-SY5Y, HeLa)
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Complete cell culture medium
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This compound stock solution
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DCFH-DA stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Flow cytometer
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Procedure:
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Culture cells to 70-80% confluency.
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Treat the cells with the desired concentrations of this compound for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.
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After treatment, harvest the cells (using trypsin for adherent cells) and wash them with PBS.
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Resuspend the cells in PBS containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
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Wash the cells twice with PBS to remove excess probe.
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Resuspend the cells in PBS for flow cytometry analysis.
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Acquire data on a flow cytometer, exciting at 488 nm and measuring fluorescence emission at ~525 nm (e.g., FITC channel).
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Analyze the data to determine the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.
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Mandatory Visualizations
Caption: this compound induced ROS signaling pathway.
Caption: General experimental workflow for in vitro studies.
References
Diquat Dibromide solution preparation and storage for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Diquat Dibromide solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound solutions?
A1: this compound is highly soluble in water, making it the recommended solvent for most research applications.[1][2] For specific applications requiring organic solvents, it is slightly soluble in DMSO and Methanol.[3]
Q2: How should I properly store my this compound stock solution?
A2: To ensure the stability of your this compound solution, store it in a tightly sealed, clearly labeled container in a cool, well-ventilated, and dark place.[4] It is advisable to use the original container if possible, as undiluted Diquat can be corrosive to certain metals. For aqueous solutions, refrigeration at 2-8°C is recommended for short-term storage. Protect the solution from direct sunlight as this compound is sensitive to UV light.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is stable in neutral and acidic aqueous solutions. However, it undergoes rapid hydrolysis and degradation in alkaline conditions (pH 9 and above). The half-life in natural waters is generally less than 48 hours.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound is toxic if swallowed, inhaled, or in contact with skin, and can cause severe eye and skin irritation. Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An eyewash station and safety shower should be readily accessible.
Q5: Is this compound compatible with all types of labware?
A5: No. This compound solutions can be corrosive to metals, particularly aluminum, zinc, and mild steel. It is crucial to use plastic, plastic-lined steel, stainless steel, or glass containers for preparation, storage, and application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature is too low. Contamination could also be a factor. | Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, filter the solution and consider preparing a fresh, less concentrated stock. Ensure storage containers are clean. |
| The solution has changed color (e.g., to a dark reddish-brown). | This is the expected color for aqueous solutions of this compound. However, a significant, unexpected color change could indicate contamination or degradation. | If the color change is accompanied by a loss of efficacy in your experiments, prepare a fresh solution. Ensure the pH of your solution is not alkaline, as this can cause degradation. |
| Inconsistent experimental results. | This could be due to inaccurate initial weighing, improper dilution, or degradation of the stock solution. | Always use a calibrated analytical balance for weighing the solid compound. Prepare fresh dilutions for each experiment from a properly stored stock solution. Verify the pH of your final solution. |
| Visible corrosion or damage to metal equipment. | This compound is corrosive to certain metals. | Immediately cease using metal equipment that comes into contact with the solution. Switch to compatible materials such as plastic, glass, or stainless steel. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound monohydrate (MW: 362.07 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Appropriate PPE (lab coat, gloves, safety goggles)
Methodology:
-
In a well-ventilated area or fume hood, carefully weigh out 362.07 mg of this compound monohydrate onto weighing paper.
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 70-80 mL of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and carefully add high-purity water to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled, light-protected storage bottle (amber glass or plastic is suitable).
-
Store the stock solution at 2-8°C.
Protocol 2: Safety and Spill Management
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a fume hood. If not possible, a respirator may be required for handling the solid or concentrated solutions.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills, cover with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect the absorbed material or solid into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials according to your institution's hazardous waste guidelines.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility at 20°C | Reference |
| Water | 718 g/L (718,000 mg/L) | |
| Water | 700 g/L | |
| DMSO | Slightly soluble | |
| Methanol | Slightly soluble |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 344.1 g/mol | |
| Melting Point | Decomposes at ~335-340°C | |
| Log Kow | -4.60 | |
| pH (aqueous solution) | 4.6 | |
| Stability | Stable in acidic/neutral solutions, hydrolyzes in alkaline conditions |
Visualizations
Caption: Diquat's mechanism of action leading to cellular damage.
Caption: General workflow for using this compound in experiments.
References
Minimizing off-target effects of Diquat Dibromide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Diquat Dibromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?
A1: this compound's primary mechanism of action is the generation of reactive oxygen species (ROS) through redox cycling. In its target organisms (plants), it interferes with photosynthesis by accepting electrons from photosystem I and transferring them to molecular oxygen, creating superoxide radicals. This leads to rapid cell membrane and tissue damage. In non-target experimental systems, this same ROS-generating capacity is the primary driver of off-target effects, leading to oxidative stress, cellular damage, and activation of various stress-response signaling pathways.[1][2][3][4]
Q2: What are the common off-target signaling pathways affected by this compound in mammalian cells?
A2: this compound has been shown to activate several off-target signaling pathways in mammalian cells, primarily as a consequence of ROS-induced oxidative stress. These include:
-
Cell Death Pathways: Diquat can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Interestingly, some studies indicate that the induced cell death can be caspase-independent, potentially involving RIP1 kinase, a key regulator of necroptosis.[1]
-
Inflammatory Pathways: It can trigger inflammatory responses through the activation of transcription factors like NF-κB and the tumor suppressor protein p53. This leads to the increased expression of pro-inflammatory cytokines such as TNF-α and cyclooxygenase-2 (COX-2).
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Mitochondrial Dysfunction: Diquat can impair mitochondrial function by inhibiting complex I of the electron transport chain, leading to decreased ATP production and further ROS generation.
-
Wnt Signaling: There is some evidence to suggest that bipyridyl compounds like Diquat may interfere with the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
Q3: At what concentrations are off-target effects of this compound typically observed in in-vitro experiments?
A3: The concentration of this compound that induces off-target effects is cell-line dependent. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment while minimizing cytotoxicity. The following table summarizes reported cytotoxic concentrations in various cell lines.
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Alamar Blue | 50 µM - 1 mM | Significant dose-dependent cell death | |
| SH-SY5Y (Human Neuroblastoma) | Viable Cell Count | 5, 10, 25 µM | 26%, 51%, and 87% decrease in viable cells, respectively, after 48h | |
| Vero (Monkey Kidney Epithelial) | MTT | 0.1 - 10 µM | 1 µM and 10 µM significantly reduced cell viability | |
| HeLa (Human Cervical Cancer) | MTT | 0.1 - 100 µM | 100 µM significantly reduced cell viability | |
| Allium cepa (Onion) Root Cells | Root Growth Inhibition | 30, 60, 120 mg/L | EC50 determined at 60 mg/L. Dose-dependent increase in genotoxicity. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | - Cell line is highly sensitive to oxidative stress.- this compound stock solution has degraded. | - Perform a thorough dose-response study to determine the EC50 for cytotoxicity in your specific cell line.- Consider using a more robust cell line if your experimental goals allow.- Prepare fresh this compound stock solutions for each experiment and store them protected from light. |
| Inconsistent or Irreproducible Results | - Inconsistent this compound activity.- Different cell viability assays measure different cellular parameters. | - Ensure consistent treatment times and conditions.- Be aware that different viability assays (e.g., MTT, Alamar Blue, clonogenic) can yield different results. Choose an assay that is most appropriate for your experimental question and use it consistently. |
| Difficulty Distinguishing On-Target vs. Off-Target Effects | - The desired effect and cytotoxicity occur at similar concentrations. | - Co-treat with an antioxidant like N-acetylcysteine (NAC) to determine if the observed effect is ROS-dependent. If the effect is rescued by the antioxidant, it is likely an off-target consequence of oxidative stress.- Use a lower concentration of this compound for a shorter duration.- If a specific on-target is hypothesized, perform rescue experiments by overexpressing the target protein. |
| Unexpected Activation of Stress Pathways (e.g., NF-κB, p53) | - This is a known off-target effect of this compound due to ROS generation. | - Acknowledge this in your experimental design and interpretation. - Use inhibitors of these pathways (e.g., an NF-κB inhibitor) to dissect their contribution to the overall cellular response to this compound. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (EC50) of this compound using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Assessing ROS Production using a Fluorescent Probe
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA solution in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Treatment: Add 100 µL of this compound at the desired concentrations (prepared in cell culture medium). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader. Take readings at multiple time points (e.g., 0, 1, 2, 4, 6 hours) to monitor the kinetics of ROS production.
Protocol 3: Co-treatment with an Antioxidant to Mitigate Off-Target Effects
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with a suitable concentration of an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-3 hours before this compound treatment.
-
Co-treatment: Treat the cells with the desired concentration of this compound in the presence of the antioxidant. Include control groups for this compound alone, antioxidant alone, and vehicle.
-
Incubation: Incubate for the desired experimental duration.
-
Downstream Analysis: Perform your desired downstream assays, such as cell viability assays, Western blotting for signaling pathway proteins, or gene expression analysis, to determine if the antioxidant treatment rescued the off-target effects of this compound.
Visualizing Off-Target Signaling Pathways
To aid in understanding the complex cellular responses to this compound, the following diagrams illustrate the key off-target signaling pathways.
Caption: this compound-induced ROS and subsequent cellular damage pathways.
Caption: Inflammatory signaling pathways activated by this compound.
Caption: Logical workflow for minimizing and assessing off-target effects.
References
- 1. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diquat Induces Cell Death and dopamine Neuron Loss via Reactive Oxygen Species Generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Light requirements for Diquat Dibromide-induced phytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diquat Dibromide. The information focuses on the critical role of light in inducing phytotoxicity and offers guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced phytotoxicity?
A1: this compound is a non-selective, contact herbicide. Its phytotoxic effects are initiated upon absorption into the green parts of plants. In the presence of light, Diquat interferes with photosynthesis by diverting electrons from Photosystem I. This leads to the production of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death and desiccation of the plant tissue.
Q2: Is light required for this compound to be effective?
A2: Yes, light is essential for the herbicidal activity of this compound. The process of diverting electrons from Photosystem I to generate reactive oxygen species is a light-dependent reaction. In the absence of light, the phytotoxic effects are significantly reduced or absent.
Q3: What are the visible symptoms of this compound phytotoxicity on plants?
A3: Symptoms of this compound phytotoxicity appear rapidly, often within hours of application in the presence of adequate light. Initial symptoms include wilting and a "water-soaked" appearance of the foliage. This is followed by rapid browning, desiccation, and necrosis of the treated plant parts.
Q4: How quickly do the phytotoxic effects of this compound appear?
A4: The effects are very rapid. Under optimal light conditions, visible signs of phytotoxicity can be observed within a few hours of application. Significant cellular damage and desiccation typically occur within 24 to 48 hours.
Q5: Can this compound be used in low-light conditions?
A5: While some level of activity may occur in low light, the efficacy of this compound is significantly enhanced by bright light. For consistent and optimal results, application during periods of high light intensity is recommended. Experiments conducted in controlled environments should ensure adequate light levels to activate the herbicide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no phytotoxicity observed after this compound application. | Insufficient light intensity. | Ensure experiments are conducted under adequate lighting. For laboratory studies, a minimum light intensity should be established. One study on cyanobacteria utilized a light intensity of approximately 74 Lux.[1] For broadleaf weeds, higher intensities are likely necessary. Consider increasing the light intensity or moving the experiment to a location with brighter, more direct light. |
| Incorrect photoperiod. | A consistent light/dark cycle is important. A 12:12 hour light:dark cycle has been used in published research.[1][2] Ensure your experimental setup provides a sufficient duration of light exposure for the herbicide to act. | |
| Sub-optimal light spectrum. | While Diquat is activated by a broad spectrum of light, its photodegradation has been noted under UV light (210-260 nm).[2] Ensure your light source provides photosynthetically active radiation (PAR), typically in the 400-700 nm range. | |
| Inconsistent results between experimental replicates. | Variability in light exposure. | Ensure all experimental units receive uniform light exposure. In growth chambers or greenhouses, rotate the positions of plants or experimental containers regularly to account for variations in light intensity from the source. |
| Plant stress factors. | Plants under stress (e.g., drought, nutrient deficiency) may exhibit a different response to herbicides. Ensure all plants are healthy and actively growing before this compound application. | |
| Rapid desiccation of foliage prevents translocation to other plant parts. | High light intensity immediately after application. | While light is necessary, extremely high light intensity immediately following application can cause rapid surface desiccation, which may limit the translocation of Diquat to other parts of the plant. If systemic action is being studied (though Diquat is primarily a contact herbicide), consider a short period of lower light intensity immediately after application before exposing the plants to high light. |
Experimental Protocols
Protocol: Assessing this compound Phytotoxicity Under Controlled Light Conditions
This protocol provides a general framework for assessing the phytotoxicity of this compound. It should be adapted based on the specific plant species and research objectives.
1. Plant Material and Growth Conditions:
- Select a uniform and healthy population of the target plant species.
- Grow plants in a controlled environment (growth chamber or greenhouse) under a defined light:dark cycle (e.g., 16:8 h) and temperature.
- Ensure consistent and adequate watering and nutrition.
2. This compound Application:
- Prepare a stock solution of this compound in deionized water.
- Create a series of dilutions to establish a dose-response curve.
- Apply the this compound solution to the foliage of the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water.
3. Light Exposure:
- Immediately after application, place the plants in a growth chamber with controlled light conditions.
- Light Intensity: Test a range of light intensities (e.g., low, medium, high) to determine the optimal level for phytotoxicity. Light intensity should be measured at the plant canopy level using a quantum sensor (μmol/m²/s).
- Photoperiod: Maintain a consistent photoperiod throughout the experiment (e.g., 12:12 or 16:8 h light:dark).
- Light Spectrum: Use a broad-spectrum light source that provides photosynthetically active radiation (400-700 nm).
4. Data Collection and Analysis:
- Assess phytotoxicity at regular intervals (e.g., 24, 48, 72 hours) after treatment.
- Visual assessment: Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete death) to score the percentage of necrotic or desiccated tissue.
- Quantitative measurements: Measure parameters such as plant biomass (fresh and dry weight), chlorophyll content, or photosynthetic efficiency (e.g., using a chlorophyll fluorometer).
- Analyze the data to determine the effective concentration (e.g., EC50) of this compound under different light conditions.
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced phytotoxicity.
Caption: Experimental workflow for assessing this compound phytotoxicity.
References
Validation & Comparative
Diquat Dibromide Versus Paraquat: A Comparative Toxicity Analysis
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of two structurally related bipyridyl herbicides.
Diquat dibromide and paraquat dichloride are two widely used, non-selective contact herbicides belonging to the bipyridyl chemical class.[1] While structurally similar, their toxicological profiles exhibit key differences in target organ toxicity, lethal dosage, and clinical manifestations following exposure. This guide provides a detailed comparison of their toxicity, supported by experimental data, to inform research and development in toxicology and drug development.
Mechanism of Toxicity: A Common Pathway of Oxidative Stress
Both diquat and paraquat exert their toxic effects through a mechanism involving the generation of reactive oxygen species (ROS).[2] This process, known as redox cycling, disrupts cellular functions and leads to cell death.[3][4] The core of this mechanism is the reduction of the bipyridylium dication by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a free radical.[5] This radical then reacts with molecular oxygen to regenerate the dication and produce a superoxide anion. The continuous cycling of this reaction leads to a massive production of superoxide anions and other ROS, such as hydrogen peroxide and hydroxyl radicals. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, which in turn causes damage to lipids, proteins, and DNA, ultimately resulting in cell death and tissue destruction.
References
- 1. Magnitude and characteristics of acute paraquat- and diquat-related illnesses in the US: 1998–2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticide used in U.S., but banned in EU, damages intestines and other organs - Final Call News [new.finalcall.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Diquat Dibromide-Induced Reactive Oxygen Species Production
For researchers, scientists, and drug development professionals investigating cellular oxidative stress, Diquat Dibromide serves as a potent and reliable inducer of reactive oxygen species (ROS). This guide provides an objective comparison of this compound's performance with a key alternative, Paraquat, supported by experimental data. Detailed methodologies for common ROS detection assays are also presented to facilitate the validation of this compound-induced ROS production in your research.
This compound vs. Alternatives: A Quantitative Comparison
This compound and Paraquat are both bipyridyl herbicides that induce ROS through a mechanism of redox cycling. This process involves the enzymatic one-electron reduction of the compound to form a radical cation, which then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent compound. A key enzyme involved in this process is NADPH-cytochrome P450 reductase.[1][2]
Experimental data indicates that while both compounds are effective ROS inducers, this compound is significantly more efficient at lower concentrations.[1][2]
| Parameter | This compound | Paraquat | Enzyme Source |
| KM for H₂O₂ generation (μM) | 1.0 | 44.2 | Recombinant human NADPH-cytochrome P450 reductase |
| 15.1 | 178.5 | Rat liver microsomes | |
| Vmax for H₂O₂ generation (nmol/min/mg protein) | ~6.0 | ~6.0 | Recombinant enzyme and microsomes |
| KM for superoxide anion generation (μM) | 49.0 | 407.1 | Recombinant human NADPH-cytochrome P450 reductase |
| 11.1 | 43.3 | Rat liver microsomes |
Table 1: Comparison of the kinetic parameters for ROS generation by this compound and Paraquat. Data extracted from studies on redox cycling using recombinant NADPH-cytochrome P450 reductase and rat liver microsomes.[1]
The lower KM values for this compound indicate a higher affinity for the reductase enzyme, making it a more potent ROS generator at sub-saturating concentrations. However, at saturating concentrations, both compounds exhibit similar maximal rates of ROS production.
Signaling Pathway of this compound-Induced ROS Production
The primary mechanism of ROS generation by this compound is through redox cycling, a process heavily dependent on the enzyme NADPH-cytochrome P450 reductase. The generated superoxide can then lead to the formation of other ROS and induce cellular oxidative stress.
Experimental Workflow for Validation of ROS Production
A typical workflow for validating ROS production induced by this compound involves cell culture, treatment with the inducer, staining with a ROS-sensitive probe, and subsequent measurement of the signal.
Experimental Protocols
Here are detailed methodologies for three commonly used assays to validate and quantify ROS production.
2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA/H₂DCFDA) Assay
This assay utilizes the cell-permeable probe H₂DCFDA, which is deacetylated by cellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
H₂DCFDA (2',7'-Dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium without phenol red
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Protocol for Adherent Cells:
-
Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.
-
Prepare a working solution of H₂DCFDA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the H₂DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the desired concentrations of this compound (and controls) diluted in cell culture medium (phenol red-free is recommended) to the respective wells.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm.
CellROX® Deep Red Assay
CellROX® Deep Red is a fluorogenic probe that is non-fluorescent in its reduced state and emits a deep-red fluorescence upon oxidation by ROS. Its signal is primarily localized in the cytoplasm.
Materials:
-
CellROX® Deep Red Reagent
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fluorescence microscope, high-content imager, or fluorescence microplate reader (Excitation/Emission: ~640/665 nm)
Protocol:
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare a stock solution of CellROX® Deep Red Reagent in DMSO.
-
Treat cells with this compound and controls for the desired time.
-
Add CellROX® Deep Red Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
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(Optional) Cells can be counterstained with a nuclear stain like Hoechst 33342.
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(Optional) The signal from CellROX® Deep Red is retained after formaldehyde-based fixation.
-
Image and quantify the fluorescence intensity using an appropriate instrument.
ROS-Glo™ H₂O₂ Assay
This is a luminescence-based assay that specifically measures the levels of hydrogen peroxide (H₂O₂), a stable and common form of ROS.
Materials:
-
ROS-Glo™ H₂O₂ Assay Kit (containing H₂O₂ Substrate and ROS-Glo™ Detection Solution)
-
Opaque-walled 96-well plates (white plates are recommended)
-
Luminometer
Protocol (Homogeneous Assay):
-
Plate cells at the desired density in ≤80 µL of medium in an opaque-walled 96-well plate. Allow adherent cells to attach.
-
Prepare the H₂O₂ Substrate solution by diluting the provided stock to 125 µM in the H₂O₂ Substrate Dilution Buffer.
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Add 20 µL of the H₂O₂ Substrate solution (with or without your test compound, like this compound) to the cells. The final volume will be 100 µL, and the final substrate concentration will be 25 µM.
-
Incubate the plate at 37°C for the desired treatment time (up to 6 hours).
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Add 100 µL of ROS-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature.
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Measure the luminescence using a plate-reading luminometer.
References
- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox cycling and increased oxygen utilization contribute to diquat-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Sensitivity to Diquat Dibromide Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of Diquat Dibromide across various species, supported by experimental data. This compound is a non-selective contact herbicide and desiccant that induces toxicity through the generation of reactive oxygen species (ROS).[1][2] Understanding its effects across different species is crucial for accurate risk assessment and the development of potential therapeutic strategies.
Mechanism of Action: Oxidative Stress
Diquat's primary mechanism of toxicity involves a process called redox cycling.[1] In biological systems, Diquat accepts an electron from Photosystem I in plants or from NADPH-cytochrome P450 reductase in animals, forming a radical cation.[1][3] This radical then rapidly reacts with molecular oxygen to produce a superoxide anion, regenerating the original Diquat cation, which can then repeat the cycle. The accumulation of superoxide anions leads to the formation of other highly reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. These ROS cause significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.
Comparative Acute Toxicity
The acute toxicity of this compound, primarily measured by the median lethal dose (LD50), varies significantly across species. The following tables summarize the available data for mammalian, avian, and aquatic species.
Table 1: Acute Oral and Dermal Toxicity of this compound in Mammals
| Species | Route | LD50 (mg/kg bw) | Reference(s) |
| Rat | Oral | 120 - 231 | |
| Mouse | Oral | 233 | |
| Rabbit | Oral | 188 | |
| Rabbit | Dermal | >400 | |
| Guinea Pig | Oral | 187 | |
| Dog | Oral | 187 | |
| Cattle | Oral | ~30 |
Table 2: Acute Toxicity of this compound in Avian Species
| Species | Route | Toxicity Value | Reference(s) |
| Mallard Duck | Oral | LD50: 564 mg/kg | |
| Hen | Oral | LD50: 200-400 mg/kg | |
| Japanese Quail | Dietary | LC50 (5-day): ~1300 ppm |
Table 3: Acute Toxicity of this compound in Aquatic Organisms
| Species | Exposure Duration | LC50 (mg/L) | Reference(s) |
| Rainbow Trout | 96-hour | 12.3 | |
| Chinook Salmon | 8-hour | 28.5 | |
| Bluegill | 96-hour | 245 | |
| Northern Pike | 96-hour | 16 | |
| Yellow Perch | 96-hour | 60 | |
| Black Bullhead | 96-hour | 170 |
Experimental Protocols
The following sections detail the methodologies for key toxicological studies, based on internationally recognized guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 401)
This study aims to determine the short-term toxicity of a substance following a single oral dose.
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used. At least five animals are used per dose group.
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Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least five days before the study begins.
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. Doses are selected based on a range-finding test to avoid administering lethal doses where possible.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, salivation). The time of death is recorded. Body weight is measured before administration and weekly thereafter.
-
Endpoint: The primary endpoint is the LD50, the statistically derived single dose that is expected to cause death in 50% of the animals. A gross necropsy of all animals is performed at the end of the study.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
Methodology:
-
Test Animals: The preferred species are rats and rabbits. Each test and control group should have enough females to result in approximately 20 pregnant animals with implantation sites at necropsy.
-
Dose Administration: The test substance is typically administered daily by oral gavage from the time of implantation to the day before the scheduled necropsy. At least three dose levels are used.
-
Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded regularly. On the day before expected delivery, females are euthanized, and the uterine contents are examined.
-
Endpoints: Endpoints include maternal toxicity (e.g., weight changes, clinical signs), embryo-fetal survival, fetal weight, and the presence of any structural abnormalities (both soft tissue and skeletal) in the fetuses.
One-Generation Reproduction Toxicity Study (Following OECD Guideline 415)
This study provides information on the effects of a test substance on male and female reproductive performance.
Methodology:
-
Test Animals: The rat or mouse is the preferred species. Each test and control group should have enough animals to yield about 20 pregnant females near term.
-
Dose Administration: The test substance is administered in graduated doses to several groups of males and females. Males are dosed during growth and for at least one full spermatogenic cycle, while females are dosed for at least two complete estrous cycles before mating. Dosing continues for both sexes during mating and then for females during pregnancy and lactation.
-
Mating and Offspring: Animals are mated within their dose groups. The F1 generation is observed until weaning.
-
Endpoints: Endpoints include effects on male and female fertility, pregnancy and parturition, and offspring viability, growth, and development until weaning. A gross necropsy and histopathology of reproductive organs are conducted on the parental animals.
References
- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diquat Induces Cell Death and dopamine Neuron Loss via Reactive Oxygen Species Generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
Diquat Dibromide as a Reference Standard in Toxicological Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diquat dibromide, a bipyridyl herbicide, is frequently utilized as a reference standard in toxicological research due to its well-documented mechanism of action involving the induction of oxidative stress. This guide provides a comprehensive comparison of this compound with its primary alternative, paraquat, also a bipyridyl herbicide. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reference standard for their studies.
Physicochemical and Toxicological Properties
This compound and paraquat share structural similarities and a common mechanism of toxicity, which involves the generation of reactive oxygen species (ROS) and subsequent cellular damage. However, they exhibit notable differences in their physicochemical properties and toxicological profiles, influencing their suitability for specific research applications.
| Property | This compound | Paraquat | Reference(s) |
| Chemical Formula | C₁₂H₁₂Br₂N₂ | C₁₂H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 344.05 g/mol | 257.16 g/mol | [1][2] |
| Appearance | White to yellow crystals | White crystalline solid | [3] |
| Water Solubility | 700 g/L at 20°C | 620 g/L at 20°C | |
| LogP | -4.6 | -4.5 | |
| Primary Target Organ(s) | Gastrointestinal tract, kidneys, central nervous system | Lungs | |
| Acute Oral LD₅₀ (Rat) | 120 - 231 mg/kg | 110 - 150 mg/kg | |
| Acute Dermal LD₅₀ (Rabbit) | 400 - 500 mg/kg | 236 - 325 mg/kg | |
| Carcinogenicity | Not likely to be carcinogenic to humans | Evidence of carcinogenicity in some animal studies, but not conclusive for humans. | |
| Mutagenicity | Unlikely to be genotoxic in vivo | Some evidence of genotoxicity in vitro, but generally not observed in vivo. |
Comparative Toxicity Data
Experimental studies have demonstrated differences in the cytotoxic and toxic effects of this compound and paraquat across various models.
In Vitro Cytotoxicity
| Cell Line | Assay | Endpoint | This compound | Paraquat | Reference(s) |
| Human Embryonic Somatic Cells | Nigrosine Staining | Cell Mortality | Higher (not statistically significant) | Lower | |
| Rat Alveolar Macrophages | Cell Viability | LC₅₀ (8-hour exposure) | 1.97 mM | 0.94 mM | |
| Fibroblasts | Cloning Efficiency | Toxicity | Approximately 10-fold greater | Lower | |
| Vero Cells | MTT Assay | Cell Viability Reduction (at 10 µM) | ~53% | Not specified | |
| HeLa Cells | MTT Assay | Cell Viability Reduction (at 100 µM) | ~44% | Not specified |
In Vivo Acute Toxicity
| Species | Route | Endpoint | This compound | Paraquat | Reference(s) |
| Rat | Oral | LD₅₀ | 120 - 231 mg/kg | 110 - 150 mg/kg | |
| Mouse | Oral | LD₅₀ | 233 mg/kg | 290 - 360 mg/kg | |
| Rabbit | Dermal | LD₅₀ | 400 - 500 mg/kg | 236 - 325 mg/kg | |
| Dog | Oral | LD₅₀ | 187 mg/kg | Not specified | |
| Hen | Oral | LD₅₀ | 200 - 400 mg/kg | Not specified |
Mechanism of Action: Oxidative Stress Pathway
Both diquat and paraquat induce toxicity through a redox cycling mechanism that generates superoxide anions, leading to oxidative stress. This process depletes cellular antioxidants and causes damage to lipids, proteins, and DNA.
Caption: Oxidative stress pathway induced by Diquat and Paraquat.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of toxicological findings.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or paraquat and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Measurement of Oxidative Stress Markers
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer.
-
Add trichloroacetic acid (TCA) to precipitate proteins and centrifuge to collect the supernatant.
-
Mix the supernatant with an equal volume of 0.67% thiobarbituric acid (TBA).
-
Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify the TBARS concentration using a standard curve prepared with malondialdehyde (MDA).
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare cell or tissue lysates in an ice-cold buffer.
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide anions generated by a xanthine/xanthine oxidase system.
-
In a 96-well plate, add the sample, the tetrazolium salt solution, and the xanthine oxidase solution.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
The SOD activity is inversely proportional to the color intensity and is expressed as units of SOD per milligram of protein.
Catalase (CAT) Activity Assay:
-
Prepare cell or tissue lysates in a suitable buffer.
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Add the sample to a solution of H₂O₂ and incubate for a specific time.
-
Stop the reaction and measure the remaining H₂O₂. This can be done spectrophotometrically by reacting the remaining H₂O₂ with a reagent to produce a colored product (e.g., the formation of a stable complex with ammonium molybdate that absorbs at 405 nm).
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition and is expressed as units of catalase per milligram of protein.
In Vivo Acute Toxicity Study (Following OECD Guideline 423)
This protocol outlines the acute toxic class method for assessing the oral toxicity of a substance.
Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rats (Wistar or Sprague-Dawley strains are common), typically females, as they are often more sensitive. Acclimatize the animals to laboratory conditions for at least 5 days.
-
Housing and Fasting: House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Fast the animals overnight before dosing, with water available ad libitum.
-
Dose Preparation and Administration: Prepare the test substance (this compound or Paraquat) in a suitable vehicle (e.g., water or corn oil). Administer a single oral dose by gavage. The starting dose is selected based on available information (e.g., 300 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality. Record body weight changes.
-
Stepwise Procedure: The procedure involves a stepwise dosing of small groups of animals (typically 3 per group). The outcome of the first group determines the dose for the next group (either higher or lower). The test is stopped when a clear outcome is observed, allowing for classification of the substance's toxicity.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed. Histopathological examination of major organs is conducted to identify any treatment-related changes.
Conclusion
Both this compound and paraquat serve as valuable reference standards for inducing oxidative stress in toxicological research. The choice between them should be guided by the specific research question and the target organ system of interest. Diquat may be more suitable for studies focusing on gastrointestinal and neurological toxicity, while paraquat is the established standard for investigating mechanisms of pulmonary fibrosis. This guide provides the necessary comparative data and experimental frameworks to aid researchers in making an informed decision.
References
A Comparative Analysis of Diquat Dibromide and Other Bipyridyl Herbicides
A comprehensive guide for researchers and scientists on the efficacy, mechanism of action, and toxicological profiles of bipyridyl herbicides, with a focus on Diquat Dibromide.
This guide provides an objective comparison of this compound with other prominent bipyridyl herbicides, primarily paraquat. The information presented is collated from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and characteristics of these compounds.
Mechanism of Action: A Shared Pathway of Oxidative Stress
This compound and other bipyridyl herbicides, such as paraquat, are non-selective contact herbicides.[1][2] Their herbicidal activity stems from their ability to interfere with intracellular electron transfer systems, primarily within the chloroplasts of plant cells.[3]
Upon entering the plant, these herbicides accept electrons from Photosystem I (PSI), a key component of the photosynthetic electron transport chain. This process forms a radical cation of the herbicide molecule. This radical then rapidly reacts with molecular oxygen to produce superoxide radicals. This initiates a cascade of events leading to the formation of other highly destructive reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals. The subsequent oxidative stress causes rapid lipid peroxidation of cell membranes, leading to membrane damage, leakage of cellular contents, and ultimately, rapid cell death. This mode of action is characterized by a quick wilting and "burning" appearance of the foliage.
Comparative Efficacy
Both diquat and paraquat are known for their rapid and effective herbicidal action. However, their efficacy can vary depending on the target weed species and application.
| Herbicide | Target Weed Spectrum | Speed of Action | Primary Use |
| This compound | More activity on broadleaf weeds. Also used for aquatic weed control. | Very rapid, with effects visible within hours. | Crop desiccation, aquatic weed control, general weed control. |
| Paraquat Dichloride | Increased activity on grasses. | Rapid, but generally slower than diquat. | Crop desiccation, control of annual weeds, strong killing effect on perennial weeds. |
Experimental Data: Desiccation of Crops
Studies have been conducted to compare the efficacy of diquat and paraquat as pre-harvest desiccants.
Table 1: Comparative Efficacy of Diquat and Paraquat in Maize Desiccation
| Treatment | Application Timing | Grain Moisture Reduction | Harvest Anticipation |
| Diquat (400 g/ha) | 14 days before Physiological Maturity (PM) | More efficient than Paraquat | 4 days |
| Paraquat (400 g/ha) | 14 days before PM | Less efficient than Diquat | 4 days (more evident) |
Table 2: Comparative Efficacy of Diquat and Paraquat in Rice Desiccation
| Treatment (g/ha) | Cultivar | Moisture Content Reduction (2 days post-application) | Moisture Content Reduction (4 days post-application) |
| Diquat (120) | Yanliangyou 88 | 3.4% - 6.0% | 3.0% - 6.4% |
| Diquat (120) | Wuyunjing 7 | 0% - 3.9% | 0.5% - 5.0% |
| Paraquat (120) | Yanliangyou 88 | 3.4% - 6.0% | 3.0% - 6.4% |
| Paraquat (120) | Wuyunjing 7 | 0% - 3.9% | 0.5% - 5.0% |
Note: The study found no significant difference in moisture content reduction between diquat and paraquat applications in rice.
Experimental Protocols
Maize Desiccation Study Methodology
An experiment was conducted at EMBRAPA-Milho e Sorgo, Sete Lagoas, MG, Brazil.
-
Herbicides: Paraquat and Diquat.
-
Application Rate: Both products were sprayed at doses of 400 g ha-1.
-
Application Timing: Treatments were applied at 14 and 7 days before physiological maturity (PM), at PM, and 7 days after PM.
-
Cultivar: BRS 3101.
-
Parameters Evaluated: Grain moisture and grain dry matter weight were evaluated at 0, 3, 6, 9, 12, and 15 days after application. At harvesting, plant and ear height, ear index, grain and ear production, and grain sanity were evaluated.
Toxicological Profile
A significant point of differentiation between diquat and paraquat is their toxicological profile in mammals. Paraquat is widely recognized as one of the most toxic herbicides.
Table 3: Comparative Mammalian Toxicity
| Parameter | This compound | Paraquat Dichloride | Reference |
| Acute Oral LD50 (rat) | 231 mg/kg | 150 mg/kg | |
| Acute Oral LD50 (cow) | 30 - 56 mg/kg | - | |
| Primary Target Organ(s) | Gastrointestinal tract, kidneys, central nervous system. | Lungs (leading to pulmonary fibrosis), kidneys, liver. | |
| Human Toxicity | Less common poisoning incidents compared to paraquat. Can cause severe CNS effects not typical of paraquat. | Highly toxic; ingestion of small amounts can be fatal. A leading agent for suicide in its early years. | |
| Regulatory Status (USA) | General Use Pesticide. | Restricted Use Pesticide. |
In Vitro Cytotoxicity Study
A study using isolated rat hepatocytes compared the cytotoxicity of diquat and paraquat.
Table 4: In Vitro Cytotoxicity in Rat Hepatocytes
| Parameter | Diquat | Paraquat |
| Acute LC50 | 80 mM | > 1 M |
| Uptake Rate (nmoles/hour/10^6 cells) | 9.0 +/- 1.1 | 5.5 +/- 0.5 |
This study concluded that diquat was more toxic than paraquat to isolated rat hepatocytes, which was partly explained by its higher uptake rate into the cells. Conversely, a study on rat alveolar macrophages found paraquat to be significantly more potent than diquat, with an LC50 of 0.94 mM for paraquat versus 1.97 mM for diquat, despite diquat showing greater cellular uptake.
Conclusion
This compound is a highly effective, fast-acting, non-selective contact herbicide with a similar mode of action to other bipyridyl herbicides like paraquat. It demonstrates strong efficacy, particularly in crop desiccation and for controlling broadleaf weeds. While both compounds are toxic, this compound is generally considered less toxic to mammals than paraquat and does not cause the characteristic pulmonary fibrosis associated with paraquat poisoning. However, it presents its own toxicological concerns, including potential severe effects on the central nervous system. The choice between this compound and other bipyridyl herbicides will depend on the specific application, target weed species, and regulatory considerations.
References
A Comparative Analysis of the Environmental Fate and Ecotoxicity of Diquat Dibromide and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of Diquat Dibromide against other widely used herbicides, including Glyphosate, Atrazine, Paraquat, and 2,4-D. The following sections detail the environmental persistence and ecotoxicity of these compounds, supported by quantitative data from peer-reviewed studies and regulatory assessments. Experimental protocols for key toxicity and degradation studies are also outlined to provide context for the presented data.
Environmental Persistence and Mobility
The persistence of an herbicide in the environment, often measured by its soil half-life (DT50), is a critical factor in assessing its potential for long-term environmental impact. Herbicides with longer half-lives have a greater potential to accumulate in the soil and move into non-target areas, including ground and surface water.
Table 1: Comparison of Soil Half-Life for Selected Herbicides
| Herbicide | Typical Soil Half-Life (Days) | Key Factors Influencing Persistence |
| This compound | >1000[1][2] | Strongly adsorbs to soil particles, making it biologically inactive but highly persistent.[1][3] |
| Glyphosate | 2 - 197 (typical field half-life of 47 days)[4] | Soil type, climate, and microbial activity. |
| Atrazine | 13 - 261 (average of 60-75 days) | Soil pH, temperature, and moisture. More persistent in colder climates. |
| Paraquat | 16 months - 13 years | Strongly binds to soil, limiting microbial degradation. |
| 2,4-D | 1 - 14 (typically < 7 days) | Rapidly degraded by soil microorganisms. |
Ecotoxicity to Non-Target Organisms
The toxicity of herbicides to non-target organisms is a primary concern for their environmental risk assessment. This section presents acute toxicity data for avian and aquatic species, which are key indicators of an herbicide's potential to harm wildlife.
Table 2: Avian Acute Oral Toxicity (LD50)
| Herbicide | Species | Acute Oral LD50 (mg/kg) | Toxicity Classification |
| This compound | Mallard Duck (Anas platyrhynchos) | 564 | Moderately Toxic |
| Glyphosate | Bobwhite Quail (Colinus virginianus) | >3851 | Slightly Toxic |
| Atrazine | Bobwhite Quail (Colinus virginianus) | 940 | Slightly to Moderately Toxic |
| Paraquat | Mallard Duck (Anas platyrhynchos) | 196-199 | Highly Toxic |
| 2,4-D | Mallard Duck (Anas platyrhynchos) | >1000 | Slightly Toxic |
Table 3: Aquatic Acute Toxicity (LC50) in Fish
| Herbicide | Species | 96-hour LC50 (mg/L) | Toxicity Classification |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 12.3 (8-hour) | Moderately Toxic |
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 86 | Slightly to Practically Non-Toxic |
| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 4.5 - 15 | Highly to Moderately Toxic |
| Paraquat | Rainbow Trout (Oncorhynchus mykiss) | 2.5 - 32 | Highly to Moderately Toxic |
| 2,4-D | Rainbow Trout (Oncorhynchus mykiss) | 250 - 358 | Slightly Toxic |
Experimental Protocols
The ecotoxicity and environmental fate data presented in this guide are primarily generated following standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and chemicals.
OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabelled with ¹⁴C, is applied to soil samples.
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days.
-
Analysis: At various time intervals, soil samples are analyzed to determine the concentration of the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also measured to assess mineralization.
-
Endpoint: The results are used to calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-hour LC50 value is calculated using statistical methods.
Mechanisms of Action and Signaling Pathways
The herbicidal activity and non-target toxicity of these compounds are dictated by their specific mechanisms of action at the molecular level. Understanding these pathways is crucial for assessing their environmental risk.
This compound and Paraquat: Oxidative Stress and Redox Cycling
Diquat and Paraquat are bipyridylium herbicides that act by disrupting cell membranes through the generation of reactive oxygen species (ROS).
Caption: Diquat and Paraquat mechanism of action leading to cellular damage.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate is a broad-spectrum herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms.
Caption: Glyphosate's inhibition of the shikimate pathway.
Atrazine: Inhibition of Photosynthesis
Atrazine is a selective herbicide that primarily acts by inhibiting photosynthesis in susceptible plants.
Caption: Atrazine's disruption of the photosynthetic electron transport chain.
2,4-D: Synthetic Auxin Mimicry
2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.
References
A Comparative Analysis of Diquat Dibromide and Methyl Viologen for Research Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
Diquat Dibromide and Methyl Viologen (commonly known as Paraquat) are two of the most well-known bipyridyl herbicides. Both compounds are non-selective, contact herbicides that act by interfering with Photosystem I in plants. Their potent redox cycling capabilities, leading to the generation of reactive oxygen species (ROS), make them subjects of extensive toxicological and biomedical research. This guide provides a detailed comparative analysis of their physicochemical properties, herbicidal activity, and toxicological profiles, supported by experimental data and methodologies to aid researchers in their study design and application.
Physicochemical Properties
Diquat and Methyl Viologen share a core bipyridyl structure but differ in the linkage between the pyridine rings and the identity of their counter-ions. These structural differences influence their physical and chemical properties, including their redox potential, which is a critical determinant of their biological activity. Diquat's more positive redox potential suggests a greater tendency to accept an electron, which may influence the rate of ROS generation.[1]
| Property | This compound | Methyl Viologen (Paraquat Dichloride) |
| Chemical Structure | 1,1′-ethylene-2,2′-bipyridinium dibromide | 1,1′-dimethyl-4,4′-bipyridinium dichloride |
| CAS Number | 85-00-7[2] | 1910-42-5[3] |
| Molecular Weight | 344.04 g/mol [4] | 257.18 g/mol [3] |
| Appearance | Colorless to yellow crystalline solid | Yellow, odorless solid |
| Water Solubility | 700,000 mg/L (70% w/v) at 20°C | Miscible, >100,000 mg/L |
| Vapor Pressure | <1.81 x 10⁻⁶ mmHg (negligible) | <1 x 10⁻⁷ mmHg (negligible) |
| Log Kₒw (Octanol-Water) | -4.60 | -4.22 to -4.50 |
| Redox Potential (E'⁰) | -0.33 V | -0.45 V |
Mechanism of Action: A Shared Pathway of Oxidative Stress
The primary mechanism for both Diquat and Methyl Viologen involves a process called redox cycling. Intracellularly, the dicationic form (e.g., PQ²⁺) is reduced by accepting a single electron from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a stable free radical monocation (PQ•⁺). This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent dication, while simultaneously producing a superoxide anion (O₂•⁻). This futile cycle repeats continuously, consuming cellular reducing equivalents (like NADPH) and generating a massive flux of superoxide. The superoxide is then dismutated to hydrogen peroxide (H₂O₂), which can be further converted into the highly damaging hydroxyl radical (•OH) via the Fenton reaction. The resulting oxidative stress leads to widespread lipid peroxidation, membrane damage, and ultimately, cell death.
Comparative Herbicidal Efficacy
Both compounds are fast-acting, non-selective herbicides effective against a broad spectrum of weeds. Their efficacy can vary depending on the plant species. For instance, some studies suggest Methyl Viologen (Paraquat) has higher activity against grasses, whereas Diquat shows more activity on certain broadleaf weeds. In aquatic environments, both are effective at low concentrations. Comparative studies on the aquatic plant Lemna minor have shown it to be highly sensitive to both.
| Herbicide | Target Species | Efficacy Metric (LC₅₀/IC₅₀) | Reference |
| Diquat | Wolffia brasiliensis | LC₅₀ (7d): 0.07 mg/L | |
| Methyl Viologen | Wolffia brasiliensis | LC₅₀ (7d): < 0.05 mg/L | |
| Methyl Viologen | Lemna minor | IC₅₀ (96h): 4.75 µg/L | |
| Diquat & Methyl Viologen | General Aquatic Weeds | Effective at 0.2 - 0.5 ppm |
Comparative Toxicology
While sharing a common mechanism, the toxicological profiles of Diquat and Methyl Viologen in mammals show critical differences, particularly in organ specificity. Diquat is generally considered less systemically toxic than Methyl Viologen.
Key Toxicological Differences:
-
Pulmonary Toxicity: Methyl Viologen is notorious for its selective accumulation in lung tissue via the polyamine uptake system, leading to severe acute alveolitis and progressive pulmonary fibrosis, which is often the cause of death in poisonings.
-
Neurotoxicity and Nephrotoxicity: Diquat does not accumulate in the lungs to the same extent. Instead, severe Diquat poisoning is more commonly associated with acute kidney injury and toxic effects on the central nervous system, including brain stem infarction.
-
Cell Death Pathways: While both induce apoptosis, Methyl Viologen toxicity is strongly linked to mitochondria-dependent apoptosis and subsequent fibrosis. In contrast, some research indicates Diquat can induce a caspase-independent form of cell death (necroptosis), potentially mediated by RIP1 kinase, particularly in neuronal cells.
| Species | Route | This compound LD₅₀ | Methyl Viologen Dichloride LD₅₀ | Reference |
| Rat | Oral | 120 - 231 mg/kg | 110 - 157 mg/kg | |
| Mouse | Oral | 233 mg/kg | - | |
| Rabbit | Dermal | >400 mg/kg | 236 - 325 mg/kg | |
| Cattle | Oral | ~30 mg/kg | 50 - 70 mg/kg | |
| Birds (Quail) | Oral | - | 970 - 981 mg/kg | |
| Fish | General | Threshold > 10 ppm | Threshold > 5 ppm | |
| Human (estimated) | Oral | - | 3-5 mg/kg (ion) |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Comparative Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to compare the dose-dependent cytotoxicity of this compound and Methyl Viologen on a relevant cell line (e.g., SH-SY5Y human neuroblastoma or A549 human lung carcinoma cells).
Methodology:
-
Cell Culture: Culture cells in appropriate media in a 96-well plate at a density of 5-10×10⁴ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and Methyl Viologen in sterile water or DMSO. Create a series of gradient dilutions (e.g., from 1 µM to 1 mM).
-
Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of each compound. Include a vehicle control (medium with DMSO, if used) and a no-treatment control. Incubate for 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes at a low speed to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.
Protocol 2: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS generation using the 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.
Methodology:
-
Cell Preparation: Seed cells in a 96-well plate (for plate reader analysis) or a 6-well plate (for flow cytometry) and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark. H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent DCF.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Treatment: Add medium containing various concentrations of this compound or Methyl Viologen to the cells. A positive control (e.g., 100 µM H₂O₂) should be included.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity at desired time points (e.g., 30, 60, 120 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: After treatment, detach the cells using trypsin, wash, and resuspend in PBS. Analyze the DCF fluorescence using the FL1 channel of a flow cytometer.
-
-
Analysis: Quantify the relative fluorescence units (RFU) or the geometric mean fluorescence intensity and compare the ROS levels in treated cells to the untreated controls.
Visualized Pathways and Workflows
Logical Comparison of Diquat and Methyl Viologen
Caption: Logical relationship between Diquat and Methyl Viologen.
Comparative Experimental Workflow
Caption: Workflow for in vitro comparison of Diquat and Methyl Viologen.
Signaling Pathway of Methyl Viologen (Paraquat) Toxicity
Caption: Key signaling pathways in Methyl Viologen-induced toxicity.
Signaling Pathway of this compound Toxicity
Caption: Primary signaling pathways in Diquat-induced toxicity.
References
- 1. Differential Contribution of the Mitochondrial Respiratory Chain Complexes to Reactive Oxygen Species Production by Redox Cycling Agents Implicated in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design of C-substituted paraquat/diquat derivatives for neutral aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. srd.nist.gov [srd.nist.gov]
- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for Diquat Dibromide Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Diquat Dibromide, a widely used non-selective herbicide. Understanding the performance and limitations of each method is crucial for accurate residue analysis in environmental monitoring, food safety assessment, and toxicological studies. This document presents supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical technique for your research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry are the most commonly employed techniques.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Colorimetric reaction and measurement of light absorbance. |
| Limit of Detection (LOD) | ~0.4 µg/L[1][2] | ~0.0015 mg/L[3] | ~0.005 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.1 µg/L (Diquat)[5] | 0.005 mg/L | Not explicitly stated, but method is calibrated from 0.26 ppm |
| Accuracy (Recovery %) | 99.0 ± 0.89% | 62.4 - 119.7% | 97.5–104.0% |
| Precision (RSD %) | < 20% | < 18.8% | 0.30–4.73% |
| Selectivity | Moderate; potential for interference from matrix components. | High; provides structural confirmation. | Low; susceptible to interference from other colored compounds. |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, based on EPA Method 549.2, is suitable for the determination of Diquat in drinking water. It involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by HPLC separation and UV detection.
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C8 SPE cartridge with methanol followed by deionized water.
-
Pass a measured volume of the water sample (e.g., 250 mL) through the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained Diquat with an acidic aqueous solvent.
-
Add an ion-pair reagent to the eluate and adjust the final volume.
b. HPLC-UV Analysis
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous mobile phase containing an ion-pairing agent (e.g., hexanesulfonic acid), an acid (e.g., phosphoric acid), and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Diquat is monitored at approximately 308-310 nm.
-
Quantification: A calibration curve is generated using Diquat standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low-level detection.
a. Sample Preparation
-
Extraction is typically performed using an acidified mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
For complex matrices like animal products, a heating step may be included to improve extraction efficiency.
-
Cleanup can be achieved using solid-phase extraction cartridges (e.g., HLB).
-
Isotopically labeled internal standards (e.g., Diquat-d4) are often added before extraction to correct for matrix effects and variations in recovery.
b. LC-MS/MS Analysis
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized columns like the Ultra Quat are often used for better retention of the highly polar Diquat cation.
-
Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Diquat.
Spectrophotometry
This method is a simpler and more cost-effective alternative, suitable for screening purposes or for analysis of less complex samples. It is based on the reduction of Diquat to a colored radical ion.
a. Sample Preparation and Reaction
-
For samples like plant materials or soil, an extraction step is required, which may involve passing the sample extract through a silica gel column.
-
To a known volume of the sample extract, add a reducing agent (e.g., sodium borohydride or sodium dithionite) in an alkaline medium.
-
Heat the solution to facilitate the development of a stable blue-colored dye.
b. Spectrophotometric Measurement
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is around 600-620 nm for the reduced Diquat radical.
-
Prepare a calibration curve using standard solutions of Diquat treated with the same reduction procedure.
-
Quantify the Diquat concentration in the sample by comparing its absorbance to the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for validating an analytical method and the logical relationships between the compared techniques.
Caption: General workflow for analytical method validation.
Caption: Logical comparison of analytical techniques for Diquat detection.
References
The Role of Diquat-d4 Dibromide as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. In the realm of mass spectrometry, the use of isotopically labeled internal standards is a cornerstone of achieving accurate and reliable results. This guide provides a comprehensive comparison of Diquat-d4 Dibromide as an internal standard for the analysis of the herbicide Diquat, offering insights into its performance, alternatives, and detailed experimental protocols.
Diquat-d4 Dibromide, a deuterated analog of Diquat, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations in sample preparation, injection volume, and matrix effects.[1][2][3] Its structural similarity and co-elution with the target analyte, Diquat, make it a suitable candidate for ensuring analytical accuracy. However, recent studies have highlighted potential limitations and have introduced alternative internal standards that may offer enhanced reliability in certain applications.
Performance and Comparison with Alternatives
The primary function of an internal standard is to mimic the behavior of the analyte of interest throughout the analytical process. Diquat-d4 has been successfully used in numerous validated methods for the determination of Diquat in various matrices, including cowpeas, tea, potatoes, cereals, and pulses.[1][2] These studies demonstrate good linearity, recovery, and precision when Diquat-d4 is utilized.
However, a critical consideration has emerged regarding the stability of the deuterium labels in Diquat-d4. Research has suggested a potential for deuterium-hydrogen exchange, which could lead to the in-source formation of the unlabeled Diquat, resulting in an overestimation of the analyte concentration. This phenomenon can compromise the accuracy of the quantification.
As a more reliable alternative, Diquat-d8 has been proposed. A study focusing on the determination of Diquat in human biological samples found that the use of Diquat-d8 as an internal standard completely prevented errors such as the misdetection and inaccurate quantification that could be caused by Diquat-d4. For the simultaneous analysis of Diquat and the structurally similar herbicide Paraquat, isotopically labeled analogs of Paraquat, such as Paraquat-d6 or Paraquat-d8, are often used in conjunction with the Diquat internal standard.
The selection of the most appropriate internal standard is therefore a critical decision in method development and should be based on a thorough evaluation of the specific analytical requirements and potential matrix interferences.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods employing Diquat-d4 and its alternative, Diquat-d8, as internal standards for Diquat quantification.
Table 1: Method Performance using Diquat-d4 Dibromide as an Internal Standard
| Matrix | Method | Linearity (r²) | Recovery (%) | Precision (%RSD) | LOQ | Reference |
| Cowpeas | UPLC-MS/MS | 0.9995 (in solvent), 0.9675 (in matrix) | 77 - 85 | ≤ 20 | 10 µg/kg | |
| Tea | LC/MS/MS | > 0.99 | > 80 | < 10 | 20 ng/g | |
| Potato, Cereals, Pulses | LC-MS/MS | Not Specified | 92 - 120 | 1.4 - 10 | 0.01 mg/kg |
Table 2: Method Performance using Diquat-d8 as an Internal Standard
| Matrix | Method | Linearity (Concentration Range) | Recovery (%) | Precision (%RSD) | Reference |
| Human Urine, Serum, Whole Blood | LC-MS/MS | 0.01–2 μg/mL | 82.0 - 99.7 | Intraday: 0.4 - 4.7, Interday: 0.8 - 6.7 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Diquat using Diquat-d4 Dibromide as an internal standard.
Sample Preparation: Extraction from Cowpeas
-
Spiking: Add a known amount of Diquat-d4 internal standard solution to the test portion of the homogenized cowpea sample.
-
Extraction: Extract the sample with an acidified methanol-water mixture. The optimization of this step may involve evaluating different solvent compositions and temperatures.
-
Filtration: Filter the sample extract to remove particulate matter.
Sample Preparation: Solid-Phase Extraction (SPE) for Tea
-
Spiking: Spike the homogenized tea powder with the internal standard solution containing Diquat-d4.
-
Extraction: Add water and a methanol/water/formic acid solution. Vortex and heat the sample, then cool and adjust the pH to 7.0.
-
SPE Cleanup: Use a cation exchange SPE cartridge (e.g., Agilent Bond Elut CBA) to clean up the extract.
LC-MS/MS Analysis
The following diagram illustrates a typical workflow for LC-MS/MS analysis using an internal standard.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition for Cowpea Analysis | Condition for Tea Analysis |
| LC System | UPLC | Agilent 1290 Infinity II LC |
| Column | Not Specified | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1x100 mm, 2.7 µm |
| Mobile Phase | Acidified Methanol-Water | A) 50 mM ammonium formate in water, pH=3; B) 0.1% formic acid in ACN |
| MS System | MS/MS | Agilent 6470A triple quadrupole LC/MS |
| Ionization Mode | Positive ESI | Positive ESI |
| SRM Transitions (Diquat) | 183.1 > 157.0 (quantification), 183.1 > 168.0 (confirmation) | 183 > 157, 183 > 130 |
| SRM Transition (Diquat-d4) | 186.1 > 158.0 | 188 > 156 |
Logical Relationships in Internal Standard-Based Quantification
The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard, assuming both experience similar losses and ionization suppression/enhancement.
References
- 1. Determination of paraquat and diquat: LC-MS method optimization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Development and independent laboratory validation of a simple method for the determination of paraquat and diquat in potato, cereals and pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diquat Dibromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Diquat Dibromide is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound waste, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes coveralls over a short-sleeved shirt and short pants, chemical-resistant gloves, chemical-resistant footwear plus socks, protective eyewear, and a chemical-resistant apron when cleaning equipment, mixing, or loading.[1] In case of inadequate ventilation, respiratory protection should be worn.[2] Emergency shower and eyewash facilities should be readily accessible in the immediate work area.[3]
Spill Management
In the event of a this compound spill, the area should be evacuated of all personnel not wearing protective equipment until the cleanup is complete.[3] All ignition sources must be removed.[3]
For liquid spills, absorb the material with vermiculite, dry sand, earth, or a similar non-combustible absorbent material. For solid spills, it is recommended to moisten the material first to prevent dusting, then sweep the substance into covered containers. Use a vacuum or a wet method to reduce dust during cleanup. The affected area should be washed thoroughly with hard water and detergent, and the wash water should be collected with an absorbent material for disposal.
Disposal Procedures for this compound Waste
This compound and its containers must be disposed of as hazardous waste. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law. Do not contaminate water, food, or feed by disposal.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect this compound waste in its original container or a clearly labeled, sealed, and compatible container. Do not mix with other waste.
-
Regulatory Consultation: It is crucial to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations. Local regulations may vary and must be followed.
-
Licensed Disposal Facility: Arrange for the disposal of the waste through a licensed hazardous waste disposal facility.
-
Container Disposal: Non-refillable containers should not be reused. They should be triple-rinsed (or equivalent) promptly after emptying. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container should be punctured or otherwise destroyed before disposal in a landfill approved for pesticide containers, or in accordance with applicable Federal, State, or local procedures.
Quantitative Data
| Parameter | Value | Reference |
| UN Number | UN 2811 (Toxic solids, organic, n.o.s.), UN 2927 (Toxic liquid, corrosive, organic, n.o.s.), UN 1760 (Corrosive liquid, n.o.s.), UN3082 (Environmentally hazardous substance, solid toxic, n.o.s) | |
| DOT Hazard Class | 6.1 (Toxic), 8 (Corrosive), 9 (Miscellaneous) | |
| Packing Group | II, III | |
| Reportable Quantity (RQ) | 1000 lbs (for this compound monohydrate) / 454 kg (for Diquat @37.3% this compound) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Diquat Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Diquat Dibromide, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is vital due to the acute toxicity and potential health hazards associated with this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for various handling scenarios.
| Body Part | PPE Type | Specifications and Recommendations | Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Protects against accidental splashes and contact with the eyes, which can cause severe irritation. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Due to a lack of specific breakthrough time data for this compound, it is advisable to double-glove and change gloves frequently, especially after any suspected contact. | Prevents skin contact, a primary route of exposure that can lead to irritation and systemic toxicity. |
| Body | Protective Clothing | A chemical-resistant apron worn over a long-sleeved lab coat. For larger quantities or increased risk of splashing, a chemical-resistant suit is recommended. | Protects the skin from contamination. |
| Feet | Closed-toe Shoes & Shoe Covers | Sturdy, closed-toe shoes are mandatory. Chemical-resistant shoe covers should be used when handling larger quantities or in case of spills. | Protects feet from spills and contamination. |
| Respiratory | NIOSH-Approved Respirator | For solid this compound, a NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) is recommended. For solutions, or where vapors may be generated, a respirator with an organic vapor cartridge in combination with a particulate pre-filter is advised. A supplied-air respirator with a full facepiece is recommended for high exposure potentials. | Prevents inhalation of dust particles or vapors, which can be toxic. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step protocol outlines the safe handling procedure from preparation to post-handling cleanup.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand), a sealed waste container, and necessary PPE is available.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Handling:
-
Weighing (for solid form): Carefully weigh the required amount of solid this compound in a fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment used with a suitable decontaminating solution.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, then the lab coat or apron. Wash hands immediately after removing all PPE.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: "Empty" containers of this compound are still considered hazardous and must be disposed of as hazardous waste.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for handling this compound, including key decision points and emergency procedures.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
